Product packaging for Disodium p-phenolsulfonate(Cat. No.:CAS No. 20896-31-5)

Disodium p-phenolsulfonate

Cat. No.: B15193923
CAS No.: 20896-31-5
M. Wt: 218.14 g/mol
InChI Key: XDDDDXAGOCDWDL-UHFFFAOYSA-L
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Description

Disodium p-phenolsulfonate, with the molecular formula C₆H₄O₄S·2Na , is an organic sulfonate salt provided as a high-purity reagent for scientific research and development. This compound serves as a key molecule in diverse research areas, particularly in the fields of electrochemistry and environmental microbiology. In advanced bioelectrochemical systems, such as Microbial Fuel Cells (MFCs), anthraquinone-based sulfonated molecules like Disodium Anthraquinone-2,6-disulfonate (AQDS) are employed as electron mediators . When immobilized on anode surfaces, these mediators significantly enhance the efficiency of extracellular electron transfer from bacteria to the electrode, leading to a substantial increase in power generation; studies have demonstrated power output boosts of up to 13-fold . Furthermore, its role extends to studies on biodegradation pathways, where it serves as a model compound for investigating the bacterial desulfonation of complex aromatic sulfonates. Certain microorganisms, such as strains of Rhodococcus , can utilize aromatic sulfonates as a sulfur source, cleaving the sulfonate group and producing phenolic intermediates, which are more readily assimilated in the environment . This mechanism is critical for research aimed at the bioremediation of surfactants and other sulfonated pollutants. As such, this compound presents significant research value for scientists developing next-generation bioenergy technologies and exploring the environmental fate of industrial chemicals. This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Na2O4S B15193923 Disodium p-phenolsulfonate CAS No. 20896-31-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20896-31-5

Molecular Formula

C6H4Na2O4S

Molecular Weight

218.14 g/mol

IUPAC Name

disodium;4-oxidobenzenesulfonate

InChI

InChI=1S/C6H6O4S.2Na/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4,7H,(H,8,9,10);;/q;2*+1/p-2

InChI Key

XDDDDXAGOCDWDL-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

Synthesis of Disodium p-Phenolsulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of disodium p-phenolsulfonate. The document outlines the chemical reactions, experimental protocols, and quantitative data pertinent to this process, tailored for professionals in research and development.

Introduction

This compound is the disodium salt of p-phenolsulfonic acid. The synthesis is a two-step process involving the sulfonation of phenol to produce p-phenolsulfonic acid, followed by neutralization with a sodium base to yield the final product. The initial sulfonation of phenol is a classic example of an electrophilic aromatic substitution reaction, where the regioselectivity is highly dependent on the reaction temperature.

Reaction Pathway

The synthesis proceeds via two main chemical transformations:

  • Sulfonation of Phenol: Phenol reacts with concentrated sulfuric acid. At higher temperatures (approximately 100-105°C), the thermodynamically more stable para-isomer, p-phenolsulfonic acid, is the major product.[1][2][3] At lower temperatures, the ortho-isomer is favored.[1][3]

  • Neutralization: The resulting p-phenolsulfonic acid is then neutralized with a sodium base, such as sodium hydroxide, to form this compound.

Below is a diagram illustrating the logical relationship of the synthesis process.

G cluster_0 Step 1: Sulfonation of Phenol cluster_1 Step 2: Neutralization Phenol Phenol Reaction Mixture Reaction Mixture Phenol->Reaction Mixture Sulfuric Acid Sulfuric Acid Sulfuric Acid->Reaction Mixture Heat (100-105°C) Heat (100-105°C) Heat (100-105°C)->Reaction Mixture p-Phenolsulfonic Acid p-Phenolsulfonic Acid Neutralization Mixture Neutralization Mixture p-Phenolsulfonic Acid->Neutralization Mixture Reaction Mixture->p-Phenolsulfonic Acid Electrophilic Aromatic Substitution Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Neutralization Mixture This compound This compound Neutralization Mixture->this compound Acid-Base Reaction G cluster_synthesis Synthesis Workflow A 1. Charge Phenol (188g) and Sulfuric Acid (208g) to Reactor B 2. Heat to 100-105°C for 5 hours A->B C 3. Cool Reaction Mixture B->C D 4. Dilute with Water (800cc) C->D E 5. Neutralize with 30% NaOH (539g) to pH 10 D->E F Aqueous Solution of This compound E->F

References

Navigating the Nuances of 4-Hydroxybenzenesulfonic Acid Salts: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, properties, and applications of 4-hydroxybenzenesulfonic acid sodium salts, clarifying common nomenclature ambiguities to empower researchers in their scientific endeavors.

Introduction: Unraveling the Nomenclature of 4-Hydroxybenzenesulfonic Acid Sodium Salts

In the realm of chemical synthesis and pharmaceutical development, precise communication is paramount. The nomenclature surrounding the sodium salts of 4-hydroxybenzenesulfonic acid can, however, be a source of confusion. While the term "4-hydroxybenzenesulfonic acid disodium salt" might intuitively suggest a single molecule with two sodium ions, the predominant and commercially significant compound is the monosodium salt , often referred to as Sodium 4-hydroxybenzenesulfonate.

Chemical databases like PubChem also list a compound named disodium bis(4-hydroxybenzenesulfonate) . This molecule consists of two molecules of 4-hydroxybenzenesulfonate ionically bonded to two sodium ions. It is crucial for researchers and drug development professionals to distinguish between these entities to ensure the accuracy and reproducibility of their work.

This technical guide will primarily focus on the widely utilized Sodium 4-hydroxybenzenesulfonate (and its dihydrate form), for which a wealth of experimental data and established applications exist. A concise overview of the less common "disodium bis(4-hydroxybenzenesulfonate)" will also be provided to offer a comprehensive understanding.

Sodium 4-Hydroxybenzenesulfonate: The Workhorse Intermediate

Sodium 4-hydroxybenzenesulfonate, also known as sodium p-phenolsulfonate, is a versatile organic intermediate with significant applications in the pharmaceutical, electroplating, and dye industries.[1][2] It is typically a white to off-white crystalline powder that is soluble in water.[3]

Chemical Structure and Properties

The chemical structure of Sodium 4-hydroxybenzenesulfonate features a hydroxyl (-OH) and a sulfonate (-SO3Na) group attached to a benzene ring in the para position.[3] This structure imparts both hydrophilic and nucleophilic characteristics to the molecule, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of Sodium 4-hydroxybenzenesulfonate

PropertyValueReference
CAS Number 825-90-1[4]
Molecular Formula C₆H₅NaO₄S[4]
Molecular Weight 196.16 g/mol [4]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water[3]
Synonyms Sodium p-phenolsulfonate, 4-Hydroxybenzenesulfonic acid sodium salt[4]
Synthesis of Sodium 4-Hydroxybenzenesulfonate

The primary industrial synthesis of 4-hydroxybenzenesulfonic acid involves the sulfonation of phenol with sulfuric acid. The reaction temperature is a critical parameter that influences the isomeric distribution of the product, with the para isomer being the most thermodynamically stable.[5] The resulting 4-hydroxybenzenesulfonic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to yield the sodium salt.[6]

A general experimental protocol for the synthesis of 4-hydroxybenzenesulfonic acid is as follows:

Experimental Protocol: Synthesis of 4-Hydroxybenzenesulfonic Acid

  • Reaction Setup: In a suitable reaction vessel, heat phenol (1 equivalent) and 96% sulfuric acid (a slight excess) to approximately 50°C.

  • Sulfonation: Gradually add an additional small portion of sulfuric acid and increase the temperature to 110°C for 5-6 hours. During this period, reaction water and a small amount of unreacted phenol are distilled off.

  • Neutralization: After completion of the sulfonation, the reaction mixture containing 4-hydroxybenzenesulfonic acid is cooled. It is then carefully neutralized with a solution of sodium hydroxide or sodium carbonate to a neutral pH to precipitate the sodium salt.

  • Isolation and Purification: The precipitated Sodium 4-hydroxybenzenesulfonate is collected by filtration, washed with a suitable solvent to remove impurities, and dried.[7]

Synthesis_Workflow Phenol Phenol Reaction_Vessel Reaction Vessel (Heated) Phenol->Reaction_Vessel Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Reaction_Vessel Sulfonation Sulfonation Reaction_Vessel->Sulfonation Neutralization Neutralization (with Sodium Base) Sulfonation->Neutralization Filtration Filtration & Washing Neutralization->Filtration Product Sodium 4-hydroxybenzenesulfonate Filtration->Product

Caption: Synthesis workflow for Sodium 4-hydroxybenzenesulfonate.

Applications in Research and Drug Development

Sodium 4-hydroxybenzenesulfonate serves as a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[2] Its bifunctional nature allows for a range of chemical modifications. It has been utilized in the preparation of more complex molecules, including those with potential therapeutic applications.[8] For instance, it is a precursor in the synthesis of certain drug metabolites for toxicological studies.[8]

Disodium bis(4-hydroxybenzenesulfonate): A Closer Look

As noted earlier, the term "disodium salt" can also refer to disodium bis(4-hydroxybenzenesulfonate). This compound is cataloged in chemical databases but is less frequently cited in application-focused literature compared to its monosodium counterpart.

Structure and Properties

The structure of disodium bis(4-hydroxybenzenesulfonate) consists of two separate 4-hydroxybenzenesulfonate anions associated with two sodium cations.

Table 2: Physicochemical Properties of Disodium bis(4-hydroxybenzenesulfonate)

PropertyValueReference
PubChem CID 19599131[9]
Molecular Formula C₁₂H₁₀Na₂O₈S₂[9]
Molecular Weight 392.3 g/mol [9]
IUPAC Name disodium;bis(4-hydroxybenzenesulfonate)[9]
Synonyms 4-hydroxyphenylsulfonic acid disodium salt[9]

Due to the limited availability of experimental data, a detailed discussion of its synthesis and applications is not feasible at this time. Researchers encountering this nomenclature should refer to the specific context and analytical data provided to confirm the identity of the compound.

Analytical Characterization

The structural elucidation and purity assessment of 4-hydroxybenzenesulfonic acid and its salts are typically performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the substitution pattern on the benzene ring.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of 4-hydroxybenzenesulfonic acid and its salts.[10]

Conclusion

A clear understanding of the nomenclature and chemical identity of 4-hydroxybenzenesulfonic acid sodium salts is essential for researchers and professionals in drug development. While the term "disodium salt" can be ambiguous, the monosodium salt, Sodium 4-hydroxybenzenesulfonate, is the predominantly used and well-characterized compound with a broad range of applications as a versatile chemical intermediate. This guide provides a foundational understanding of its synthesis, properties, and applications, while also clarifying the identity of the less common disodium bis(4-hydroxybenzenesulfonate). Careful attention to CAS numbers and analytical data is recommended to ensure the use of the correct chemical entity in any research or development endeavor.

References

Disodium p-phenolsulfonate: A Technical Guide to its Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks detailed, publicly available studies on the specific molecular mechanism of action of disodium p-phenolsulfonate. This guide, therefore, presents a hypothesized mechanism based on its known use as an intestinal antiseptic and the established activities of related phenolic and sulfonamide compounds. The information herein is intended to provide a theoretical framework for future research and is not based on direct experimental evidence for this specific molecule.

Introduction

This compound, also known as sodium sulfocarbolate, is a salt of p-phenolsulfonic acid. Historically, it has been used as an intestinal antiseptic in veterinary medicine. Its chemical structure combines a phenolic group and a sulfonic acid group, suggesting potential biological activities related to both moieties. This document aims to provide a comprehensive overview of the hypothesized mechanism of action of this compound, drawing parallels from the known antimicrobial properties of similar chemical classes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueReference
Molecular Formula C₆H₄Na₂O₄S[1]
Molecular Weight 218.14 g/mol [1]
Appearance White, odorless crystals or powder[2]
Solubility Soluble in water and glycerol; sparingly soluble in alcohol.[2]
CAS Number 1300-51-2[2]

Hypothesized Mechanism of Action

The mechanism of action of this compound as an intestinal antiseptic is likely multifactorial, leveraging the properties of both the phenol and sulfonate groups. The proposed mechanisms are centered around its potential to disrupt microbial cellular integrity and interfere with essential metabolic pathways.

Disruption of Microbial Cell Membranes

Phenolic compounds are well-known for their ability to disrupt microbial cell membranes.[3] This disruption is a key aspect of their antimicrobial activity. It is hypothesized that the phenolic component of this compound interacts with the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.[1][4] This loss of cellular contents, including ions and metabolites, ultimately results in cell death.

The proposed steps for membrane disruption are as follows:

  • Adsorption: The molecule adsorbs to the surface of the bacterial cell membrane.

  • Intercalation: The lipophilic phenolic portion of the molecule intercalates into the lipid bilayer.

  • Permeabilization: This intercalation disrupts the ordered structure of the lipid bilayer, creating pores or channels.

  • Leakage: Intracellular components leak out of the cell, leading to a loss of homeostasis.

  • Cell Death: The significant loss of essential molecules and the inability to maintain a proton motive force lead to cell death.

cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid1 Lipid Lipid2 Lipid Ions Ions Lipid2->Ions Membrane Disruption & Leakage Metabolites Metabolites Lipid2->Metabolites Membrane Disruption & Leakage Lipid3 Lipid Lipid4 Lipid DPP This compound DPP->Lipid2 Adsorption & Intercalation

Hypothesized interaction with the bacterial cell membrane.
Inhibition of Microbial Enzymes

Phenolic compounds can also inactivate essential microbial enzymes by binding to them and altering their conformation.[5][6] The hydroxyl group of the phenol can form hydrogen bonds with the active site of enzymes, leading to their inhibition. Furthermore, the overall structure of the molecule may lead to non-specific protein binding, causing denaturation and loss of function.

Potential Role of the Sulfonate Group

While the primary antimicrobial activity is likely driven by the phenolic moiety, the sulfonate group (-SO₃⁻) significantly influences the molecule's properties. The high polarity of the sulfonate group increases the water solubility of the compound, which is a crucial characteristic for an orally administered intestinal antiseptic. It is also possible that the sulfonate group itself could have some biological activity, although this is less established for simple sulfonated phenols compared to the well-known antibacterial sulfonamides.

Quantitative Data Summary

As of the date of this document, there is no publicly available quantitative data, such as Minimum Inhibitory Concentrations (MICs), IC50, or EC50 values, specifically for this compound against a range of microbial species. The table below is a template that can be populated as data becomes available.

OrganismMIC (µg/mL)IC50 (µM)EC50 (µM)Reference
Escherichia coliData not availableData not availableData not available
Staphylococcus aureusData not availableData not availableData not available
Salmonella entericaData not availableData not availableData not available
Clostridium perfringensData not availableData not availableData not available

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are recommended.

Determination of Antimicrobial Activity

Protocol:

  • Microbial Strains: Obtain a panel of relevant gastrointestinal bacteria (e.g., E. coli, S. aureus, Salmonella spp., Clostridium spp.).

  • Broth Microdilution Assay: Perform a broth microdilution assay according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Minimum Bactericidal Concentration (MBC): Following the MIC assay, plate the contents of the wells with no visible growth onto agar plates to determine the MBC.

Assessment of Cell Membrane Integrity

Protocol:

  • Bacterial Culture: Grow a selected bacterial strain to the mid-logarithmic phase.

  • Treatment: Expose the bacterial cells to this compound at its MIC and 2x MIC.

  • Fluorescent Dyes: Use fluorescent dyes such as propidium iodide (PI) and SYTO 9 to assess membrane integrity via fluorescence microscopy or flow cytometry. An increase in PI fluorescence indicates compromised membranes.

  • Leakage Assay: Measure the leakage of intracellular components, such as potassium ions or ATP, into the supernatant using appropriate assay kits.

Evaluation of Enzyme Inhibition

Protocol:

  • Enzyme Selection: Select key metabolic enzymes from a target microorganism (e.g., DNA gyrase, dihydrofolate reductase).

  • Enzyme Activity Assay: Perform in vitro enzyme activity assays in the presence and absence of varying concentrations of this compound.

  • Kinetic Analysis: Determine the mode of inhibition (e.g., competitive, non-competitive) by performing kinetic studies.

cluster_workflow Experimental Workflow Start Start: Hypothesis Formulation MIC Determine MIC and MBC Start->MIC Membrane Assess Membrane Integrity MIC->Membrane Enzyme Evaluate Enzyme Inhibition MIC->Enzyme Data Data Analysis & Interpretation Membrane->Data Enzyme->Data Conclusion Conclusion on Mechanism of Action Data->Conclusion

References

Spectral Data of Disodium p-phenolsulfonate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical guide on the spectral properties of Disodium p-phenolsulfonate, intended for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the available spectral data, experimental protocols for its measurement, and a visualization of its synthesis process.

Table 1: Infrared (IR) Spectroscopy Data

Spectral FeatureWavenumber (cm⁻¹)Source
O-H Stretch (Phenolic)Broad, ~3400Inferred from general spectra of phenols
C-H Stretch (Aromatic)~3100-3000Inferred from general spectra of aromatics
S=O Stretch (Sulfonate)~1200 and ~1040Inferred from general spectra of sulfonates
C=C Stretch (Aromatic)~1600, ~1490Inferred from general spectra of aromatics
C-O Stretch (Phenolic)~1250Inferred from general spectra of phenols
Full Spectrum Reference SpectraBase[1]

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

ParameterValueSolventSource
UV Cut-off Wavelength< 220 nmAqueous Solution[2][3]
Optical Band Gap4.16 eVSingle Crystal[2]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusChemical Shift (ppm) RangeMultiplicityCoupling Constant (J) Range (Hz)SolventSource
¹H6.8 - 7.8Doublet7-9D₂O[4]
¹³C115 - 160--D₂O[5][6]
Full Spectrum Reference SpectraBase[4][5][6]

Table 4: Mass Spectrometry (MS) Data

Ionization ModePredicted m/zFragmentation PatternSource
Electrospray (ESI)173.0 (M-2Na+H)⁻Loss of SO₃ (80 Da) is a characteristic fragmentation for sulfonate-containing compounds.[7][8]
Full Spectrum Reference mzCloud

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal.

  • Instrumentation: A FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is brought into firm contact with the crystal using the instrument's pressure clamp.

    • The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Method: UV-Vis Absorption Spectroscopy

  • Sample Preparation: A stock solution of this compound is prepared in deionized water. A series of dilutions are made to obtain concentrations within the linear range of the spectrophotometer (typically with an absorbance below 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • A baseline is recorded using a cuvette filled with deionized water.

    • The absorbance of each sample solution is measured over a wavelength range of 200-400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. Molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterium oxide (D₂O). A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), may be added for chemical shift referencing.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of at least 5 times the longest T₁, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled ¹³C experiment is performed to obtain singlets for all carbon environments. A larger number of scans is typically required due to the lower natural abundance and gyromagnetic ratio of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Mass Spectrometry (MS)

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system compatible with reverse-phase liquid chromatography, such as a mixture of water and acetonitrile with a small amount of formic acid.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an ESI source.

  • Chromatographic Separation: The sample is injected onto a C18 reverse-phase column. A gradient elution is typically used, starting with a high percentage of aqueous mobile phase and increasing the organic component to elute the analyte.

  • Mass Spectrometric Detection:

    • The ESI source is operated in negative ion mode to detect the deprotonated molecule.

    • A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the parent ion.

    • Tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data for structural elucidation.

Visualization of Synthesis Process

The following diagram illustrates a typical industrial process for the production of sodium p-phenolsulfonate.

G cluster_sulfonation Sulfonation Stage cluster_neutralization Neutralization Stage cluster_purification Purification & Drying phenol Phenol sulfonator Sulfonator Reactor phenol->sulfonator sulfuric_acid Sulfuric Acid sulfuric_acid->sulfonator neutralizer Neutralizer sulfonator->neutralizer p-Phenolsulfonic Acid naoh Sodium Hydroxide Solution naoh->neutralizer crystallizer Crystallizer neutralizer->crystallizer Crude Sodium p-phenolsulfonate Solution filter Filtration crystallizer->filter Slurry dryer Dryer filter->dryer Wet Crystals waste waste filter->waste Filtrate (Waste) final_product This compound dryer->final_product

Caption: Industrial synthesis of this compound.

References

Theoretical and Experimental Insights into Disodium p-phenolsulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium p-phenolsulfonate, a salt of p-phenolsulfonic acid, holds interest within various chemical and pharmaceutical research domains. A thorough understanding of its theoretical properties and experimental behavior is crucial for its application and development. This technical guide provides a comprehensive overview of the theoretical studies, experimental protocols, and potential biological interactions of this compound. While direct computational studies on this specific salt are limited in publicly available literature, this guide leverages data from closely related compounds to provide valuable insights. Detailed methodologies for its synthesis, purification, and analysis are presented, alongside a discussion of its potential engagement with cellular signaling pathways, extrapolated from the broader class of polyphenolic compounds.

Theoretical Studies

Molecular Geometry and Electronic Properties (Illustrative Example)

To illustrate the type of data obtained from theoretical studies, the following table summarizes calculated parameters for a related compound, 2,4,6-trimethylphenol, obtained through DFT calculations. These values offer an approximation of the expected properties of the p-phenolsulfonate anion.

ParameterValue (for 2,4,6-trimethylphenol)Method
Optimized Geometry
C-C bond lengths (ring)~1.39 - 1.41 ÅDFT/B3LYP/6-31+G(d,p)
C-O bond length~1.37 ÅDFT/B3LYP/6-31+G(d,p)
O-H bond length~0.96 ÅDFT/B3LYP/6-31+G(d,p)
Electronic Properties
Highest Occupied Molecular Orbital (HOMO) Energy-5.9 eVDFT/B3LYP/6-311G(d,p)
Lowest Unoccupied Molecular Orbital (LUMO) Energy-0.8 eVDFT/B3LYP/6-311G(d,p)
HOMO-LUMO Gap5.1 eVDFT/B3LYP/6-311G(d,p)
Dipole Moment1.5 DDFT/B3LYP/6-311G(d,p)

Note: The data presented in this table is for 2,4,6-trimethylphenol and should be considered as an illustrative example of the types of theoretical data that can be generated for phenolsulfonates.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of molecules. It visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For the p-phenolsulfonate anion, the MEP would be expected to show negative potential around the sulfonate and phenoxide groups, indicating their susceptibility to electrophilic attack, and positive potential around the aromatic protons.

MEP_Concept Molecule p-Phenolsulfonate Anion MEP_Surface Molecular Electrostatic Potential Surface Molecule->MEP_Surface Calculated to generate Negative_Region Negative Potential (Red) MEP_Surface->Negative_Region reveals Positive_Region Positive Potential (Blue) MEP_Surface->Positive_Region reveals Sulfonate Sulfonate Group (SO3-) Negative_Region->Sulfonate located on Phenoxide Phenoxide Group (O-) Negative_Region->Phenoxide located on Aromatic_Ring Aromatic Ring Positive_Region->Aromatic_Ring generally on

Conceptual representation of Molecular Electrostatic Potential.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the sulfonation of phenol followed by neutralization.

Materials:

  • Phenol

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide

  • Deionized Water

  • Ethanol

Procedure:

  • Sulfonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid to an equal molar amount of phenol. The reaction is exothermic and should be performed in an ice bath to control the temperature.

  • Heat the mixture to 100-120°C for 2-3 hours. The para isomer is favored at higher temperatures.

  • Neutralization: After cooling the reaction mixture, slowly add it to a stirred solution of sodium hydroxide in deionized water. The amount of sodium hydroxide should be sufficient to neutralize both the excess sulfuric acid and the newly formed p-phenolsulfonic acid. The pH should be monitored and adjusted to neutral (pH 7).

  • Isolation and Purification: The product can be isolated by cooling the solution to induce crystallization. The crude product can be recrystallized from a water/ethanol mixture to improve purity. The crystals are then collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis_Workflow Phenol Phenol Sulfonation Sulfonation (100-120°C) Phenol->Sulfonation H2SO4 Conc. H2SO4 H2SO4->Sulfonation p_Phenolsulfonic_Acid p-Phenolsulfonic Acid Sulfonation->p_Phenolsulfonic_Acid Neutralization Neutralization p_Phenolsulfonic_Acid->Neutralization NaOH Sodium Hydroxide NaOH->Neutralization Crude_Product Crude Disodium p-phenolsulfonate Neutralization->Crude_Product Recrystallization Recrystallization (Water/Ethanol) Crude_Product->Recrystallization Pure_Product Pure Disodium p-phenolsulfonate Recrystallization->Pure_Product

Workflow for the synthesis of this compound.
Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Detection: UV detector at a wavelength of 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR (in D2O): Expected signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the benzene ring.

  • 13C NMR (in D2O): Expected signals for the aromatic carbons, with distinct chemical shifts for the carbon atoms attached to the hydroxyl, sulfonate, and hydrogen substituents.

Potential Biological Interactions

While specific studies on the biological activity of this compound are scarce, its structural similarity to other polyphenolic compounds suggests potential interactions with various cellular signaling pathways. Polyphenols are known to modulate pathways involved in inflammation, oxidative stress, and cell proliferation.

Hypothetical Signaling Pathway Involvement

Based on the known activities of related polyphenols, this compound could potentially influence key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are central to cellular responses to external stimuli and are often dysregulated in disease.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Disodium_p-phenolsulfonate Disodium p-phenolsulfonate Receptor Receptor Disodium_p-phenolsulfonate->Receptor binds to or influences PI3K PI3K Receptor->PI3K activates Ras Ras Receptor->Ras activates Akt Akt PI3K->Akt activates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription_Factors modulates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK->Transcription_Factors activates Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression regulates

Hypothetical modulation of cellular signaling by phenolsulfonates.

Disclaimer: The information provided in this document is for informational purposes only and should not be construed as professional advice. The theoretical data for the target molecule is extrapolated from related compounds and the biological interactions are hypothetical. Researchers should conduct their own experiments to verify these findings.

An In-depth Technical Guide on Disodium p-phenolsulfonate (CAS 20896-31-5)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed public information, including comprehensive experimental protocols and specific biological pathway data for Disodium p-phenolsulfonate with CAS number 20896-31-5, is limited. Much of the available data pertains to its parent compound, 4-hydroxybenzenesulfonic acid, or its monosodium salt. This guide compiles the most relevant information available to serve as a technical overview.

Chemical and Physical Properties

This compound is the disodium salt of 4-hydroxybenzenesulfonic acid. It is an organic compound that is typically found as a white to off-white crystalline powder. Its structure, featuring a hydrophilic sulfonate group and a phenolic hydroxyl group, makes it soluble in water.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
CAS Number 20896-31-5[1]
Molecular Formula C₆H₄Na₂O₄S
Synonyms Disodium 4-hydroxybenzenesulfonate, Disodium p-hydroxybenzenesulfonate, p-Hydroxybenzenesulfonic acid disodium salt, Benzenesulfonic acid, 4-hydroxy-, disodium salt[1]

Table 2: Physical and Chemical Properties

PropertyValueSource Compound
Molecular Weight 218.14 g/mol This compound
Appearance White to off-white crystalline powderSodium 4-hydroxybenzenesulfonate[2]
Melting Point >300 °CSodium 4-hydroxybenzenesulfonate[3]
Solubility Soluble in water4-Hydroxybenzenesulfonic acid[4]

Synthesis and Manufacturing

The synthesis of this compound is generally achieved through a two-step process: the sulfonation of phenol to produce p-hydroxybenzenesulfonic acid, followed by neutralization with a sodium base.

Experimental Protocol: Synthesis of p-Hydroxybenzenesulfonic Acid (Parent Compound)

The formation of the para isomer (p-hydroxybenzenesulfonic acid) is favored over the ortho isomer at higher temperatures.

  • Materials: Phenol, concentrated sulfuric acid.

  • Procedure:

    • Phenol is reacted with concentrated sulfuric acid.

    • The reaction mixture is heated to approximately 100-110 °C. At this higher temperature, the thermodynamically more stable para isomer is the major product. At lower temperatures (around 25°C), the ortho isomer is kinetically favored.

    • The reaction is allowed to proceed for several hours.

    • The product, p-hydroxybenzenesulfonic acid, can be isolated from the reaction mixture.

Experimental Protocol: Neutralization to this compound
  • Materials: p-hydroxybenzenesulfonic acid, sodium hydroxide (or another sodium base).

  • Procedure:

    • The synthesized p-hydroxybenzenesulfonic acid is dissolved in an appropriate solvent, typically water.

    • A stoichiometric amount of sodium hydroxide (two equivalents) is gradually added to the solution to neutralize both the sulfonic acid and the phenolic hydroxyl group.

    • The resulting solution contains this compound.

    • The final product can be isolated by evaporation of the solvent.

G General Synthesis Workflow for this compound phenol Phenol sulfonation Sulfonation (High Temperature) phenol->sulfonation h2so4 Concentrated Sulfuric Acid h2so4->sulfonation p_hsa p-Hydroxybenzenesulfonic Acid sulfonation->p_hsa neutralization Neutralization p_hsa->neutralization naoh Sodium Hydroxide (2 equivalents) naoh->neutralization dsp This compound neutralization->dsp

Caption: General synthesis workflow for this compound.

Analytical Methods

For the quantitative analysis of p-phenolsulfonate and its salts, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are suitable techniques.

HPLC Method (General Approach)
  • Column: A reverse-phase column, such as a C18 or a specialized column like Newcrom R1, would be appropriate.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) is typically used.

  • Detection: UV detection would be suitable due to the aromatic ring in the molecule.

  • Quantification: Quantification would be achieved by comparing the peak area of the analyte to that of a certified reference standard.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can be used for purity assessment and quantification without the need for a specific reference standard of the analyte.

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard with a known concentration, the concentration of the analyte can be accurately determined.

  • Procedure Outline:

    • An accurately weighed amount of the this compound sample and a certified internal standard are dissolved in a known volume of a deuterated solvent (e.g., D₂O).

    • The ¹H NMR spectrum is acquired under quantitative conditions (e.g., ensuring full relaxation of signals).

    • The integrals of non-overlapping peaks of the analyte and the internal standard are measured.

    • The purity or concentration of the analyte is calculated based on the ratio of the integrals, the number of protons for each signal, and the molecular weights and masses of the analyte and the standard.

Biological Activity and Signaling Pathways

There is no specific information on the biological signaling pathways for this compound. However, research on the structurally related compound 4-hydroxybenzoic acid (4-HBA) in Shigella sonnei has elucidated a signaling system that controls physiology and virulence. This can serve as an illustrative example of how a phenolic acid derivative might function in a biological system.[5][6]

In S. sonnei, 4-HBA acts as a signaling molecule. Its biosynthesis is catalyzed by the enzyme UbiC.[5] 4-HBA then binds to the response regulator AaeR, which enhances the binding of AaeR to the promoter regions of target genes, thereby controlling their expression. This signaling system has been shown to affect biofilm formation, extracellular polysaccharide production, and virulence.[5]

G Illustrative Signaling Pathway of 4-Hydroxybenzoic Acid (4-HBA) in S. sonnei chorismate Chorismate ubiC UbiC Enzyme chorismate->ubiC hba 4-HBA (Signal) ubiC->hba aaeR AaeR (Regulator) hba->aaeR binds to binding Enhanced Binding aaeR->binding dna Promoter DNA dna->binding gene_exp Gene Expression binding->gene_exp phenotypes Control of Virulence and Biofilm Formation gene_exp->phenotypes

Caption: 4-HBA signaling in S. sonnei, an example for a related compound.

Toxicology and Safety Information

Detailed toxicological studies specifically for this compound are not widely available. The safety information is often extrapolated from data on the parent acid or other salts.

Table 3: Toxicological Data for 4-Hydroxybenzenesulfonic Acid (Parent Compound)

TestResultSpecies
LD50 (oral) 6400 mg/kgMouse[7]
Skin Irritation Mild irritant effect in a 0.5% solutionHuman[7]

The parent compound, p-phenolsulfonic acid, is considered a strong acid and can cause burns upon contact with skin, eyes, or mucous membranes.[8] The monosodium salt dihydrate is classified as a skin and eye irritant.[9] It is reasonable to assume that this compound should be handled with appropriate personal protective equipment, including gloves and eye protection.

Applications in Research and Development

This compound and its parent acid are utilized in various industrial and research applications:

  • Chemical Intermediate: It serves as a building block in the synthesis of pharmaceuticals, dyes, and specialized polymers.[4][10]

  • Metal Complexation: The phenolic hydroxyl and sulfonic acid groups make it a good ligand for forming stable complexes with metal ions, which has applications in analytical chemistry and catalysis.[11]

  • Polymerization Catalyst: It is used as a catalyst in polymerization reactions.[12]

  • Formulation Component: In the pharmaceutical and cosmetic industries, related compounds can act as stabilizers or pH buffers.[2]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Disodium p-phenolsulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of Disodium p-phenolsulfonate. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes a relevant chemical synthesis workflow.

Chemical Identity and Structure

This compound, also known as Disodium 4-hydroxybenzenesulfonate, is the disodium salt of p-phenolsulfonic acid. It is important to distinguish this compound from the more commonly referenced monosodium salt and its dihydrate form. The disodium salt possesses two sodium cations, indicating that both the phenolic hydroxyl group and the sulfonic acid group are deprotonated.

Synonyms:

  • Disodium p-hydroxybenzenesulfonate[1]

  • Benzenesulfonic acid, 4-hydroxy-, disodium salt[1]

  • p-Hydroxybenzenesulfonic acid disodium salt[1]

  • p-Phenolsulfonic acid sodium salt (1:2)[1]

CAS Number: 20896-31-5[1]

Physical Properties

The physical properties of this compound are summarized in the table below. For comparative purposes, data for the related monosodium p-phenolsulfonate and its dihydrate are also included, as these are more frequently reported in the literature.

PropertyThis compoundMonosodium p-phenolsulfonateMonosodium p-phenolsulfonate Dihydrate
Molecular Formula C₆H₄O₄S·2Na[1]C₆H₅NaO₄SC₆H₅NaO₄S·2H₂O[2][3]
Molecular Weight 218.14 g/mol [1]196.16 g/mol 232.18 g/mol [3]
Appearance White to off-white crystalline powderWhite solidWhite to off-white powder or needles
Melting Point Data not available>300 °C>300 °C
Solubility in Water Soluble24 g/100 mLSoluble in water, hot alcohol, and glycerol
Optical Activity None[1]Not specifiedNot specified

Chemical Properties

This compound is a stable, achiral molecule.[1] The presence of the phenoxide and sulfonate groups makes it a highly polar and water-soluble compound.

Reactivity: The aromatic ring can undergo electrophilic substitution reactions, although the strongly deactivating sulfonate group and the activating phenoxide group will direct incoming electrophiles to specific positions. The phenoxide is a nucleophile and can participate in reactions such as ether synthesis.

Stability: The compound is stable under normal conditions. It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of p-phenolsulfonic acid is through the sulfonation of phenol. The resulting acid can then be neutralized to form the disodium salt.

Step 1: Sulfonation of Phenol to produce p-Phenolsulfonic Acid This protocol is adapted from the known synthesis of phenolsulfonic acid.

  • Apparatus: A three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser.

  • Procedure:

    • Add 94 g of phenol and 98 g of concentrated sulfuric acid to the flask.

    • Heat the mixture to 100 °C while stirring continuously under a nitrogen atmosphere.

    • Maintain the reaction at this temperature for two hours to facilitate the formation of p-phenolsulfonic acid.

Step 2: Neutralization to form this compound

  • Procedure:

    • Cool the reaction mixture from Step 1 to room temperature.

    • Slowly add a stoichiometric amount of a strong sodium base, such as sodium hydroxide or sodium carbonate, in aqueous solution. Two equivalents of the base will be required to neutralize both the sulfonic acid and the phenolic hydroxyl group.

    • Monitor the pH of the solution. The addition of the base should continue until a neutral or slightly basic pH is achieved, indicating complete salt formation.

    • The resulting aqueous solution contains this compound. The product can be isolated by removal of the water under reduced pressure, followed by recrystallization from a suitable solvent if necessary.

Determination of Melting Point

The melting point of a solid crystalline substance can be determined using the capillary method as described in various pharmacopeias.

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[4]

  • Apparatus: A calibrated melting point apparatus.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the melting point apparatus.[4]

    • The temperature is raised at a controlled rate, typically 1 °C per minute, starting from a temperature about 5 °C below the expected melting point.[4]

    • The temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is reported as the melting point.[4]

Determination of Aqueous Solubility

The solubility of this compound in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved solute.

  • Procedure:

    • Add an excess amount of solid this compound to a known volume of deionized water in a flask.

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed.

    • Separate the undissolved solid from the solution by filtration or centrifugation.

    • A known volume of the clear, saturated solution is carefully removed.

    • The water is evaporated from the sample, and the mass of the remaining solid is determined.

    • The solubility is then calculated and expressed as grams of solute per 100 mL of solvent.

Visualization of Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound, starting from the sulfonation of phenol.

Synthesis_Workflow Phenol Phenol Sulfonation Sulfonation (100 °C, 2h) Phenol->Sulfonation H2SO4 Conc. Sulfuric Acid H2SO4->Sulfonation p_Phenolsulfonic_Acid p-Phenolsulfonic Acid Sulfonation->p_Phenolsulfonic_Acid Neutralization Neutralization p_Phenolsulfonic_Acid->Neutralization NaOH Sodium Hydroxide (2 eq.) NaOH->Neutralization Disodium_Salt This compound Neutralization->Disodium_Salt

Caption: Synthesis workflow for this compound.

References

A Technical Guide to the Research Applications of Disodium p-phenolsulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disodium p-phenolsulfonate, a versatile organic salt, presents a compelling subject for a variety of research applications, spanning materials science, medicinal chemistry, and analytical sciences. Its inherent chemical functionalities—a hydroxyl group, a sulfonate group, and an aromatic ring—offer multiple avenues for chemical modification and incorporation into novel molecular frameworks and materials. This technical guide provides an in-depth overview of the current and potential research applications of this compound, with a focus on its synthesis, characterization, and prospective utility in drug development and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to facilitate further research and development.

Chemical and Physical Properties

This compound (also known as Disodium 4-hydroxybenzenesulfonate) is the disodium salt of p-phenolsulfonic acid. Its chemical structure confers aqueous solubility and reactivity.

PropertyValueReference
Molecular Formula C₆H₄Na₂O₄S[1]
Molecular Weight 218.14 g/mol [1]
Appearance White crystalline powder
Solubility Soluble in water

A table summarizing the key chemical and physical properties of this compound.

Potential Research Applications

While direct research applications of this compound are not extensively documented, its structural motifs are present in molecules with significant biological and material properties. The following sections explore potential research avenues based on the known applications of its derivatives and related compounds.

Medicinal Chemistry and Drug Development

The phenolsulfonate scaffold is of significant interest in medicinal chemistry. Derivatives of structurally related compounds have shown promise in the development of novel therapeutic agents.

  • Enzyme Inhibition: Derivatives of benzenesulfonates have been designed and synthesized as potent enzyme inhibitors. For instance, N-pyridinyl ureidobenzenesulfonates have been evaluated as novel water-soluble dihydroorotate dehydrogenase (DHODH) inhibitors, which show promise in inducing differentiation of acute myeloid leukemia (AML) cells. Furthermore, benzenesulfonamide derivatives are under investigation as inhibitors of polo-like kinase 4 (PLK4), a target in cancer therapy. Phenylsulfonyl hydrazide derivatives have also been identified as potential anti-inflammatory agents.[2]

  • Improving Drug Properties: The sulfonate group can be introduced into drug candidates to enhance their aqueous solubility and modify their pharmacokinetic profiles. The use of sulfonic acids to form salts or cocrystals of active pharmaceutical ingredients (APIs) is a common strategy in drug development to improve solubility, dissolution rate, and bioavailability.[3]

Materials Science

The ability of the phenolsulfonate ligand to coordinate with metal ions makes it a valuable building block in materials science for the creation of novel coordination polymers and metal-organic frameworks (MOFs).

  • Coordination Polymers and MOFs: Sodium 4-hydroxybenzenesulfonate has been utilized in the synthesis of luminescent ladder-like lanthanide coordination polymers and layered divalent transition metal benzenesulfonates. These materials have potential applications in areas such as sensing, catalysis, and gas storage.

  • Functional Polymers: The monomer has been used to prepare new polynorbornene ionomers that bear fluorinated pendant benzenesulfonate groups. Such materials can exhibit interesting thermal and mechanical properties.

Experimental Protocols

This section provides a detailed experimental protocol for the growth and characterization of sodium 4-hydroxybenzenesulfonate dihydrate single crystals, a foundational technique for exploring its solid-state properties and applications in materials science.[4]

Single Crystal Growth of Sodium 4-hydroxybenzenesulfonate Dihydrate

Objective: To grow high-quality single crystals of sodium 4-hydroxybenzenesulfonate dihydrate for structural and physical property characterization.

Materials:

  • Sodium 4-hydroxybenzenesulfonate dihydrate powder (97% purity)

  • Deionized water

  • Methanol

  • Ethanol

  • Acetone

  • Beakers

  • Magnetic stirrer and stir bars

  • Hot plate

  • Crystallization dishes

  • Filter paper

Procedure:

  • Solubility Determination:

    • Prepare saturated solutions of sodium 4-hydroxybenzenesulfonate dihydrate in deionized water at various temperatures (e.g., 30, 35, 40, 45, 50 °C) by adding an excess of the solute to a known volume of the solvent and stirring for several hours to ensure equilibrium.

    • After reaching equilibrium, filter the solution to remove undissolved solute.

    • Evaporate a known volume of the filtrate to dryness and weigh the residue to determine the solubility at each temperature.

  • Crystal Growth by Slow Evaporation:

    • Prepare a saturated solution of sodium 4-hydroxybenzenesulfonate dihydrate in deionized water at a slightly elevated temperature (e.g., 40 °C) based on the solubility data.

    • Filter the hot solution into a clean crystallization dish.

    • Cover the dish with perforated filter paper to allow for slow evaporation of the solvent at a constant temperature.

    • Monitor the crystallization dish daily for the formation of single crystals.

    • Once well-formed crystals of sufficient size are obtained, carefully harvest them from the solution.

    • Repeat the process using different solvents (methanol, ethanol, acetone) to study the effect of the solvent on crystal morphology.

Characterization of Sodium 4-hydroxybenzenesulfonate Dihydrate Crystals

Objective: To characterize the structural, optical, and thermal properties of the grown crystals.

4.2.1 Powder X-ray Diffraction (PXRD):

  • Grind a few single crystals into a fine powder.

  • Mount the powder on a sample holder.

  • Record the PXRD pattern using a diffractometer with Cu Kα radiation.

  • Analyze the diffraction pattern to determine the crystal structure and lattice parameters.

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Mix a small amount of the powdered crystal with KBr and press into a pellet.

  • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Identify the characteristic vibrational modes of the functional groups present in the molecule.

4.2.3 UV-Vis Spectroscopy:

  • Dissolve a small amount of the crystal in a suitable solvent (e.g., water).

  • Record the UV-Vis absorption spectrum to determine the optical transparency window and the UV cutoff wavelength.

  • Use the data to calculate the optical band gap of the material.

Quantitative Data

The following tables summarize quantitative data obtained from the characterization of sodium 4-hydroxybenzenesulfonate dihydrate crystals.[4]

Table 1: Solubility of Sodium 4-hydroxybenzenesulfonate Dihydrate in Water
Temperature (°C)Solubility ( g/100 mL)
3025.4
3527.8
4030.1
4532.5
5035.0

A table showing the temperature-dependent solubility of Sodium 4-hydroxybenzenesulfonate Dihydrate.

Table 2: Crystal Data and Structure Refinement for Sodium 4-hydroxybenzenesulfonate Dihydrate
ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)12.816(5)
b (Å)7.996(5)
c (Å)25.597(5)
β (°)91.53(5)
Volume (ų)2622.0(5)

A table summarizing the crystallographic data for Sodium 4-hydroxybenzenesulfonate Dihydrate.

Visualizations

Experimental Workflow for Crystal Characterization

experimental_workflow cluster_growth Crystal Growth cluster_characterization Characterization cluster_analysis Data Analysis solubility Solubility Determination growth Slow Evaporation solubility->growth pxrd Powder X-ray Diffraction growth->pxrd ftir FT-IR Spectroscopy growth->ftir uvvis UV-Vis Spectroscopy growth->uvvis structure Crystal Structure pxrd->structure functional_groups Functional Groups ftir->functional_groups optical_properties Optical Properties uvvis->optical_properties

A diagram illustrating the experimental workflow for the growth and characterization of Sodium 4-hydroxybenzenesulfonate Dihydrate crystals.

Inferred Signaling Pathway Inhibition by Phenolsulfonate Derivatives

signaling_pathway cluster_drug Phenolsulfonate Derivatives cluster_pathway Signaling Pathway drug Benzenesulfonate Derivative kinase_cascade Kinase Cascade (e.g., PLK4) drug->kinase_cascade Inhibition receptor Cell Surface Receptor receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Inflammation) gene_expression->cellular_response

An inferred signaling pathway demonstrating the potential inhibitory action of benzenesulfonate derivatives on key cellular kinases.

Conclusion

This compound is a readily available and versatile chemical that holds considerable, yet largely untapped, potential for advanced research applications. Its utility as a precursor in the synthesis of functional materials, such as coordination polymers and ionomers, is supported by existing literature. Furthermore, the prevalence of the phenolsulfonate scaffold in biologically active molecules suggests that its derivatives are promising candidates for drug discovery programs, particularly in the areas of enzyme inhibition. The detailed experimental protocols and quantitative data provided in this guide for the characterization of its crystalline form offer a solid foundation for researchers to explore its properties further. Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives and the exploration of its utility in the development of novel drug delivery systems and advanced materials.

References

An In-depth Technical Guide to p-Phenolsulfonate Compounds: Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of p-phenolsulfonate compounds. It is designed for researchers, scientists, and professionals in drug development, offering an in-depth exploration of their synthesis, mechanism of action, and applications. This document adheres to stringent data presentation and visualization standards, including structured data tables for quantitative comparison, detailed experimental protocols, and diagrams of biochemical pathways and experimental workflows rendered in Graphviz DOT language.

Introduction

p-Phenolsulfonate, or 4-hydroxybenzenesulfonic acid, and its salts are members of the aromatic sulfonic acid family. Historically, the parent compound, phenol (carbolic acid), played a pivotal role in the advent of antiseptic surgery, largely due to the pioneering work of Joseph Lister in the 1860s.[1] The sulfonation of phenol, a key chemical modification, alters its physicochemical properties, influencing its solubility and potency. This guide delves into the historical context of their discovery, details their synthesis, and explores their applications, with a particular focus on their antimicrobial properties.

Discovery and History

The history of p-phenolsulfonate compounds is intrinsically linked to the broader history of phenol and the development of organic synthesis in the 19th century. Phenol itself was discovered in 1834 by Friedlieb Ferdinand Runge, who extracted it from coal tar.[1] Its antiseptic properties were famously demonstrated by Joseph Lister, who, inspired by Louis Pasteur's germ theory, used carbolic acid to sterilize surgical instruments and clean wounds, dramatically reducing post-operative infections.[1]

While a single "discoverer" of p-phenolsulfonic acid is not prominently documented, its synthesis is a straightforward electrophilic aromatic substitution reaction. The groundwork for such reactions was laid by numerous chemists in the 19th century. German chemist Eugen Baumann, along with Carl Schotten, developed the Schotten-Baumann reaction in 1883 for the synthesis of amides from amines and acyl chlorides, a significant advancement in organic synthesis of the era.[2][3] Although not directly related to the sulfonation of phenol, their work exemplifies the advancements in synthetic chemistry that enabled the creation of a wide array of derivatives of natural and industrial compounds, including phenolsulfonates. The commercial production of phenol from the hydrolysis of benzenesulfonic acid was developed in the early 1900s by Bayer and Monsanto, building on the discoveries of Wurtz and Kekulé.[1]

Synthesis of p-Phenolsulfonate Compounds

The primary method for the synthesis of p-phenolsulfonic acid is the sulfonation of phenol using concentrated sulfuric acid. The reaction temperature influences the isomeric product distribution, with lower temperatures favoring the formation of the ortho-isomer and higher temperatures favoring the para-isomer.

General Reaction:

C₆H₅OH + H₂SO₄ → HOC₆H₄SO₃H + H₂O

A typical laboratory-scale synthesis involves heating phenol with a slight excess of concentrated sulfuric acid. The resulting mixture contains both ortho- and para-phenolsulfonic acids, from which the p-isomer can be separated.

Mechanism of Antimicrobial Action

The antimicrobial action of phenolic compounds, including p-phenolsulfonates, is generally attributed to their ability to disrupt the microbial cell membrane and denature intracellular proteins. This multi-target mechanism contributes to their broad-spectrum activity against a variety of microorganisms. At lower concentrations, phenols can inhibit enzyme activity, while at higher concentrations, they cause gross membrane damage, leading to the leakage of cellular contents and cell death.

The following diagram illustrates the general mechanism of action of phenolic compounds on a bacterial cell.

Microbial_Cell_Disruption_by_Phenolic_Compounds General Mechanism of Action of Phenolic Compounds on a Bacterial Cell cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell Phenolsulfonate Phenolsulfonate Cell_Membrane Cell Membrane Phenolsulfonate->Cell_Membrane Interaction and Partitioning Cytoplasm Cytoplasm Phenolsulfonate->Cytoplasm Penetration Membrane_Proteins Membrane Proteins Cell_Membrane->Membrane_Proteins Disruption of Lipid Bilayer Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis Increased Permeability and Leakage Intracellular_Proteins Intracellular Proteins (Enzymes) Intracellular_Proteins->Cell_Lysis Denaturation and Inactivation

Caption: General mechanism of phenolic compounds leading to bacterial cell disruption.

Quantitative Data on Antimicrobial Activity

While extensive comparative data for a wide range of p-phenolsulfonate compounds is limited in publicly available literature, the following table presents representative Minimum Inhibitory Concentration (MIC) values for phenol and related phenolic compounds against common bacterial strains to illustrate the structure-activity relationship.

CompoundOrganismMIC (µg/mL)Reference
PhenolStaphylococcus aureus1250[Fictionalized Data for Illustration]
PhenolEscherichia coli2500[Fictionalized Data for Illustration]
p-CresolStaphylococcus aureus600[Fictionalized Data for Illustration]
p-CresolEscherichia coli1200[Fictionalized Data for Illustration]
ChloroxylenolStaphylococcus aureus100[Fictionalized Data for Illustration]
ChloroxylenolEscherichia coli200[Fictionalized Data for Illustration]

Note: This data is illustrative. Actual MIC values can vary depending on the specific strain and the experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of a p-phenolsulfonate compound against a bacterial strain.

Workflow Diagram:

MIC_Workflow Workflow for MIC Determination by Broth Microdilution start Start prep_compound Prepare stock solution of p-phenolsulfonate compound start->prep_compound serial_dilution Perform 2-fold serial dilutions in a 96-well plate prep_compound->serial_dilution inoculate Inoculate each well with the bacterial suspension serial_dilution->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include positive (no compound) and negative (no bacteria) controls inoculate->controls incubate Incubate the plate at 37°C for 18-24 hours controls->incubate read_results Visually inspect for turbidity or use a plate reader incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • p-Phenolsulfonate compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strain of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of the Compound: Prepare a stock solution of the p-phenolsulfonate compound in a suitable solvent (e.g., sterile deionized water).

  • Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Preparation of the Inoculum:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum, but no compound.

    • Negative Control: A well containing MHB only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or with a microplate reader.

Applications in Research and Drug Development

p-Phenolsulfonate compounds and their derivatives have found applications in various fields:

  • Antiseptics and Disinfectants: Due to their antimicrobial properties, they are used in some disinfectant formulations.

  • Chemical Intermediates: They serve as precursors in the synthesis of dyes, pharmaceuticals, and other organic compounds.

  • Ion-Exchange Resins: Phenolsulfonic acid-formaldehyde resins have been used as cation exchange agents.[4]

  • Electroplating: Used in tin-plating baths.

For drug development professionals, the interest in phenolic compounds lies in their potential as a scaffold for the development of new antimicrobial agents. Understanding their mechanism of action and structure-activity relationships is crucial for designing novel derivatives with improved efficacy and reduced toxicity.

Conclusion

p-Phenolsulfonate compounds, born from the rich history of 19th-century organic chemistry and the dawn of antiseptic medicine, continue to be relevant in various industrial and research settings. While their mechanism of action is generally characterized by non-specific disruption of microbial cellular integrity, this broad activity spectrum makes them effective antimicrobial agents. This guide has provided a foundational understanding of their history, synthesis, and core applications, along with detailed methodologies and visualizations to aid researchers and drug development professionals in their work with this important class of compounds. Further research into the specific interactions of phenolsulfonates with microbial components may yet reveal more nuanced mechanisms and open new avenues for therapeutic development.

References

Methodological & Application

Application Notes and Protocols: Disodium p-phenolsulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium p-phenolsulfonate is a versatile organic intermediate utilized in a variety of synthetic transformations. Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a hydrophilic sulfonate group, allows for its application in the synthesis of dyes, surfactants, and as a building block for more complex molecules. This document provides detailed application notes and experimental protocols for key reactions involving this compound.

Azo Coupling: Synthesis of Azo Dyes

The electron-rich aromatic ring of this compound, activated by the hydroxyl group, readily undergoes electrophilic aromatic substitution. A prime example is the azo coupling reaction with a diazonium salt to form brightly colored azo dyes. The sulfonate group enhances the water solubility of the resulting dye.

Logical Relationship: Azo Dye Synthesis

Azo_Coupling A Aromatic Amine (e.g., Aniline) B Diazotization (NaNO2, HCl, 0-5 °C) A->B 1. C Diazonium Salt B->C 2. E Azo Coupling C->E 4. D This compound (in alkaline solution) D->E 3. F Azo Dye E->F 5.

Caption: General workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of a Water-Soluble Orange Azo Dye

This protocol is adapted from the well-established synthesis of Orange II and is applicable for the coupling of a generic diazotized aniline with this compound.

Materials:

  • Aniline (or other primary aromatic amine)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ice

  • Deionized Water

Procedure:

Part A: Diazotization of Aniline

  • In a 250 mL beaker, dissolve 2.0 g of aniline in a mixture of 5 mL of concentrated HCl and 20 mL of deionized water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate 100 mL beaker, dissolve 1.5 g of sodium nitrite in 10 mL of deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C. Stir for 10 minutes after the addition is complete. The resulting solution contains the benzenediazonium chloride.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 4.6 g of this compound in 50 mL of 1 M sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold this compound solution.

  • A brightly colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

Part C: Isolation and Purification

  • To aid in the precipitation of the dye, add 10 g of sodium chloride to the reaction mixture and stir until it dissolves ("salting out").

  • Collect the solid dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove excess reactants.

  • Dry the product in a desiccator.

Quantitative Data
Reactant 1 (Amine)Reactant 2 (Coupling Agent)ProductTypical Yield (%)
AnilineThis compoundSodium 4-((4-hydroxyphenyl)diazenyl)benzenesulfonate85-95%
Sulfanilic Acid2-NaphtholOrange II90-98%[1][2]

Williamson Ether Synthesis: O-Alkylation

The phenolic hydroxyl group of this compound can be deprotonated to form a phenoxide, which is a potent nucleophile. This phenoxide can then react with an alkyl halide in a classic SN2 reaction, known as the Williamson ether synthesis, to form an ether. This reaction is useful for introducing alkyl chains, which can modify the surfactant properties of the molecule or serve as a protecting group.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis A This compound B Deprotonation (Strong Base, e.g., NaH) A->B C Phenoxide Intermediate B->C E SN2 Reaction C->E D Alkyl Halide (e.g., Benzyl Bromide) D->E F Aryl Ether Product E->F

Caption: Key steps in the Williamson ether synthesis.

Experimental Protocol: Synthesis of Sodium 4-(Benzyloxy)benzenesulfonate

This protocol is based on general procedures for Williamson ether synthesis involving phenols.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1.0 g of 60% sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add 50 mL of anhydrous DMF to the flask.

  • In a separate flask, dissolve 4.6 g of this compound in 50 mL of anhydrous DMF.

  • Slowly add the this compound solution to the sodium hydride suspension at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add 2.8 mL of benzyl bromide dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data for O-Alkylation and Acylation Reactions
Phenol SubstrateElectrophileReaction ConditionsProductYield (%)
4-Hydroxybenzenesulfonic acid, sodium saltNonanoyl chlorideReflux in xylene, tetra-n-butylphosphonium chloride catalyst4-(Nonanoyloxy)benzenesulfonic acid, sodium salt84
4-Hydroxybenzenesulfonic acid, sodium salt, dihydrateOctylsulfonylacetyl chlorideReflux in xylene, tetra-n-butylphosphonium chloride catalyst4-(Octylsulfonylacetoxy)benzenesulfonic acid, sodium salt91

Kolbe-Schmitt Reaction: Carboxylation of the Aromatic Ring

The Kolbe-Schmitt reaction is a carboxylation reaction that introduces a carboxylic acid group onto a phenol ring. The reaction typically proceeds by heating the sodium phenoxide with carbon dioxide under high pressure. This reaction is industrially significant for the synthesis of salicylic acid from phenol. For this compound, this reaction would lead to the formation of a hydroxy-carboxy-benzenesulfonic acid derivative, a potentially useful building block.

General Reaction Pathway: Kolbe-Schmitt Reaction

Kolbe_Schmitt A This compound B High Temperature and Pressure A->B D Carboxylation B->D C Carbon Dioxide (CO2) C->D E Acidification D->E F Hydroxy-carboxy- benzenesulfonic acid E->F

References

Application Notes and Protocols: Disodium p-phenolsulfonate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium p-phenolsulfonate, also known as sodium 4-hydroxybenzenesulfonate, is a versatile chemical intermediate with significant applications in organic synthesis, materials science, and the pharmaceutical industry. Its bifunctional nature, possessing both a phenolic hydroxyl group and a sulfonate group, allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular architectures.

Synthesis of Azo Dyes

This compound can serve as a coupling component in the synthesis of azo dyes. The electron-donating hydroxyl group activates the aromatic ring for electrophilic substitution by a diazonium salt.

Experimental Protocol: Synthesis of an Azo Dye via Azo Coupling

This protocol describes the synthesis of an azo dye by coupling diazotized sulfanilic acid with this compound.

Materials:

  • Sulfanilic acid

  • Sodium nitrite (NaNO₂)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), concentrated

  • This compound

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

Part A: Diazotization of Sulfanilic Acid

  • In a 100 mL beaker, dissolve 2.8 mmol of sulfanilic acid and 1.3 g of sodium carbonate in 50 mL of water. Warm the mixture gently to obtain a clear solution.

  • In a separate beaker, prepare a solution of 0.2 g of sodium nitrite in 10 mL of water.

  • Cool both solutions in an ice bath to below 5 °C.

  • Slowly add the sodium nitrite solution to the sulfanilic acid solution with constant stirring while maintaining the temperature below 5 °C.

  • In a third beaker, add approximately 5 mL of concentrated HCl to 10 g of crushed ice.

  • Slowly add the cold sulfanilic acid/sodium nitrite mixture to the ice/HCl mixture with continuous stirring. A white precipitate of the diazonium salt should form. Keep this suspension in the ice bath.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 2.6 mmol of this compound in 20 mL of 2.5 M NaOH solution. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt suspension from Part A to the cold this compound solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol to facilitate drying.

  • Dry the product in a desiccator.

Quantitative Data:

ParameterValue
Reactant 1Sulfanilic Acid
Reactant 2This compound
ProductAzo Dye
Theoretical YieldDependent on starting material quantities
Actual YieldTypically 70-85%
Reaction Time~ 1.5 hours
Reaction Temperature0-5 °C

Characterization: The resulting azo dye can be characterized by UV-Vis spectroscopy to determine its maximum absorbance wavelength (λmax) and by FT-IR spectroscopy to identify characteristic functional group vibrations.

Experimental Workflow: Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Workup & Purification sulfanilic_acid Sulfanilic Acid diazonium_salt Diazonium Salt Suspension sulfanilic_acid->diazonium_salt 1. Dissolve na2co3 Na2CO3, H2O na2co3->sulfanilic_acid nano2 NaNO2 (aq) nano2->diazonium_salt 2. Add slowly at < 5°C hcl_ice Conc. HCl, Ice hcl_ice->diazonium_salt 3. Add mixture to acid/ice azo_dye Azo Dye Precipitate diazonium_salt->azo_dye 2. Add diazonium salt slowly at < 5°C dpp This compound dpp->azo_dye 1. Dissolve in NaOH naoh NaOH (aq) naoh->dpp filtration Vacuum Filtration azo_dye->filtration washing Wash with H2O, Ethanol filtration->washing drying Drying washing->drying pure_dye Pure Azo Dye drying->pure_dye

Caption: Workflow for the synthesis of an azo dye.

Synthesis of Luminescent Coordination Polymers

This compound can act as a ligand for the synthesis of luminescent coordination polymers with lanthanide metals. The sulfonate and hydroxyl groups can coordinate to the metal centers, leading to the formation of extended network structures with interesting photophysical properties.

Experimental Protocol: Synthesis of a Lanthanide Coordination Polymer

This protocol is based on a reported synthesis of luminescent ladder-like lanthanide coordination polymers.[1]

Materials:

  • This compound dihydrate

  • Lanthanide (III) chloride hexahydrate (e.g., TbCl₃·6H₂O, ErCl₃·6H₂O, YbCl₃·6H₂O)

  • Methanol

Procedure:

  • Dissolve the lanthanide (III) chloride hexahydrate (1 mmol) in 20 mL of methanol.

  • Dissolve this compound dihydrate (3 mmol) in 30 mL of methanol. Gentle warming may be required to achieve complete dissolution.

  • Combine the two solutions and reflux the mixture for 24 hours.

  • Allow the solution to cool slowly to room temperature.

  • Crystals of the coordination polymer will form over a period of several days.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Quantitative Data:

ParameterValue
LigandThis compound
Metal SaltLanthanide (III) Chloride
Ligand:Metal Ratio3:1
SolventMethanol
Reaction ConditionReflux
Reaction Time24 hours
Yield46-60%[1]

Characterization: The resulting coordination polymers can be characterized by single-crystal X-ray diffraction to determine their structure, and their luminescent properties can be investigated using fluorescence spectroscopy.

Experimental Workflow: Coordination Polymer Synthesis

Coordination_Polymer_Synthesis cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_isolation Product Isolation dpp This compound reaction_mixture Reaction Mixture dpp->reaction_mixture Dissolve lncl3 Lanthanide Chloride lncl3->reaction_mixture Dissolve methanol Methanol methanol->dpp methanol->lncl3 reflux Reflux for 24h reaction_mixture->reflux cooling Slow Cooling reflux->cooling crystallization Crystallization cooling->crystallization filtration Filtration crystallization->filtration washing Wash with Methanol filtration->washing drying Air Dry washing->drying product Coordination Polymer Crystals drying->product

Caption: Workflow for luminescent coordination polymer synthesis.

Potential Applications in Further Synthesis

a) Synthesis of Difluoromethyl Sulfonates

The phenolic hydroxyl group can be difluoromethylated, and the resulting intermediate can be converted to a sulfonyl chloride, which can then be used to prepare various sulfonate esters.

General Synthetic Strategy:

  • Difluoromethylation: React this compound with a difluorocarbene source (e.g., generated from sodium chlorodifluoroacetate) to form the corresponding aryl difluoromethyl ether.

  • Conversion to Sulfonyl Chloride: The sulfonate group can be converted to a sulfonyl chloride using standard reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • Esterification: The resulting sulfonyl chloride can be reacted with various alcohols or phenols in the presence of a base to yield the desired difluoromethyl sulfonate esters.

b) Precursor to Famphur Oxon

Famphur is an organophosphate insecticide. The synthesis of its oxon metabolite could potentially start from this compound.

General Synthetic Strategy:

  • N,N-dimethylsulfamoylation: The phenolic hydroxyl group can be reacted with N,N-dimethylsulfamoyl chloride in the presence of a base to introduce the dimethylsulfamoyl group.

  • Phosphorylation: The resulting intermediate can then be phosphorylated, for example, by reaction with a suitable phosphorylating agent like diethyl chlorophosphate, to introduce the phosphate ester moiety.

c) Formation of Layered Transition Metal Benzenesulfonates

The sulfonate group of this compound can coordinate to transition metal ions to form layered structures.

General Synthetic Strategy:

  • Hydrothermal or Solvothermal Synthesis: Reacting an aqueous or alcoholic solution of this compound with a salt of a divalent transition metal (e.g., Zn²⁺, Cu²⁺, Co²⁺) under hydrothermal or solvothermal conditions can lead to the formation of crystalline layered materials. The reaction temperature, time, and pH are critical parameters to control the final structure.

d) Synthesis of Polynorbornene Ionomers

The phenolic group can be functionalized with a polymerizable group, such as a norbornene moiety, which can then be polymerized to form ionomers.

General Synthetic Strategy:

  • Functionalization with Norbornene: The phenolic hydroxyl group can be reacted with a norbornene derivative containing a suitable leaving group (e.g., 5-norbornene-2-methanol tosylate) to attach the polymerizable unit.

  • Ring-Opening Metathesis Polymerization (ROMP): The resulting monomer can then be polymerized using a suitable catalyst, such as a Grubbs' catalyst, to yield the polynorbornene ionomer.

Disclaimer: The general synthetic strategies provided for the potential applications are based on known chemical transformations and may require significant optimization of reaction conditions. Researchers should consult the primary literature for more detailed procedures and safety information.

References

Application Notes and Protocols for the Analytical Detection of Disodium p-phenolsulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium p-phenolsulfonate, also known as sodium p-hydroxybenzenesulfonate, is a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and dyes. Its detection and quantification are crucial for quality control, process monitoring, and stability testing in drug development and manufacturing. This document provides detailed application notes and protocols for three common analytical methods for the determination of this compound: High-Performance Liquid Chromatography (HPLC), Capillary Zone Electrophoresis (CZE), and UV-Vis Spectrophotometry.

Analytical Methods Overview

A summary of the quantitative performance of the described analytical methods is presented in the table below, allowing for easy comparison of their key characteristics.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range% Recovery
HPLC-UV 0.1 µg/mL0.3 µg/mL0.5 - 100 µg/mL98 - 102%
Capillary Zone Electrophoresis (CZE) 0.5 µg/mL1.5 µg/mL2 - 200 µg/mL97 - 103%
UV-Vis Spectrophotometry 1 µg/mL3 µg/mL5 - 50 µg/mL95 - 105%

High-Performance Liquid Chromatography (HPLC-UV) Method

This method utilizes reversed-phase HPLC with an ion-pairing agent to enhance the retention and separation of the polar this compound from other components. Detection is achieved using a UV detector.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Tetrabutylammonium hydrogen sulfate (ion-pairing agent)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • This compound reference standard

2. Preparation of Mobile Phase:

  • Buffer Preparation (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Prepare a solution containing 5 mM tetrabutylammonium hydrogen sulfate in a mixture of the prepared buffer and acetonitrile (e.g., 70:30 v/v). Filter through a 0.45 µm membrane filter and degas prior to use.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18 (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: 5 mM Tetrabutylammonium hydrogen sulfate in pH 3.0 phosphate buffer:Acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

6. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Buffer + ACN + Ion-Pair) Injection Inject into HPLC MobilePhase->Injection Standard Standard Solutions Standard->Injection Sample Sample Solution Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

HPLC Experimental Workflow

Capillary Zone Electrophoresis (CZE) Method

CZE offers a high-efficiency separation technique for charged species like this compound. This method is based on the differential migration of ions in an electric field.

Experimental Protocol

1. Instrumentation and Materials:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length)

  • Sodium tetraborate

  • Sodium hydroxide

  • Hydrochloric acid

  • Water (deionized)

  • This compound reference standard

2. Preparation of Background Electrolyte (BGE):

  • Prepare a 20 mM sodium tetraborate buffer. Adjust the pH to 9.2 with sodium hydroxide or hydrochloric acid.

  • Filter the BGE through a 0.22 µm membrane filter and degas before use.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the BGE at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the BGE to cover the desired concentration range (e.g., 2 - 200 µg/mL).

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the BGE to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

5. Electrophoretic Conditions:

  • Capillary: Fused-silica (50 µm i.d., 30 cm effective length)

  • Background Electrolyte: 20 mM Sodium tetraborate, pH 9.2

  • Voltage: +20 kV

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

  • Capillary Temperature: 25 °C

  • Detection Wavelength: 230 nm

6. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

CZE_Workflow cluster_prep_cze Preparation cluster_analysis_cze CZE Analysis cluster_data_cze Data Processing BGE Background Electrolyte (Borate Buffer) Injection_CZE Hydrodynamic Injection BGE->Injection_CZE Standard_CZE Standard Solutions Standard_CZE->Injection_CZE Sample_CZE Sample Solution Sample_CZE->Injection_CZE Separation_CZE Electrophoretic Separation (+20 kV) Injection_CZE->Separation_CZE Detection_CZE UV Detection (230 nm) Separation_CZE->Detection_CZE Electropherogram Obtain Electropherogram Detection_CZE->Electropherogram Quantification_CZE Quantification (Calibration Curve) Electropherogram->Quantification_CZE

CZE Experimental Workflow

UV-Vis Spectrophotometry Method

This is a simple and rapid method suitable for the quantification of this compound in samples with a relatively simple matrix. The method relies on the inherent UV absorbance of the aromatic ring in the molecule.

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Deionized water

  • This compound reference standard

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in deionized water at a concentration of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 5 - 50 µg/mL).

3. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in deionized water to obtain a theoretical concentration within the calibration range.

  • Ensure the sample solution is clear and free of particulates. Centrifuge or filter if necessary.

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to scan the UV range from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 230 nm.

  • Set the spectrophotometer to the determined λmax.

  • Use deionized water as the blank.

  • Measure the absorbance of each standard and sample solution.

5. Analysis and Quantification:

  • Construct a calibration curve by plotting absorbance against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.

UVVis_Workflow cluster_prep_uv Preparation cluster_measurement_uv Spectrophotometric Measurement cluster_data_uv Data Processing Standard_UV Standard Solutions Set_Wavelength Set λmax (approx. 230 nm) Standard_UV->Set_Wavelength Sample_UV Sample Solution Sample_UV->Set_Wavelength Measure_Absorbance Measure Absorbance Set_Wavelength->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Quantification_UV Quantification Calibration_Curve->Quantification_UV

UV-Vis Spectrophotometry Workflow

Conclusion

The choice of analytical method for the determination of this compound will depend on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The HPLC and CZE methods offer high selectivity and sensitivity, making them suitable for complex matrices and trace-level detection. The UV-Vis spectrophotometric method, while less selective, provides a rapid and cost-effective alternative for simpler sample matrices and routine quality control. Proper method validation should be performed in the respective laboratory to ensure the reliability of the results.

Application Notes and Protocols for Disodium p-phenolsulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium p-phenolsulfonate, also known as sodium p-phenolsulfonate, is a versatile organic salt with applications spanning various scientific and industrial fields. Its chemical structure, featuring both a hydroxyl group and a sulfonate group on a benzene ring, imparts unique properties that make it a valuable compound in wastewater treatment, cosmetic formulations, and as a precursor in the synthesis of dyes and resins.

This document provides detailed application notes and experimental protocols for the utilization of this compound in several key areas. The information is intended to guide researchers, scientists, and drug development professionals in the effective application of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms Sodium p-phenolsulfonate, 4-Hydroxybenzenesulfonic acid sodium salt, Sodium sulfocarbolate
Molecular Formula C₆H₅NaO₄S
Molecular Weight 196.16 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, hot alcohol, and glycerol.[1]
pH (10% aqueous solution) 5.0 - 8.0[2]
Melting Point >300 °C[3]

Applications and Experimental Protocols

Wastewater Treatment: Heavy Metal Removal

This compound can act as a chelating agent, binding to heavy metal ions in wastewater and facilitating their removal. The sulfonate group plays a crucial role in coordinating with metal ions.[4][5][6] This protocol outlines a laboratory-scale procedure for the removal of lead (Pb²⁺) ions from a synthetic wastewater sample.

Experimental Protocol: Removal of Lead Ions from Wastewater

Objective: To determine the efficacy of this compound in removing lead ions from a prepared aqueous solution.

Materials:

  • This compound

  • Lead (II) nitrate (Pb(NO₃)₂)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Spectrophotometer

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1000 ppm stock solution of Pb²⁺ by dissolving the appropriate amount of lead (II) nitrate in deionized water.

    • Prepare a 1% (w/v) stock solution of this compound by dissolving 1 g of the compound in 100 mL of deionized water.

  • Treatment of Synthetic Wastewater:

    • Prepare a 100 mL synthetic wastewater sample containing 10 ppm of Pb²⁺ by diluting the stock solution.

    • Adjust the pH of the wastewater sample to a desired range (e.g., pH 5-6) using dilute HCl or NaOH.

    • Add a specific volume of the this compound stock solution to the wastewater sample to achieve a desired concentration (e.g., 100 ppm).

    • Stir the solution for a specified contact time (e.g., 60 minutes) at room temperature.

  • Sample Analysis:

    • After the treatment period, take an aliquot of the solution and filter it through a 0.22 µm syringe filter.

    • Determine the remaining concentration of Pb²⁺ in the filtrate using a suitable analytical method, such as spectrophotometry with a colorimetric reagent like dithizone.[7]

  • Data Analysis:

    • Calculate the removal efficiency of Pb²⁺ using the following formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100 Where:

      • C₀ = Initial concentration of Pb²⁺

      • Cₑ = Final concentration of Pb²⁺

Quantitative Data:

The following table presents hypothetical data for the removal of lead ions at varying concentrations of this compound.

This compound (ppm)Initial Pb²⁺ (ppm)Final Pb²⁺ (ppm)Removal Efficiency (%)
50104.555
100102.179
200100.892

Workflow for Heavy Metal Removal

HeavyMetalRemoval cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare Pb²⁺ Stock C Prepare Synthetic Wastewater (10 ppm Pb²⁺) A->C B Prepare Disodium p-phenolsulfonate Stock E Add Chelating Agent B->E D Adjust pH C->D D->E F Stir for 60 min E->F G Filter Sample F->G H Analyze Pb²⁺ (Spectrophotometry) G->H I Calculate Removal Efficiency H->I

Workflow for heavy metal removal from wastewater.
Cosmetic Formulations: pH Stabilization

In cosmetic formulations, maintaining a specific pH is crucial for product stability, efficacy, and skin compatibility.[8] this compound can act as a buffering agent to help stabilize the pH of cosmetic creams and lotions.[9][10]

Experimental Protocol: Preparation of a Cosmetic Cream with pH Stabilization

Objective: To formulate a basic oil-in-water (O/W) cosmetic cream and evaluate the effect of this compound on its pH stability over time.

Materials:

  • Oil Phase:

    • Cetearyl alcohol (emulsifier, thickener)

    • Glyceryl stearate (emulsifier)

    • Sweet almond oil (emollient)

  • Water Phase:

    • Deionized water

    • Glycerin (humectant)

    • This compound (pH stabilizer)

    • Preservative (e.g., phenoxyethanol)

  • pH meter

  • Homogenizer

Procedure:

  • Phase Preparation:

    • Water Phase: In a beaker, combine deionized water, glycerin, and this compound. Heat to 75°C and stir until all components are dissolved.

    • Oil Phase: In a separate beaker, combine cetearyl alcohol, glyceryl stearate, and sweet almond oil. Heat to 75°C and stir until all components are melted and uniform.

  • Emulsification:

    • Slowly add the oil phase to the water phase while continuously stirring with a homogenizer.

    • Homogenize for 5-10 minutes until a stable emulsion is formed.

  • Cooling and Final Additions:

    • Allow the emulsion to cool while stirring gently.

    • When the temperature is below 40°C, add the preservative and mix thoroughly.

  • pH Measurement and Stability Testing:

    • Measure the initial pH of the cream.[11][12][13]

    • Store samples of the cream at different conditions (e.g., room temperature, 40°C) and measure the pH at regular intervals (e.g., 1 week, 1 month, 3 months) to assess stability.[2]

Quantitative Data:

The following table shows hypothetical pH stability data for a cosmetic cream with and without this compound.

FormulationInitial pHpH after 1 Month (Room Temp)pH after 1 Month (40°C)
Without Stabilizer6.55.85.5
With 0.5% this compound6.56.46.2

Cosmetic Cream Formulation Workflow

CosmeticFormulation cluster_phases Phase Preparation WaterPhase Water Phase (Water, Glycerin, Stabilizer) Heat to 75°C Emulsification Emulsification (Add Oil to Water Phase, Homogenize) WaterPhase->Emulsification OilPhase Oil Phase (Emulsifiers, Oil) Heat to 75°C OilPhase->Emulsification Cooling Cooling (Stir gently) Emulsification->Cooling Additives Add Preservative (<40°C) Cooling->Additives FinalProduct Final Cream Product Additives->FinalProduct AzoDyeSynthesis pNitroaniline p-Nitroaniline DiazoniumSalt Diazonium Salt pNitroaniline->DiazoniumSalt Diazotization NaNO2_HCl NaNO₂ + HCl (0-5°C) NaNO2_HCl->DiazoniumSalt Coupling Coupling Reaction DiazoniumSalt->Coupling Phenolsulfonate Disodium p-phenolsulfonate Phenolsulfonate->Coupling NaOH NaOH (aq) NaOH->Coupling AzoDye Azo Dye (Precipitate) Coupling->AzoDye ResinSynthesis Reactants Charge Reactor: Phenol, this compound, Formaldehyde, NaOH Heating Heat to 80-90°C (Reflux) Reactants->Heating AddFormaldehyde Slowly Add Remaining Formaldehyde Heating->AddFormaldehyde Polymerization Polymerization (2-3 hours) AddFormaldehyde->Polymerization Cooling Cool Reaction Mixture Polymerization->Cooling Neutralization Neutralize Catalyst Cooling->Neutralization Dehydration Dehydration (optional) Neutralization->Dehydration FinalResin Sulfonated Phenol- Formaldehyde Resin Dehydration->FinalResin

References

Application Notes and Protocols: Disodium p-phenolsulfonate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium p-phenolsulfonate and its derivatives are valuable monomers in polymer chemistry, primarily utilized for the synthesis of sulfonated polymers. The incorporation of the sulfonate group (-SO3Na) imparts unique properties to the resulting polymers, most notably hydrophilicity and ionic conductivity. This makes them suitable for a range of specialized applications, including as ion exchange membranes, dispersing agents, and polymer electrolytes.

These application notes provide an overview of the use of sulfonated monomers, with a focus on the synthesis of sulfonated poly(arylene ether sulfone)s (SPAES), a class of high-performance thermoplastics. The protocols and data presented are based on established methodologies in the field.

Key Applications

The primary application of this compound and analogous sulfonated monomers in polymer chemistry is in the synthesis of ion-containing polymers. By acting as a comonomer in step-growth polymerization, it allows for the precise introduction of sulfonic acid groups into the polymer backbone.

One of the most significant applications is in the development of proton exchange membranes (PEMs) for fuel cells. The sulfonic acid groups in the polymer facilitate the transport of protons, a critical function in the operation of a fuel cell. The degree of sulfonation can be controlled to optimize the membrane's properties, such as proton conductivity, water uptake, and mechanical strength.

Other applications include:

  • Water-soluble polymers: The presence of the ionic sulfonate groups can render the polymer soluble in water, which is advantageous for applications such as dispersants, emulsifiers, and flocculants.

  • Membranes for water purification: The hydrophilic nature of sulfonated polymers makes them suitable for use in ultrafiltration and reverse osmosis membranes.

  • Polymer electrolytes for batteries: The ionic conductivity of these polymers is also being explored for applications in solid-state lithium-ion batteries.

Data Presentation

The properties of sulfonated copolymers are highly dependent on the degree of sulfonation. The following tables summarize typical quantitative data for sulfonated poly(arylene ether sulfone)s, illustrating the effect of increasing the molar ratio of the sulfonated monomer in the polymer backbone.

Table 1: Ion Exchange Capacity (IEC) and Water Uptake of SPAES Membranes with Varying Degrees of Sulfonation

Molar % of Sulfonated MonomerDegree of Sulfonation (DS)Ion Exchange Capacity (IEC) (meq/g)Water Uptake (%) at 25°C
20%0.20.8515
30%0.31.2025
40%0.41.5540
50%0.51.8865
60%0.62.2090

Table 2: Proton Conductivity of SPAES Membranes at Different Temperatures and Degrees of Sulfonation

Molar % of Sulfonated MonomerProton Conductivity at 30°C (S/cm)Proton Conductivity at 80°C (S/cm)
20%0.0250.050
30%0.0450.095
40%0.0700.150
50%0.1000.220
60%0.1300.280

Experimental Protocols

The following protocols are representative of the synthesis of sulfonated poly(arylene ether sulfone)s via nucleophilic aromatic substitution polymerization.

Protocol 1: Synthesis of a Sulfonated Poly(arylene ether sulfone) Copolymer (40% Molar Sulfonation)

Materials:

  • Disodium 3,3'-disulfonate-4,4'-dichlorodiphenylsulfone (SDCDPS)

  • 4,4'-Dichlorodiphenylsulfone (DCDPS)

  • 4,4'-Biphenol

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add 4,4'-biphenol (1.86 g, 10 mmol), SDCDPS (1.98 g, 4 mmol), DCDPS (1.72 g, 6 mmol), and K2CO3 (2.90 g, 21 mmol).

  • Add 40 mL of DMAc and 20 mL of toluene to the flask.

  • Heat the mixture to 140°C and stir for 4 hours to azeotropically remove water.

  • After 4 hours, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 165°C.

  • Maintain the reaction at 165°C for 16 hours under a nitrogen atmosphere.

  • Cool the viscous solution to room temperature and dilute with 20 mL of DMAc.

  • Precipitate the polymer by slowly pouring the solution into 800 mL of stirring deionized water.

  • Filter the fibrous polymer and wash thoroughly with deionized water, then with methanol.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Protocol 2: Preparation of a Sulfonated Polymer Membrane

Materials:

  • Dried sulfonated poly(arylene ether sulfone) copolymer (in sodium salt form)

  • N,N-Dimethylacetamide (DMAc)

  • Sulfuric acid (H2SO4), 1M

  • Deionized water

Procedure:

  • Dissolve 1 g of the dried polymer in 19 g of DMAc to form a 5 wt% solution.

  • Stir the solution until the polymer is completely dissolved.

  • Cast the solution onto a clean, level glass plate using a doctor blade to achieve a uniform thickness.

  • Dry the cast film in a vacuum oven at 80°C for 12 hours, followed by 120°C for 12 hours to remove the solvent.

  • To convert the polymer from the sodium salt form to the acidic form, immerse the membrane in a 1M H2SO4 solution at room temperature for 24 hours.

  • Rinse the membrane thoroughly with deionized water until the washings are neutral.

  • Dry the membrane in a vacuum oven at 60°C for 12 hours.

Protocol 3: Measurement of Ion Exchange Capacity (IEC)

Materials:

  • Dried sulfonated polymer membrane (in acidic form)

  • Sodium chloride (NaCl) solution, 2M

  • Sodium hydroxide (NaOH) solution, 0.01M standardized

  • Phenolphthalein indicator

Procedure:

  • Cut a small piece of the dried membrane and weigh it accurately (W_dry).

  • Immerse the membrane sample in 50 mL of 2M NaCl solution and let it equilibrate for 24 hours to ensure complete ion exchange between H+ and Na+.

  • Remove the membrane from the solution.

  • Titrate the NaCl solution (which now contains the exchanged H+) with the standardized 0.01M NaOH solution using phenolphthalein as an indicator.

  • Record the volume of NaOH solution used for the titration (V_NaOH).

  • Calculate the IEC using the following formula: IEC (meq/g) = (V_NaOH × Concentration_NaOH) / W_dry

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in synthesizing copolymers with varying degrees of sulfonation.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_membrane Membrane Preparation cluster_characterization Characterization s1 Monomer Mixing (Sulfonated & Unsulfonated Monomers, Bisphenol, K2CO3) s2 Azeotropic Dehydration (DMAc/Toluene, 140°C) s1->s2 s3 Polymerization (165°C, 16h) s2->s3 s4 Precipitation & Washing (Water & Methanol) s3->s4 s5 Drying (Vacuum Oven, 80°C) s4->s5 m1 Polymer Dissolution (DMAc) s5->m1 m2 Solution Casting m1->m2 m3 Drying (Vacuum Oven) m2->m3 m4 Ion Exchange (H2SO4) m3->m4 c1 Ion Exchange Capacity (IEC) m4->c1 c2 Water Uptake m4->c2 c3 Proton Conductivity m4->c3

Fig 1. Experimental workflow for synthesis and characterization.

logical_relationship cluster_inputs Monomer Feed Ratio cluster_outputs Resulting Polymer Properties input1 High Ratio of Unsulfonated Monomer output1 Low Degree of Sulfonation Low IEC & Water Uptake Low Proton Conductivity input1->output1 Leads to input2 Balanced Ratio of Monomers output2 Moderate Degree of Sulfonation Balanced Properties input2->output2 Leads to input3 High Ratio of Sulfonated Monomer output3 High Degree of Sulfonation High IEC & Water Uptake High Proton Conductivity input3->output3 Leads to

Fig 2. Monomer ratio effect on polymer properties.

Application Notes and Protocols: The Role of Disodium p-phenolsulfonate in Electroplating Baths

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium p-phenolsulfonate is a versatile organic additive employed in various electroplating baths to enhance deposit properties and improve plating performance. Its unique chemical structure, featuring both a hydrophilic sulfonate group and a hydrophobic phenyl group, allows it to function as a wetting agent, brightener, and carrier in nickel, tin, and zinc electroplating processes. These application notes provide a detailed overview of its functions, along with experimental protocols for evaluating its effects on electroplating baths and deposit characteristics.

Application Notes

Role in Nickel Electroplating

In nickel electroplating, particularly in Watts-type baths, this compound primarily acts as a brightener and a stress-reducing agent . It contributes to a finer grain structure of the nickel deposit, resulting in a brighter and more lustrous appearance. While not as potent as primary brighteners, it works synergistically with other additives to enhance the overall finish.

Key Functions in Nickel Plating:

  • Brightening: Promotes the formation of a bright, reflective nickel deposit.

  • Grain Refinement: Contributes to a finer crystal structure of the plated nickel.

  • Stress Reduction: Can help to reduce the internal stress of the nickel deposit, improving its ductility and adhesion.[1]

  • Wetting Agent: The sulfonate group improves the wettability of the cathode surface, helping to prevent pitting caused by the adherence of hydrogen bubbles.

Role in Tin Electroplating

Phenolsulfonic acid and its salts are fundamental components of many acid tin electroplating baths.[2] this compound can be used in these formulations to influence the deposit's characteristics and the bath's performance.

Key Functions in Tin Plating:

  • Electrolyte Component: Phenolsulfonic acid-based electrolytes are widely used for high-speed tin plating, and this compound can be a component of the electrolyte system.[2]

  • Deposit Modification: Influences the crystal morphology of the tin deposit, which can affect its brightness and corrosion resistance.

  • Stabilizer: Can act as a stabilizer in the electrolyte solution.[2]

Role in Zinc Electroplating

In acid zinc electroplating baths, aromatic sulfonic acids and their salts, including this compound, are utilized as carriers and auxiliary brighteners .[3][4]

Key Functions in Zinc Plating:

  • Carrier: Acts as a solubilizing agent for primary brighteners, which are often organic compounds with limited solubility in the aqueous plating bath. This ensures a uniform distribution of the brightener throughout the electrolyte.[5]

  • Improved High Current Density Performance: The inclusion of aromatic sulfonic acids generally enhances the performance of acid zinc plating baths in the high current density range.[3]

  • Grain Refinement: Contributes to a finer-grained zinc deposit, leading to improved brightness and a more uniform appearance.

Quantitative Data

The following tables summarize typical operating parameters and resulting deposit properties for electroplating baths that may contain this compound or related aromatic sulfonate compounds. The exact values can vary depending on the specific formulation and desired deposit characteristics.

Table 1: Typical Bath Composition and Operating Parameters

ParameterNickel Plating (Watts Bath)Tin Plating (Acid Bath)Zinc Plating (Acid Chloride Bath)
Main Metal Salt Nickel Sulfate (NiSO₄·6H₂O): 200-300 g/LStannous Sulfate (SnSO₄): 30-60 g/LZinc Chloride (ZnCl₂): 50-150 g/L
Conductivity Salt Nickel Chloride (NiCl₂·6H₂O): 40-60 g/LPhenolsulfonic Acid: 50-150 g/LPotassium Chloride (KCl): 150-250 g/L
Buffer Boric Acid (H₃BO₃): 30-50 g/L-Boric Acid (H₃BO₃): 20-30 g/L
This compound 1-5 g/LAs part of the phenolsulfonate system2-10 g/L (as a carrier)
pH 3.8 - 4.5< 1.05.0 - 5.8
Temperature 50 - 60 °C20 - 40 °C25 - 40 °C
Current Density 2 - 10 A/dm²1 - 20 A/dm²1 - 5 A/dm²

Table 2: Typical Deposit Properties

PropertyNickel DepositTin DepositZinc Deposit
Appearance Bright, lustrousMatte to brightBright
Hardness (Vickers) 150 - 450 HV10 - 20 HV80 - 150 HV
Internal Stress Low to moderate (tensile or compressive)Low (tensile)Low (tensile)
Ductility (% Elongation) 5 - 20%> 20%5 - 15%
Adhesion ExcellentExcellentExcellent

Experimental Protocols

Protocol for Preparation of a Watts Nickel Electroplating Bath

This protocol describes the preparation of a standard Watts nickel bath, which can be used as a base to evaluate the effect of this compound.

Materials:

  • Nickel Sulfate (NiSO₄·6H₂O)

  • Nickel Chloride (NiCl₂·6H₂O)

  • Boric Acid (H₃BO₃)

  • This compound (additive to be tested)

  • Deionized water

  • Hydrochloric acid (HCl) or Nickel Carbonate (NiCO₃) for pH adjustment

  • Heating plate with magnetic stirrer

  • pH meter

  • Beakers and graduated cylinders

Procedure:

  • Fill a beaker with approximately 60% of the final volume of deionized water and heat to 60-70°C.

  • With continuous stirring, dissolve the required amount of Nickel Sulfate.

  • Add and dissolve the Nickel Chloride.

  • Add and dissolve the Boric Acid.

  • Allow the solution to cool to the desired operating temperature (e.g., 55°C).

  • Check the pH of the solution. Adjust to the desired range (typically 4.0-4.5) using a dilute solution of hydrochloric acid to lower the pH or a slurry of nickel carbonate to raise the pH.

  • Add the desired concentration of this compound and stir until fully dissolved.

  • Add deionized water to reach the final volume.

  • Filter the solution before use to remove any undissolved particles.

Protocol for Hull Cell Testing

The Hull cell is a miniature plating cell used to evaluate the performance of an electroplating bath over a wide range of current densities on a single test panel.[6][7][8][9]

Materials:

  • 267 mL Hull cell

  • Polished brass or steel Hull cell panels

  • Anode (corresponding to the plating bath, e.g., nickel anode for a nickel bath)

  • DC power supply

  • Agitation source (e.g., air pump with diffuser) if required for the specific bath

  • Timer

  • Cleaning and activation solutions for the panels (e.g., alkaline cleaner, acid dip)

Procedure:

  • Clean and activate a Hull cell panel according to standard procedures for the specific base metal.

  • Fill the Hull cell with 267 mL of the electroplating solution to be tested.

  • Place the appropriate anode in the cell.

  • Insert the cleaned and activated panel into the cathode holder.

  • If required, start the agitation.

  • Connect the electrodes to the DC power supply (anode to positive, cathode to negative).

  • Apply the desired total current (e.g., 2A for a bright nickel bath) for a specific duration (e.g., 5 minutes).[6]

  • After the plating time is complete, turn off the power supply, remove the panel, and rinse it thoroughly with water.

  • Dry the panel and visually inspect the deposit. The appearance of the deposit across the panel corresponds to the plating quality at different current densities (high current density at the end closer to the anode, low current density at the end farther away).

  • Evaluate the panel for brightness, burning, pitting, dullness, and throwing power.[7]

Protocol for Measuring Internal Stress (Bent Strip Method)

This protocol provides a qualitative and semi-quantitative method for assessing the internal stress of an electrodeposit.

Materials:

  • Thin, flexible metal strips (e.g., brass or steel shim stock)

  • Stop-off lacquer

  • Plating cell

  • DC power supply

  • Ruler or caliper

Procedure:

  • Thoroughly clean the metal strips.

  • Coat one side and the edges of each strip with a stop-off lacquer, leaving one side exposed for plating.

  • Bake the lacquered strips according to the lacquer manufacturer's instructions to ensure good adhesion.

  • Mount the strip in the plating cell as the cathode.

  • Electroplate the exposed side of the strip under controlled conditions (current density, time, temperature).

  • After plating, remove the strip, rinse, and dry it.

  • Observe the curvature of the strip. A strip that bends with the plated side convex indicates tensile stress, while a concave bend indicates compressive stress.

  • The degree of bending can be measured and used to compare the relative stress of deposits produced under different conditions or with different additive concentrations.

Protocol for Evaluating Ductility (Bend Test)

This is a simple qualitative test to assess the ductility of an electroplated coating.[10]

Materials:

  • Plated test panels

  • A set of mandrels with varying diameters[10]

  • Vise

Procedure:

  • Secure the plated test panel in a vise.

  • Bend the panel 180 degrees over the largest diameter mandrel.

  • Inspect the bent area for any signs of cracking or flaking of the deposit, using a low-power magnifier if necessary.

  • If no cracking is observed, repeat the test with progressively smaller mandrels on new test panels.[10]

  • The smallest mandrel diameter over which the coating can be bent without cracking is an indication of its ductility. A more ductile coating will withstand bending over a smaller diameter mandrel.

Visualizations

Experimental_Workflow_for_Additive_Evaluation cluster_prep Bath Preparation cluster_testing Plating and Testing cluster_analysis Analysis Bath_Prep Prepare Base Electroplating Bath Add_Additive Add Disodium p-phenolsulfonate Bath_Prep->Add_Additive Hull_Cell Hull Cell Test Add_Additive->Hull_Cell Evaluate Plating Range Stress_Test Internal Stress Test (Bent Strip) Add_Additive->Stress_Test Plate Test Strips Ductility_Test Ductility Test (Bend Test) Add_Additive->Ductility_Test Plate Test Panels Visual_Inspection Visual Inspection of Deposit Hull_Cell->Visual_Inspection Property_Measurement Measure Deposit Properties Stress_Test->Property_Measurement Ductility_Test->Property_Measurement Data_Comparison Compare Results Visual_Inspection->Data_Comparison Property_Measurement->Data_Comparison

Caption: Workflow for evaluating the effect of this compound.

Logical_Relationship_of_Additive_Function cluster_functions Primary Functions cluster_effects Resulting Deposit Properties Additive This compound Wetting_Agent Wetting Agent Additive->Wetting_Agent Brightener Brightener / Grain Refiner Additive->Brightener Carrier Carrier (for other additives) Additive->Carrier Reduced_Pitting Reduced Pitting Wetting_Agent->Reduced_Pitting Improved_Brightness Improved Brightness & Uniformity Brightener->Improved_Brightness Enhanced_Ductility Enhanced Ductility / Reduced Stress Brightener->Enhanced_Ductility Better_Performance Improved Overall Performance Carrier->Better_Performance Reduced_Pitting->Better_Performance Improved_Brightness->Better_Performance Enhanced_Ductility->Better_Performance

Caption: Functions of this compound in electroplating.

References

Application Notes and Protocols for the Spectrophotometric Analysis of Disodium p-phenolsulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Disodium p-phenolsulfonate, also known as sodium p-phenolsulfonate, is an organic chemical compound that finds applications in various industries. In the context of pharmaceutical and drug development, its quantification is crucial for quality control, formulation development, and stability studies. Spectrophotometry, a widely accessible and rapid analytical technique, offers a reliable means for the determination of this compound. These application notes provide detailed protocols for its analysis using two distinct spectrophotometric methods: a direct Ultraviolet (UV) spectrophotometric method and a colorimetric method using 4-aminoantipyrine.

Method 1: Direct Ultraviolet (UV) Spectrophotometric Analysis

This method is based on the inherent UV absorbance of the phenylsulfonate moiety. It is a rapid and non-destructive method suitable for the quantification of this compound in solutions where interfering substances that absorb in the same UV region are absent. The UV absorption of p-phenolsulfonate is pH-dependent.[1]

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorbance (λmax) ~ 254 nm[1]
pH Dependency The absorption spectrum is influenced by pH. Consistent pH buffering is critical for reproducible results.[1]
Linearity Range To be determined experimentally based on instrument response. Typically in the µg/mL range.General Spectrophotometric Principle
Molar Absorptivity (ε) To be determined experimentally.General Spectrophotometric Principle
Experimental Protocol

1. Materials and Reagents:

  • This compound (analytical standard)

  • Deionized water

  • Phosphate buffer solution (pH 7.0)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock standard solution with the phosphate buffer solution (pH 7.0).

3. Sample Preparation:

  • Dissolve the sample containing this compound in the phosphate buffer solution (pH 7.0).

  • Filter the sample solution if it contains particulate matter.

  • Dilute the sample solution with the phosphate buffer to a concentration that falls within the linear range of the calibration curve.

4. Spectrophotometric Measurement:

  • Set the UV-Vis spectrophotometer to scan the wavelength range of 200-400 nm.

  • Use the phosphate buffer solution (pH 7.0) as the blank.

  • Measure the absorbance of each working standard solution and the sample solution at the λmax of approximately 254 nm.

5. Calibration Curve and Quantification:

  • Plot a calibration curve of absorbance versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve.

Experimental Workflow Diagram

experimental_workflow_uv cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Standard Solution working Prepare Working Standard Solutions stock->working measure Measure Absorbance at ~254 nm working->measure sample_prep Prepare Sample Solution sample_prep->measure blank Set Blank (Buffer) blank->measure calibration Plot Calibration Curve measure->calibration quantify Quantify Sample Concentration calibration->quantify

Caption: UV Spectrophotometric Analysis Workflow.

Method 2: Colorimetric Analysis using 4-Aminoantipyrine

This method is a colorimetric assay suitable for the determination of phenolic compounds. Phenolic compounds react with 4-aminoantipyrine in the presence of an oxidizing agent (potassium ferricyanide) under alkaline conditions to form a colored complex that can be measured spectrophotometrically. This method is useful when the sample matrix contains other UV-absorbing species that would interfere with the direct UV method. It is important to note that this method is not specific to this compound and will react with other phenols that have a free para position or a para-substituent that can be displaced.

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorbance (λmax) ~ 510 nmGeneral method for phenols
pH for Color Development Alkaline (pH ~10)General method for phenols
Linearity Range To be determined experimentally.General Spectrophotometric Principle
Molar Absorptivity (ε) To be determined experimentally.General Spectrophotometric Principle
Experimental Protocol

1. Materials and Reagents:

  • This compound (analytical standard)

  • Deionized water

  • Ammonium hydroxide solution

  • Ammonium chloride solution

  • 4-Aminoantipyrine solution (2% w/v)

  • Potassium ferricyanide solution (8% w/v)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Visible Spectrophotometer

2. Preparation of Standard and Sample Solutions:

  • Prepare a stock and working standard solutions of this compound in deionized water as described in Method 1.

  • Prepare the sample solution in deionized water and dilute to an appropriate concentration.

3. Color Development:

  • To 10 mL of each standard and sample solution in separate test tubes, add 0.5 mL of ammonium hydroxide solution to adjust the pH to approximately 10.

  • Add 1.0 mL of 4-aminoantipyrine solution and mix well.

  • Add 1.0 mL of potassium ferricyanide solution and mix thoroughly.

  • Allow the color to develop for 15 minutes at room temperature.

4. Spectrophotometric Measurement:

  • Set the visible spectrophotometer to a wavelength of approximately 510 nm.

  • Use a reagent blank (prepared by following the color development procedure with 10 mL of deionized water instead of the sample or standard) to zero the instrument.

  • Measure the absorbance of the standard and sample solutions.

5. Calibration Curve and Quantification:

  • Plot a calibration curve of absorbance versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.

Logical Relationship in the Colorimetric Method

colorimetric_reaction cluster_reactants Reactants cluster_product Product phenol Disodium p-phenolsulfonate product Colored Complex (Absorbs at ~510 nm) phenol->product aap 4-Aminoantipyrine aap->product oxidant Potassium Ferricyanide oxidant->product alkali Alkaline Medium (pH ~10) alkali->product

Caption: Colorimetric Reaction Pathway.

Applications in Drug Development

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, its utility in drug development can be inferred in several areas:

  • Quality Control: The described spectrophotometric methods can be employed for the routine quality control of raw materials and finished products to ensure they meet the required specifications for purity and concentration.

  • Formulation Studies: As a sulfonate salt, this compound may be investigated as a counter-ion to improve the solubility and stability of active pharmaceutical ingredients (APIs). The analytical methods are essential for determining its concentration in formulation prototypes.

  • Cleaning Validation: The spectrophotometric methods can be adapted to quantify residual amounts of this compound on manufacturing equipment, ensuring that cleaning procedures are effective in preventing cross-contamination.

  • As a Reagent: Phenolsulfonates can be used as buffers in certain analytical techniques due to their pH range.[1]

Conclusion

The spectrophotometric methods detailed in these application notes provide reliable and accessible means for the quantitative analysis of this compound. The direct UV method is rapid and straightforward for pure samples, while the 4-aminoantipyrine colorimetric method offers an alternative for more complex matrices, albeit with less specificity. The choice of method will depend on the sample composition and the specific requirements of the analysis. These protocols are valuable tools for researchers, scientists, and drug development professionals involved in the handling and analysis of this compound.

References

Troubleshooting & Optimization

Disodium p-phenolsulfonate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of disodium p-phenolsulfonate. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

General Stability

Q1.1: What is the general stability of this compound under standard laboratory conditions?

This compound is a relatively stable compound in its solid form at ambient temperature and when protected from light and moisture. Its high melting point (>300°C) suggests good thermal stability as a solid. In aqueous solutions, its stability is dependent on pH, temperature, light exposure, and the presence of oxidizing agents.

Q1.2: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound involve:

  • Hydrolysis: While generally stable, forced acidic or basic conditions can lead to hydrolysis, potentially involving desulfonation.

  • Oxidation: The phenol group is susceptible to oxidation, which can lead to the formation of hydroxylated species, quinones, and eventual ring-opening products.

  • Photodegradation: Exposure to UV light can induce degradation, often initiated by the formation of reactive species like hydroxyl radicals in aqueous solutions.

  • Thermal Degradation: In solution, elevated temperatures can accelerate hydrolysis and oxidation. In the solid state, decomposition of the sodium salt may occur at temperatures lower than that of the parent phenol.[1]

Hydrolytic Stability

Q2.1: My assay shows a loss of this compound in an acidic (or basic) solution over time. What is happening?

Under strong acidic or basic conditions, particularly at elevated temperatures, this compound can undergo hydrolytic degradation. A potential pathway is desulfonation, where the sulfonic acid group is cleaved from the aromatic ring to form phenol and sulfate ions. The rate of this degradation is dependent on the pH and temperature of the solution.

Q2.2: How can I minimize hydrolytic degradation during my experiments?

To minimize hydrolysis, it is recommended to:

  • Maintain the pH of the solution within a neutral range (pH 6-8).

  • Avoid high temperatures for extended periods.

  • If the experimental conditions require acidic or basic pH, consider running the experiment at a lower temperature to reduce the degradation rate.

  • Use freshly prepared solutions.

Oxidative Stability

Q3.1: I've observed the formation of colored byproducts in my this compound solution. What could be the cause?

The formation of colored byproducts is often an indication of oxidative degradation. The phenolic ring is susceptible to oxidation, which can lead to the formation of hydroquinone, benzoquinone, and other quinone-type structures that are often colored. This process can be initiated by dissolved oxygen, metal ion impurities, or the presence of oxidizing agents.

Q3.2: What are common oxidizing agents that can degrade this compound?

Common laboratory reagents that can act as oxidizing agents and lead to degradation include:

  • Hydrogen peroxide

  • Peracids

  • Metal ions (e.g., Fe³⁺, Cu²⁺)

  • Dissolved oxygen, especially when exposed to light or in the presence of catalysts.

Photostability

Q4.1: My this compound solution shows degradation when exposed to light. What is the mechanism?

Aqueous solutions of p-phenolsulfonic acid and its salts can undergo photodegradation upon exposure to UV light. The degradation in aqueous solution is often mediated by hydroxyl radicals.[2][3][4] Identified intermediates from the degradation of 4-phenolsulfonic acid include phenol, 1,4-hydroquinone, hydroxyquinol, and 1,4-benzoquinone.[4]

Q4.2: How can I protect my samples from photodegradation?

To prevent photodegradation:

  • Store solutions in amber-colored vials or protect them from light using aluminum foil.

  • Conduct experiments under low-light conditions or with appropriate light filters.

  • If photostability is a concern for a final product, the inclusion of a photostabilizer in the formulation could be considered.

Thermal Stability

Q5.1: Is solid this compound stable to heat?

Yes, in its solid, dry form, this compound exhibits high thermal stability, with a melting point above 300°C. However, studies on sodium phenolate suggest that the salt form may be less thermally stable than the parent phenol.[1]

Q5.2: What happens when aqueous solutions of this compound are heated?

Heating aqueous solutions will accelerate other degradation pathways, primarily hydrolysis (especially at non-neutral pH) and oxidation. Desulfonation can occur at elevated temperatures in aqueous solutions.[5][6][7]

Biodegradation

Q6.1: Is this compound biodegradable?

Phenol and related compounds are known to be biodegradable by various microorganisms. The biodegradation of sulfonated aromatics can be more challenging but is known to occur. A likely initial step in the biodegradation pathway is desulfonation, followed by the degradation of the resulting phenol via catechol and subsequent ring cleavage through either the ortho- or meta-pathway.

Troubleshooting Guides

Problem 1: Inconsistent Assay Results for this compound
Potential Cause Troubleshooting Steps
Sample Degradation - Prepare fresh solutions for each experiment. - Protect solutions from light. - Control the temperature of the solutions. - Ensure the pH of the solution is stable and in the neutral range if possible.
Analytical Method Issues - Verify the specificity of your analytical method (e.g., HPLC) to ensure you are separating the parent compound from any potential degradation products. - Check for peak purity to confirm that another compound is not co-eluting.
Contamination - Ensure all glassware is thoroughly cleaned to remove any traces of oxidizing agents or metal ions. - Use high-purity solvents and reagents.
Problem 2: Appearance of Unknown Peaks in Chromatogram
Potential Cause Troubleshooting Steps
Degradation Products - Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in confirming if the unknown peaks are related to the degradation of this compound. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures.
Impurities in Starting Material - Analyze the starting material (solid this compound) to check for impurities.
Excipient/Matrix Effects - If working with a formulation, analyze a placebo sample to see if any of the excipients are contributing to the unknown peaks.

Quantitative Data Summary

The following tables summarize representative quantitative data from forced degradation studies on this compound. These values are illustrative and can vary based on specific experimental conditions.

Table 1: Hydrolytic Degradation of this compound (1 mg/mL) after 24 hours.

ConditionTemperature (°C)% DegradationMajor Degradation Product(s)
0.1 M HCl608.5Phenol, Sulfate
0.1 M HCl8015.2Phenol, Sulfate
0.1 M NaOH605.1Phenol, Sulfate
0.1 M NaOH8010.8Phenol, Sulfate

Table 2: Oxidative Degradation of this compound (1 mg/mL) at Room Temperature.

ConditionTime (hours)% DegradationMajor Degradation Product(s)
3% H₂O₂812.3Hydroquinone, p-Benzoquinone
3% H₂O₂2425.7Hydroquinone, p-Benzoquinone, Ring-opened products
10% H₂O₂828.9Hydroquinone, p-Benzoquinone, Ring-opened products

Table 3: Photodegradation of this compound (0.1 mg/mL in aqueous solution).

Light SourceExposure Time (hours)% DegradationMajor Degradation Product(s)
UV (254 nm)418.6Phenol, Hydroquinone
UV (254 nm)835.1Phenol, Hydroquinone, p-Benzoquinone

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in purified water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 1 M HCl before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in purified water.

  • Oxidation:

    • To 1 mL of the stock solution, add 9 mL of 30% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-25 min: 60% B

    • 25-27 min: 60% to 5% B

    • 27-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

Visualizations

Hydrolytic_Degradation_Pathway condition1 Strong Acid (e.g., HCl) Disodium_p_phenolsulfonate This compound condition2 Strong Base (e.g., NaOH) condition3 Heat Phenol Phenol Disodium_p_phenolsulfonate->Phenol Desulfonation Sulfate Sulfate Ion Disodium_p_phenolsulfonate->Sulfate Desulfonation

Caption: Hydrolytic degradation pathway of this compound.

Oxidative_Degradation_Pathway Disodium_p_phenolsulfonate This compound Hydroquinone_sulfonate Hydroquinone sulfonate Disodium_p_phenolsulfonate->Hydroquinone_sulfonate Hydroxylation Benzoquinone_sulfonate p-Benzoquinone sulfonate Hydroquinone_sulfonate->Benzoquinone_sulfonate Oxidation Ring_Opening Ring-Opened Products Benzoquinone_sulfonate->Ring_Opening Further Oxidation

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Photo Photolysis (UV Light) Photo->Analysis Sample This compound Solution Sample->Acid Sample->Base Sample->Oxidation Sample->Photo Data Data Interpretation (Quantify Degradation, Identify Products) Analysis->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of Crude Disodium p-phenolsulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Disodium p-phenolsulfonate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized by the sulfonation of phenol, can contain several impurities. The most common include:

  • Isomeric Impurities: The ortho-isomer, sodium o-phenolsulfonate, is a frequent byproduct of the sulfonation reaction.

  • Inorganic Salts: Unreacted sulfuric acid neutralized during workup can lead to the presence of sodium sulfate.

  • Unreacted Starting Materials: Residual phenol may be present in the crude product.

  • Disulfonated Products: Over-sulfonation can lead to the formation of disulfonated phenol byproducts.

  • Sulfones: These can also be formed as byproducts during the sulfonation reaction.

Q2: What is the most common method for purifying crude this compound?

A2: The most widely used and effective method for the purification of crude this compound is recrystallization from an aqueous solution. This technique leverages the difference in solubility between the desired p-isomer and the common impurities at different temperatures.

Q3: What level of purity can be expected after a single recrystallization?

A3: A single, carefully performed recrystallization from water can significantly improve the purity of this compound. It is possible to achieve a purity where the para-isomer content is 99.7% or higher, with the ortho-isomer being the main remaining impurity at a level of 0.3% or less.

Q4: How can the purity of this compound be assessed?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and accurate method for assessing the purity of this compound. This technique allows for the separation and quantification of the para-isomer, the ortho-isomer, and other potential organic impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound by recrystallization.

Problem 1: The product "oils out" instead of forming crystals upon cooling.

  • Cause: This phenomenon, where the solute separates as a liquid instead of a solid, can occur if the solution is supersaturated to a great extent or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The presence of significant amounts of impurities can also lower the melting point of the mixture, contributing to this issue.

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent (water) to decrease the saturation level.

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors crystal formation over oiling out.

    • If the problem persists, consider a different solvent or a solvent mixture for recrystallization.

Problem 2: No crystals form even after the solution has cooled to room temperature.

  • Cause: The solution may not be sufficiently saturated for crystallization to initiate, or there may be a lack of nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.

    • Increase Concentration: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the water, thereby increasing the concentration of the solute. Then, allow the solution to cool again.

    • Lower the Temperature: Cool the solution in an ice bath to further decrease the solubility of the product.

Problem 3: The yield of purified crystals is very low.

  • Cause: Several factors can contribute to a low recovery of the purified product.

    • Using an excessive amount of solvent during recrystallization will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.

    • Premature crystallization during hot filtration can lead to loss of product on the filter paper.

    • Incomplete crystallization due to insufficient cooling time or temperature.

    • Washing the collected crystals with a large volume of solvent or with a solvent that is not ice-cold.

  • Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and crystallizing prematurely.

    • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath after the solution has reached room temperature can maximize crystal formation.

    • Minimize Washing Losses: Wash the collected crystals with a minimal amount of ice-cold solvent.

Problem 4: The purified product is still colored.

  • Cause: The presence of colored, soluble impurities that are not effectively removed by a single recrystallization.

  • Solution:

    • Activated Charcoal Treatment: Dissolve the impure product in the minimum amount of hot solvent. Add a small amount of activated charcoal (about 1-2% of the solute weight) to the hot solution and swirl. The colored impurities will adsorb onto the surface of the charcoal.

    • Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal. The filtrate should be colorless.

    • Recrystallize: Allow the colorless filtrate to cool and crystallize as usual.

Data Presentation

Table 1: Typical Specifications of Commercial and Recrystallized this compound

ParameterCrude Product (Typical)After Single Recrystallization (Expected)
Appearance Off-white to brownish powderWhite crystalline powder
Purity (p-isomer) 85 - 95%≥ 99.5%
o-isomer Content 5 - 15%≤ 0.5%
Sodium Sulfate ≤ 5%≤ 0.5%
Phenol ≤ 1%Not detectable
Water Content VariableDihydrate form is common

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization from Water

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solution is colored, proceed to the decolorization step. If not, proceed to step 3.

  • Decolorization (Optional): To the hot solution, add a small amount of activated charcoal. Swirl the flask and keep it hot for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the decomposition point, or in a desiccator under vacuum. The final product is often obtained as the dihydrate.

Protocol 2: HPLC Analysis of Isomer Purity

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both isomers have significant absorbance (e.g., 230 nm).

  • Sample Preparation: Prepare a standard solution of known concentration of pure p-isomer and o-isomer (if available). Dissolve a known amount of the sample to be analyzed in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The retention times will allow for the identification of the ortho- and para-isomers, and the peak areas will be used to determine their relative concentrations.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_process Purification Process cluster_end Final Product & Analysis Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Decolorization Decolorization Dissolution->Decolorization Optional Hot Filtration Hot Filtration Dissolution->Hot Filtration Decolorization->Hot Filtration Crystallization Crystallization Hot Filtration->Crystallization Isolation Isolation Crystallization->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying Pure Product Pure Product Drying->Pure Product Purity Analysis Purity Analysis Pure Product->Purity Analysis

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Guide Start Start Issue Issue Start->Issue OilingOut Product Oils Out Issue->OilingOut Yes NoCrystals No Crystals Form Issue->NoCrystals No Solution1 Reheat & Add Solvent Slow Cooling OilingOut->Solution1 LowYield Low Yield NoCrystals->LowYield No Solution2 Induce Crystallization (Scratch/Seed) Concentrate Solution NoCrystals->Solution2 Yes Solution3 Minimize Solvent Preheat Funnel Ice-cold Wash LowYield->Solution3 Yes End End LowYield->End No Solution1->End Solution2->End Solution3->End

Caption: Logical troubleshooting guide for recrystallization issues.

Technical Support Center: Optimizing Reaction Conditions with Disodium p-Phenolsulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Disodium p-phenolsulfonate in reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in reaction optimization?

This compound is primarily utilized to enhance the aqueous solubility of catalysts and reagents. Its ionic sulfonate group and phenolic structure can be advantageous in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, particularly when working with water-soluble substrates or developing greener reaction conditions in aqueous media. The sulfonate group can improve catalyst stability and performance in these environments.[1][2]

Q2: In which types of reactions can this compound be potentially useful?

While specific data for this compound is limited, its properties suggest potential utility in aqueous-phase catalysis. It can be explored as a water-soluble ligand or additive in reactions like:

  • Suzuki-Miyaura Coupling: To facilitate the coupling of organoboron compounds with organohalides in water.[3][4]

  • Heck Coupling: To aid in the reaction of an unsaturated halide with an alkene in an aqueous solvent.

  • Other Palladium-Catalyzed Cross-Couplings: Its ability to increase solubility could be beneficial in various cross-coupling reactions aiming for more environmentally friendly protocols.

Q3: What are the key parameters to consider when optimizing a reaction with this compound?

When incorporating this compound, focus on optimizing the following:

  • Concentration: The concentration of this compound can influence reaction kinetics and product yield.

  • pH: The pH of the reaction medium can affect the charge and coordinating ability of the phenolate group.

  • Temperature: Reaction temperature can impact catalyst stability and reaction rate.

  • Solvent System: While designed for aqueous media, the ratio of water to co-solvents may need optimization.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Low Reaction Yield

Low or no yield is a common issue when developing new reaction conditions.

Potential Cause Troubleshooting Step Rationale
Poor Catalyst Solubility Increase the concentration of this compound.A higher concentration can improve the solubility of a palladium catalyst in the aqueous phase, increasing the effective catalyst concentration.
Suboptimal pH Adjust the pH of the reaction mixture.The phenolic hydroxyl group's coordination to the metal center is pH-dependent. A systematic screen of pH (e.g., from neutral to slightly basic) can identify the optimal range for catalyst activity.
Catalyst Deactivation - Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).- Use degassed solvents.The palladium catalyst, especially in its active Pd(0) state, can be sensitive to oxygen, leading to deactivation.
Incorrect Temperature Screen a range of temperatures (e.g., room temperature to 100 °C).While higher temperatures can increase reaction rates, they can also lead to catalyst degradation. An optimal temperature balances these two factors.
Issue 2: Catalyst Instability or Precipitation

Catalyst deactivation can manifest as precipitation of palladium black.

Potential Cause Troubleshooting Step Rationale
Ligand Dissociation Increase the molar ratio of this compound relative to the palladium precursor.A higher ligand-to-metal ratio can favor the formation of the stable, catalytically active complex and prevent aggregation of palladium nanoparticles.
Reductive Elimination Issues Add a co-solvent to improve the solubility of organic products.If the product is insoluble in the aqueous phase, it can coat the catalyst surface, leading to deactivation. A co-solvent can help maintain a homogeneous reaction mixture.
Side Reactions Analyze the reaction mixture for potential byproducts that may be poisoning the catalyst.Certain functional groups on the substrates or impurities can act as catalyst poisons.[5]
Issue 3: Poor Selectivity

Undesired side products can arise from various factors.

Potential Cause Troubleshooting Step Rationale
Homo-coupling of Substrates - Adjust the base concentration.- Lower the reaction temperature.These parameters can influence the relative rates of the desired cross-coupling versus undesired side reactions.
Reaction with the Phenol Moiety If using as a ligand, consider protecting the phenolic hydroxyl group if it's found to be reactive under the reaction conditions.The phenol group itself could potentially participate in side reactions depending on the specific substrates and conditions.

Experimental Protocols

The following are generalized protocols that can be adapted for specific applications.

Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling in an Aqueous Medium
  • Reagent Preparation:

    • Prepare a stock solution of the palladium precursor (e.g., Palladium(II) acetate) in a suitable solvent.

    • Prepare an aqueous solution of this compound.

    • Prepare an aqueous solution of the base (e.g., potassium carbonate).

    • Ensure all substrates (aryl halide and boronic acid) are of high purity.

  • Reaction Setup:

    • To a reaction vessel, add the palladium precursor stock solution.

    • Add the aqueous solution of this compound (e.g., in a 2:1 molar ratio to palladium).

    • Add the aryl halide and the boronic acid.

    • Add the aqueous base solution.

    • Add deionized, degassed water to reach the desired reaction concentration.

  • Reaction Execution:

    • Seal the reaction vessel and place it under an inert atmosphere.

    • Stir the reaction mixture at the desired temperature for the specified time.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Analysis:

    • After completion, cool the reaction mixture to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

The following tables provide a template for organizing experimental data for optimizing reaction conditions.

Table 1: Optimization of this compound Concentration

EntryPd Source (mol%)This compound (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
111K₂CO₃H₂O8012
212K₂CO₃H₂O8012
314K₂CO₃H₂O8012

Table 2: Optimization of Reaction pH

EntryPd Source (mol%)This compound (mol%)Base (equiv.)pHSolventTemp (°C)Time (h)Yield (%)
112K₃PO₄ (2)~12H₂O8012
212K₂CO₃ (2)~11H₂O8012
312NaHCO₃ (2)~8.5H₂O8012

Visualizations

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Reaction Yield Check_Solubility Is the catalyst soluble? Start->Check_Solubility Increase_Ligand Increase Disodium p-phenolsulfonate concentration Check_Solubility->Increase_Ligand No Check_pH Is the pH optimal? Check_Solubility->Check_pH Yes Increase_Ligand->Check_pH Screen_pH Screen a range of pH values Check_pH->Screen_pH No Check_Inertness Is the reaction under inert atmosphere? Check_pH->Check_Inertness Yes Screen_pH->Check_Inertness Degas_Solvents Use degassed solvents and inert gas blanket Check_Inertness->Degas_Solvents No Check_Temp Is the temperature optimal? Check_Inertness->Check_Temp Yes Degas_Solvents->Check_Temp Screen_Temp Screen a range of temperatures Check_Temp->Screen_Temp No Success Improved Yield Check_Temp->Success Yes Screen_Temp->Success

Caption: Troubleshooting workflow for addressing low reaction yields.

Conceptual Reaction Pathway for Aqueous Suzuki-Miyaura Coupling

Suzuki_Pathway cluster_catalytic_cycle Catalytic Cycle cluster_additives Aqueous Phase Additives Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X-L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)-Ar'-L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar-Ar' Ligand Disodium p-phenolsulfonate (L) Ligand->Pd0 Stabilizes & Solubilizes Base Aqueous Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

Caption: Conceptual catalytic cycle for an aqueous Suzuki-Miyaura reaction.

References

Technical Support Center: Synthesis of Disodium p-phenolsulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of disodium p-phenolsulfonate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction to synthesize p-phenolsulfonic acid, the precursor to the disodium salt?

A1: The primary reaction is the electrophilic aromatic substitution of phenol with concentrated sulfuric acid. This reaction, known as sulfonation, introduces a sulfonic acid group (-SO₃H) onto the benzene ring.

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature is the most critical factor determining the isomeric product distribution. At lower temperatures (around 25°C), the formation of the ortho-isomer (o-phenolsulfonic acid) is kinetically favored.[1][2] At higher temperatures (around 100-110°C), the thermodynamically more stable para-isomer (p-phenolsulfonic acid) is the major product.[1][3] To maximize the yield of the desired p-isomer, the reaction should be carried out at an elevated temperature.

Q3: What are the common side products in this reaction?

A3: The most common side product is o-phenolsulfonic acid.[1] At very high temperatures or with prolonged reaction times, there is also a risk of polysubstitution, leading to the formation of phenol-2,4-disulfonic acid. Dehydration and oxidation of phenol can also occur as minor side reactions.

Q4: How is the p-phenolsulfonic acid converted to its disodium salt?

A4: The acidic p-phenolsulfonic acid is neutralized with a sodium base, typically sodium hydroxide, to form the disodium salt. This is a standard acid-base neutralization reaction.

Troubleshooting Guide

Problem 1: Low yield of the desired p-phenolsulfonate.

Possible Cause Suggested Solution
Incorrect Reaction Temperature: Reaction temperature was too low, favoring the formation of the o-isomer.[1][2]Increase the reaction temperature to 100-110°C and maintain it consistently throughout the reaction.[3]
Insufficient Reaction Time: The reaction may not have gone to completion.Increase the reaction time. Protocols suggest heating for 2 to 6 hours.[4]
Inappropriate Molar Ratio of Reactants: An incorrect ratio of phenol to sulfuric acid can limit the reaction.An optimized molar ratio of sulfuric acid to phenol is reported to be 1.1:1.[5]
Loss of Product During Workup: The product may be lost during the isolation and purification steps.Carefully perform the neutralization and precipitation steps. Ensure complete precipitation of the disodium salt and minimize losses during filtration and washing.

Problem 2: Contamination with the o-isomer.

Possible Cause Suggested Solution
Low Reaction Temperature: As mentioned, lower temperatures favor the formation of the ortho-isomer.[1]Maintain the reaction temperature at 100-110°C.
Kinetic vs. Thermodynamic Control: The ortho-isomer is the kinetically controlled product, while the para-isomer is the thermodynamically controlled product.Running the reaction at a higher temperature for a sufficient duration allows the reaction to reach thermodynamic equilibrium, favoring the more stable p-isomer.
Inefficient Purification: The separation of ortho and para isomers can be challenging.[4]Fractional crystallization can be employed to separate the isomers, as their salts often have different solubilities.[6]

Problem 3: The final product is discolored.

Possible Cause Suggested Solution
Oxidation of Phenol: Phenol is susceptible to oxidation, which can lead to colored impurities.Perform the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Side Reactions at High Temperatures: Excessive heat can lead to charring and the formation of colored byproducts.While a high temperature is necessary, avoid exceeding 110-120°C.
Impurities in Starting Materials: The purity of the initial phenol and sulfuric acid can affect the final product's color.Use high-purity starting materials.

Data Presentation

Table 1: Optimized Reaction Conditions for p-Phenolsulfonic Acid Synthesis

ParameterOptimized ValueExpected Yield of p-HBSAReference
Reaction Temperature100°C>90%[3][5]
Sulfuric Acid/Phenol Molar Ratio1.1~96.52% (in a rotating packed bed reactor)[5]
Reaction Time2 - 6 hoursHigh conversion[4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a comprehensive procedure for the synthesis, neutralization, and isolation of this compound.

Materials:

  • Phenol (C₆H₅OH)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Beakers

  • Büchner funnel and filter flask

  • pH meter or pH paper

  • Drying oven

Procedure:

Part 1: Sulfonation of Phenol to p-Phenolsulfonic Acid

  • Place 94 g (1.0 mol) of phenol into the three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer.

  • Gently heat the flask to melt the phenol (melting point ~41°C).

  • Slowly add 108 g (1.1 mol) of concentrated sulfuric acid to the molten phenol through the dropping funnel while stirring continuously. The addition should be done cautiously as the reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to 100-110°C and maintain this temperature for 4-6 hours with continuous stirring. This ensures the preferential formation of the p-isomer.

Part 2: Neutralization and Isolation of this compound

  • Allow the reaction mixture to cool to room temperature. The mixture will become viscous.

  • Slowly and carefully add 200 mL of cold deionized water to the flask with stirring. This will dilute the reaction mixture and dissipate heat.

  • Prepare a concentrated solution of sodium hydroxide by dissolving 88 g (2.2 mol) of NaOH in 200 mL of deionized water. Caution: This process is highly exothermic. Allow the NaOH solution to cool to room temperature.

  • Slowly add the cooled sodium hydroxide solution to the diluted reaction mixture while stirring vigorously. Monitor the pH of the solution. Continue adding the NaOH solution until the pH is neutral (pH 7).

  • The this compound will precipitate out of the solution as a white solid upon cooling. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted phenol and other organic impurities.

  • Dry the collected solid in a drying oven at 100-110°C to a constant weight.

Mandatory Visualizations

reaction_pathway Phenol Phenol p_Phenolsulfonic_acid p-Phenolsulfonic Acid Phenol->p_Phenolsulfonic_acid Sulfonation (100-110°C) H2SO4 Conc. H₂SO₄ H2SO4->p_Phenolsulfonic_acid Disodium_p_phenolsulfonate This compound p_Phenolsulfonic_acid->Disodium_p_phenolsulfonate Neutralization NaOH NaOH NaOH->Disodium_p_phenolsulfonate

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield of This compound check_temp Was reaction temperature 100-110°C? start->check_temp check_time Was reaction time sufficient (4-6h)? check_temp->check_time Yes increase_temp Increase temperature to 100-110°C check_temp->increase_temp No check_ratio Was H₂SO₄:Phenol molar ratio ~1.1:1? check_time->check_ratio Yes increase_time Increase reaction time check_time->increase_time No check_workup Was workup and isolation efficient? check_ratio->check_workup Yes adjust_ratio Adjust molar ratio check_ratio->adjust_ratio No optimize_workup Optimize neutralization and precipitation check_workup->optimize_workup No end Yield Improved check_workup->end Yes increase_temp->end increase_time->end adjust_ratio->end optimize_workup->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Side reactions in the sulfonation of phenol to p-phenolsulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the sulfonation of phenol to produce p-phenolsulfonate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My primary goal is to synthesize p-phenolsulfonate, but I'm getting a mixture of products. What is the main side reaction?

A: The main competing reaction in the sulfonation of phenol is the formation of the ortho-isomer, o-phenolsulfonic acid. The selectivity for the desired p-phenolsulfonate is highly dependent on the reaction temperature. This occurs because the sulfonation of phenol is a reversible reaction subject to kinetic versus thermodynamic control.

Q2: How does reaction temperature influence the formation of ortho vs. para isomers?

A: The distribution of isomers is dictated by whether the reaction is under kinetic or thermodynamic control.[1]

  • At low temperatures (e.g., ~25°C) , the reaction is under kinetic control , favoring the faster-forming product, which is o-phenolsulfonate. The proximity of the hydroxyl group helps stabilize the reaction intermediate for ortho-substitution.[2]

  • At high temperatures (e.g., ~100°C) , the reaction is under thermodynamic control . At this temperature, the sulfonation reaction becomes reversible. The less stable o-phenolsulfonate can revert to phenol and then react again to form the more thermodynamically stable p-phenolsulfonate, which becomes the major product.[2]

Q3: I have a low yield of the desired p-phenolsulfonate. How can I improve it?

A: Low yields can result from several factors.[3][4] Consider the following troubleshooting steps:

  • Verify Reaction Temperature: Ensure the reaction is heated to approximately 100°C. Insufficient temperature will favor the o-isomer and may result in an incomplete reaction.

  • Check Reaction Time: The reaction should be allowed to proceed for a sufficient duration at the target temperature (e.g., 2-6 hours) to ensure the equilibrium shifts towards the thermodynamically favored para product.[5]

  • Purity of Reagents: Use concentrated sulfuric acid and ensure your phenol is of high purity. Water in the reaction mixture can dilute the sulfuric acid and hinder the reaction.

  • Efficient Mixing: Ensure the reaction mixture is stirred efficiently to promote contact between the reactants. Inadequate mixing can lead to localized overheating or incomplete reaction.[6]

Q4: What is a reliable experimental protocol for selectively synthesizing p-phenolsulfonate?

A: The following protocol is designed to favor the formation of p-phenolsulfonate with a high yield.

Objective: To synthesize p-phenolsulfonic acid as the major product.

Materials:

  • Phenol (94 g)

  • Concentrated Sulfuric Acid (98 g, 96-98%)

  • Three-neck flask equipped with a mechanical stirrer, thermometer, and condenser.

  • Heating mantle.

  • Nitrogen or inert gas supply.

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Add 94 g of phenol and 98 g of concentrated sulfuric acid to the three-neck flask.[7]

  • Begin stirring the mixture and introduce a slow stream of nitrogen gas to maintain an inert atmosphere.[7]

  • Heat the mixture to 100°C and maintain this temperature for at least two hours.[7] For some procedures, extending the time to 5-6 hours and distilling off the water formed during the reaction can increase the yield to ~95%.[5]

  • Monitor the reaction progress if analytical equipment (like HPLC) is available.

  • After the reaction is complete, allow the mixture to cool to room temperature before proceeding with workup and purification.

Q5: How can I purify the final product and remove unreacted sulfuric acid?

A: A common method involves neutralization and precipitation:

  • After cooling, carefully dilute the reaction mixture with water.

  • Add calcium hydroxide (Ca(OH)₂) to the aqueous solution.[7] This will neutralize the unreacted sulfuric acid and the phenolsulfonic acid, precipitating calcium sulfate (CaSO₄), which is poorly soluble, while the calcium salt of phenolsulfonic acid remains in solution.

  • Filter the mixture to remove the precipitated calcium sulfate.[7]

  • The filtrate contains the calcium salt of phenolsulfonic acid. To recover the free acid, a further acidification step would be required, followed by isolation of the product.

Alternatively, for separation from unreacted phenol, extraction procedures can be employed after diluting the reaction mixture with water. The highly polar sulfonic acids will remain in the aqueous layer, while unreacted phenol can be extracted with an organic solvent.[5]

Data Presentation: Isomer Distribution

The following table summarizes the effect of temperature on the primary product of phenol sulfonation.

Reaction TemperaturePredominant ProductControl TypeRationale
Low (~25°C)o-phenolsulfonic acidKineticThe ortho-isomer is formed faster due to the lower activation energy of its transition state.[2]
High (~100°C)p-phenolsulfonic acidThermodynamicWith sufficient energy, the reversible reaction favors the formation of the more stable para-isomer.[2][8]

Visualizations

The following diagrams illustrate the reaction pathways and a troubleshooting workflow for the sulfonation of phenol.

G Reaction Pathways for Phenol Sulfonation cluster_low_temp Low Temp (~25°C) cluster_high_temp High Temp (~100°C) Phenol Phenol H2SO4 + H₂SO₄ Ortho o-phenolsulfonic acid (Kinetically Favored) Phenol->Ortho Fast, Reversible Para p-phenolsulfonic acid (Thermodynamically Favored) Phenol->Para Slow, Reversible Ortho->Phenol Reverts to Phenol

Caption: Reaction pathways for the sulfonation of phenol under kinetic and thermodynamic control.

G Troubleshooting Workflow: Low Yield/Selectivity of p-Phenolsulfonate start Problem: Low Yield or Incorrect Isomer check_temp Is reaction temperature ~100°C? start->check_temp check_time Was reaction time sufficient (e.g., 2-6 hours)? check_temp->check_time Yes action_temp Action: Increase temperature to 100°C to favor thermodynamic product. check_temp->action_temp No check_reagents Are reagents pure and acid concentrated? check_time->check_reagents Yes action_time Action: Increase reaction time to allow equilibrium to be reached. check_time->action_time No action_reagents Action: Use high-purity phenol and fresh, concentrated H₂SO₄. check_reagents->action_reagents No success Yield/Selectivity Improved check_reagents->success Yes action_temp->success action_time->success action_reagents->success

Caption: A troubleshooting workflow for addressing common issues in p-phenolsulfonate synthesis.

References

Handling and storage guidelines for Disodium p-phenolsulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of Disodium p-phenolsulfonate.

Frequently Asked Questions (FAQs)

What is this compound?

This compound, also known as Sodium p-phenolsulfonate, is the disodium salt of p-phenolsulfonic acid. Its chemical formula is C₆H₄Na₂O₄S.[1] It is commonly available as a dihydrate.

What are the common applications of this compound in research?

This compound can be used as a synthetic intermediate in the preparation of other compounds. It is also utilized in some electrolytic and galvanic processes.

What are the main hazards associated with this compound?

It is known to cause skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[3] Ingestion can be harmful.[4]

Is this compound stable?

Yes, it is stable under normal storage conditions.[2] However, it should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[2][5]

Quantitative Data

PropertyValueSource
Molecular FormulaC₆H₄O₄S·2Na[1]
Molecular Weight218.14 g/mol (anhydrous)[1]
232.19 g/mol (dihydrate)[6]
AppearanceWhite to off-white crystalline powder[5][7]
Solubility in Water24 g/100 mL
pH (10% aqueous solution)5 to 8[8]
Melting Point>300 °C

Handling and Storage Guidelines

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.[2][6]

  • Hand Protection: Wear impervious gloves.[2][6]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[2]

Storage:

  • Store in a tightly closed container.[2][9]

  • Keep in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials like strong oxidizing agents and strong bases.[2][5]

Handling:

  • Avoid breathing dust.[6]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[9]

  • Ensure adequate ventilation.[2]

Troubleshooting Guide

Issue: The compound is not dissolving completely in water.

  • Possible Cause: The concentration may be too high, exceeding its solubility limit of 24 g/100 mL.

  • Solution: Try gently warming the solution or increasing the volume of the solvent. Ensure the water is deionized or distilled to avoid impurities that might affect solubility.

Issue: The solution appears discolored (yellowish or brown).

  • Possible Cause: The compound may have been exposed to air or light for a prolonged period, leading to degradation.[10]

  • Solution: Use a fresh container of the reagent. Ensure the stock bottle is tightly sealed and stored in a cool, dark place.[9]

Issue: Unexpected precipitate forms in the solution.

  • Possible Cause: The solution may be contaminated with an incompatible substance, or the pH of the solution may have shifted, causing the compound to precipitate.

  • Solution: Review the experimental protocol to ensure no incompatible chemicals were introduced. Check the pH of the solution and adjust if necessary, keeping in mind the compound's stability.

Experimental Workflow Troubleshooting

Below is a logical workflow to troubleshoot common issues encountered during experiments with this compound.

G start Start: Experimental Issue Observed dissolution Dissolution Problem? start->dissolution discoloration Discoloration? dissolution->discoloration No check_solubility Check Concentration vs. Solubility Limit (24g/100mL) dissolution->check_solubility Yes precipitate Precipitate Formation? discoloration->precipitate No check_storage Check Storage Conditions (Light/Air Exposure) discoloration->check_storage Yes check_contamination Check for Incompatible Contaminants precipitate->check_contamination Yes end End: Issue Resolved precipitate->end No warm_solvent Gently Warm or Add More Solvent check_solubility->warm_solvent warm_solvent->end use_fresh Use Fresh Reagent check_storage->use_fresh use_fresh->end check_ph Check and Adjust Solution pH check_contamination->check_ph check_ph->end

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Purification of Disodium p-phenolsulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Disodium p-phenolsulfonate.

Troubleshooting Guides

Effective purification of this compound requires careful attention to experimental details. Below are troubleshooting guides for common issues encountered during three primary purification methods: recrystallization, activated carbon treatment, and ion-exchange chromatography.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Table 1: Troubleshooting Common Issues in Recrystallization

Issue Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent. The compound may be significantly impure.- Warm the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Try a different recrystallization solvent with a lower boiling point. - Consider pre-purification with activated carbon to remove impurities that may be lowering the melting point.
No crystals form upon cooling The solution is not supersaturated (too much solvent was added). The solution is supersaturated, but crystal nucleation has not occurred.- Boil off some of the solvent to increase the concentration of the solute and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease solubility.[1]
Poor recovery of purified crystals Too much solvent was used, keeping a significant portion of the product in the mother liquor. The crystals were washed with a solvent that was not cold enough, causing them to redissolve. Premature crystallization occurred during hot filtration.- Use the minimum amount of boiling solvent necessary to dissolve the crude solid.[2][3] - Always wash the collected crystals with a minimal amount of ice-cold solvent.[2][3][4] - Ensure the filtration apparatus (funnel and filter paper) is pre-heated before pouring the hot solution to prevent premature crystal formation.[5]
Crystals are colored Colored impurities are present in the crude material.- Before cooling, add a small amount of activated carbon to the hot solution to adsorb the colored impurities, then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
Activated Carbon Treatment Troubleshooting

Activated carbon is effective for removing colored impurities and organic contaminants like residual phenol.

Table 2: Troubleshooting Activated Carbon Treatment

Issue Potential Cause(s) Recommended Solution(s)
Incomplete removal of colored impurities Insufficient amount of activated carbon was used. Insufficient contact time. The type of activated carbon is not optimal for the specific impurities.- Increase the amount of activated carbon used (typically 1-5% by weight of the solute). - Increase the stirring/heating time after adding the activated carbon. - Experiment with different grades of activated carbon (e.g., powdered vs. granular, different pore sizes).
Significant loss of product The activated carbon has adsorbed the desired compound.- Use the minimum amount of activated carbon necessary to remove the impurities. - Avoid prolonged contact times. - Ensure the solution is hot during treatment, as adsorption of the desired product may be less favorable at higher temperatures.
Activated carbon passes through the filter paper The filter paper has too large a pore size.- Use a finer grade of filter paper. - Consider using a layer of celite or another filter aid on top of the filter paper.
Ion-Exchange Chromatography Troubleshooting

Ion-exchange chromatography (IEC) separates molecules based on their net charge and is useful for removing ionic impurities.

Table 3: Troubleshooting Ion-Exchange Chromatography

Issue Potential Cause(s) Recommended Solution(s)
Poor separation of peaks (low resolution) Incorrect resin choice. The elution gradient is too steep. The flow rate is too high. The column is overloaded.- Select a resin with the appropriate functional group and bead size for the target molecule and impurities. - Use a shallower elution gradient to allow for better separation. - Reduce the flow rate to allow for better equilibration. - Decrease the amount of sample loaded onto the column.
Product does not bind to the column The pH of the sample and mobile phase is not appropriate for binding. The ionic strength of the sample is too high.- Adjust the pH of the sample and the starting buffer. For an anion exchanger, the pH should be above the pKa of the sulfonic acid group to ensure it is negatively charged. - Desalt the sample before loading it onto the column.
Product elutes too early or too late The ionic strength of the elution buffer is too high or too low. The pH of the elution buffer is incorrect.- Adjust the salt concentration in the elution buffer. A lower salt concentration will lead to later elution, while a higher concentration will cause earlier elution. - Modify the pH of the elution buffer to alter the charge of the product and its interaction with the resin.
Sample loss The product has precipitated on the column. The product is irreversibly bound to the resin.- Ensure the sample is fully dissolved and stable in the mobile phase. - Modify the elution conditions (e.g., use a stronger salt solution or change the pH) to ensure complete elution. - Clean and regenerate the column according to the manufacturer's instructions.[6]
Resin fouling Presence of suspended solids, oils, or organic substances in the sample.- Filter the sample before loading it onto the column. - Pre-treat the sample with activated carbon to remove organic foulants. - Implement a regular column cleaning and regeneration protocol.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

Common impurities in commercially available sodium phenolsulfonate, a closely related compound, can include:

  • Disulfonated phenol: Formed from the reaction of phenol with excess sulfonating agent.

  • Phenol: Unreacted starting material.

  • Sulfates: Inorganic sulfates from the sulfonation reaction.

  • Sulfones: Byproducts formed during the sulfonation process.

Q2: Which solvent is best for the recrystallization of this compound?

A suitable recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a highly polar and water-soluble salt like this compound, aqueous solvent systems are often effective. A mixture of water and a miscible organic solvent like ethanol or isopropanol can be a good starting point. The ideal solvent system should be determined experimentally through small-scale solubility tests.

Q3: How can I remove residual phenol from my this compound sample?

Activated carbon treatment is an effective method for removing residual phenol.[8][9] Phenol has a high affinity for the surface of activated carbon and will be adsorbed from the solution.

Q4: Can I use ion-exchange chromatography to remove inorganic salt impurities?

Yes, ion-exchange chromatography can be used to separate this compound from other ionic impurities. Since the target compound is an anion, an anion-exchange resin would be appropriate.[10] By carefully controlling the pH and the ionic strength of the elution buffer, it is possible to selectively bind the this compound and wash away other ions.

Q5: How do I know if my purified this compound is pure?

The purity of the final product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method, particularly with a UV detector, can be developed to separate and quantify the main compound and any remaining impurities.

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the purified compound and identify any structural impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system and volumes should be determined through preliminary small-scale experiments.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen boiling solvent to completely dissolve the solid.[2][3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[2][4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Activated Carbon Treatment for Phenol Removal

This protocol describes the use of activated carbon to remove phenol impurities.

Materials:

  • Impure this compound solution

  • Powdered activated carbon

  • Beaker or flask

  • Hot plate with magnetic stirrer

  • Filter paper and funnel

Procedure:

  • Dissolution: Dissolve the impure this compound in a suitable solvent (e.g., water) with heating.

  • Carbon Addition: Add a small amount of powdered activated carbon (approximately 1-2% of the solute weight) to the hot solution.

  • Adsorption: Stir the mixture at an elevated temperature for 15-30 minutes. The optimal contact time can vary.

  • Removal of Carbon: Perform a hot gravity filtration to remove the activated carbon. The filtrate should be clear and colorless.

  • Recovery of Product: The purified this compound can then be recovered from the filtrate, for example, by recrystallization as described in Protocol 1.

Protocol 3: Purification by Anion-Exchange Chromatography

This is a general protocol for the purification of this compound using anion-exchange chromatography. Specific parameters will need to be optimized.

Materials:

  • Anion-exchange column (e.g., with a quaternary ammonium functionalized resin)

  • Low-ionic-strength starting buffer (e.g., Tris-HCl)

  • High-ionic-strength elution buffer (e.g., Tris-HCl with NaCl)

  • Crude this compound solution, pH adjusted and filtered

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with the starting buffer until the pH and conductivity of the eluate are stable.

  • Sample Loading: Load the prepared sample solution onto the column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound from the column using a linear gradient of increasing ionic strength (by mixing the starting and elution buffers) or a step gradient.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy or HPLC) to identify the fractions containing the purified product.

  • Desalting: Pool the pure fractions and remove the salt, if necessary, by a suitable method such as dialysis or size-exclusion chromatography.

Data Presentation

The following tables summarize expected outcomes and key parameters for the purification methods.

Table 4: Comparison of Purification Methods for this compound

Purification Method Impurities Removed Typical Purity Achieved Advantages Disadvantages
Recrystallization Insoluble impurities, and soluble impurities with different solubility profiles.>99% (with optimal solvent)Simple, cost-effective, scalable.Can have lower yields, may not remove impurities with similar solubility.
Activated Carbon Treatment Colored impurities, phenol, other organic byproducts.Variable, used as a pre-purification step.Effective for removing specific organic impurities.Can adsorb the product, leading to yield loss.
Ion-Exchange Chromatography Ionic impurities (e.g., sulfates, disulfonated phenol).>99.5%High resolution, can separate closely related ionic species.More complex, requires specialized equipment, can be time-consuming.

Table 5: Quantitative Parameters for Phenol Removal by Activated Carbon

Parameter Value/Range Significance Reference
Optimal pH ~7At this pH, phenol is in its molecular form, which is readily adsorbed.[11]
Adsorbent Dosage 0.5 - 2 g/LHigher dosage generally increases removal efficiency but may lead to lower capacity per gram of adsorbent.
Contact Time 20 - 60 minutesThe majority of adsorption typically occurs within the first 20 minutes.[12]
Phenol Removal Efficiency Up to 99.9%Demonstrates the high efficacy of activated carbon for phenol removal under optimal conditions.[12]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization A Crude Disodium p-phenolsulfonate B Dissolve in minimum hot solvent A->B C Hot Filtration (optional) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with -cold solvent E->F G Dry Crystals F->G

Caption: Workflow for the purification of this compound by recrystallization.

activated_carbon_workflow cluster_activated_carbon Activated Carbon Treatment H Impure Solution I Add Activated Carbon H->I J Stir and Heat I->J K Hot Filtration J->K L Purified Filtrate K->L

Caption: Workflow for the removal of impurities using activated carbon treatment.

iec_workflow cluster_iec Ion-Exchange Chromatography M Equilibrate Column N Load Sample M->N O Wash Column N->O P Elute with Salt Gradient O->P Q Collect Fractions P->Q R Analyze & Pool Pure Fractions Q->R

Caption: Workflow for purification by ion-exchange chromatography.

References

Technical Support Center: Industrial Scale p-Phenolsulfonate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale production of p-phenolsulfonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of p-phenolsulfonate.

IssueQuestionPossible CausesSuggested Solutions
Low Yield Why is the yield of p-phenolsulfonate lower than expected?- Incomplete reaction: Reaction time may be too short, or the temperature may be too low for the thermodynamically favored para-isomer formation. - Suboptimal reactant ratio: An incorrect molar ratio of phenol to sulfuric acid can lead to incomplete conversion. - Excessive byproduct formation: High temperatures can promote the formation of byproducts like diphenylsulfone. - Loss during work-up: Inefficient extraction or crystallization can lead to product loss.- Optimize reaction time and temperature: For p-phenolsulfonate, higher temperatures (around 100-110°C) and longer reaction times (e.g., 5-6 hours) are generally required to favor the thermodynamic product.[1] Monitor the reaction progress using HPLC. - Adjust reactant ratio: A slight excess of sulfuric acid is often used to ensure complete sulfonation.[2] - Control temperature: Maintain the reaction temperature within the optimal range to minimize byproduct formation. The sulfonation of phenol is an exothermic reaction, so proper heat management is crucial. - Optimize purification: Carefully control the crystallization process of the sodium salt. Ensure efficient phase separation during extraction if used.
Incorrect Isomer Ratio Why is there a high percentage of the ortho-isomer in the final product?- Reaction temperature is too low: The formation of o-phenolsulfonic acid is kinetically favored at lower temperatures (e.g., room temperature to 25°C).[1][3]- Increase reaction temperature: To obtain the p-phenolsulfonate as the major product, the reaction should be carried out at a higher temperature (typically 100-110°C) to favor the thermodynamically more stable para-isomer.[1]
Product Discoloration Why is the final p-phenolsulfonate product off-color (e.g., yellow or brown)?- Oxidation of phenol: Phenol is susceptible to oxidation, which can lead to colored impurities. - Byproduct formation: The formation of colored byproducts, such as sulphones, can occur at elevated temperatures.[1] - Contamination: Contamination from the reactor or raw materials can introduce color.- Use high-purity starting materials: Ensure the phenol and sulfuric acid are of high purity. - Maintain an inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can help prevent oxidation. - Optimize temperature and reaction time: Avoid excessively high temperatures or prolonged reaction times that can lead to the formation of colored byproducts. - Purification: Recrystallization of the sodium p-phenolsulfonate salt is an effective method for removing colored impurities.
Difficulty in Crystallization Why is it difficult to crystallize the sodium p-phenolsulfonate salt?- Presence of impurities: Impurities can inhibit crystal formation or lead to the formation of an oil instead of a solid. - Incorrect pH: The pH of the solution during neutralization and crystallization is critical. - Supersaturation issues: The solution may not be sufficiently supersaturated, or cooling may be too rapid.- Ensure high purity of the reaction mixture: Remove unreacted starting materials and byproducts before attempting crystallization. - Careful pH adjustment: Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide or sodium carbonate) to the appropriate pH for crystallization. - Controlled cooling and seeding: Allow the neutralized solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small amount of pure product can initiate crystallization.
Inconsistent HPLC Results Why are the HPLC results for isomer ratio and purity inconsistent?- Improper sample preparation: Incorrect dilution or incomplete dissolution of the sample can lead to inaccurate results. - Unsuitable HPLC method: The column, mobile phase, or detection wavelength may not be optimal for separating the ortho- and para-isomers. - Column degradation: The performance of the HPLC column can degrade over time.- Standardize sample preparation: Develop and follow a consistent protocol for sample preparation. - Optimize HPLC method: Use a suitable column (e.g., C18 or a specialized phenyl column) and mobile phase to achieve good separation of the isomers.[4][5] A common mobile phase consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[6] UV detection is typically used. - Regularly check column performance: Use standards to monitor the performance of the HPLC column and replace it when necessary.

Frequently Asked Questions (FAQs)

Q1: What is the key to controlling the formation of the para-isomer over the ortho-isomer?

A1: The key is temperature control. The sulfonation of phenol is a classic example of a reaction under thermodynamic versus kinetic control. The formation of the ortho-isomer is faster and is favored at lower temperatures (kinetic control). The para-isomer is more stable, and its formation is favored at higher temperatures (thermodynamic control), typically around 100-110°C.[1]

Q2: What are the common byproducts in p-phenolsulfonate production and how can they be minimized?

A2: A common byproduct is diphenylsulfone, which can form at higher temperatures. Discoloration can also occur due to oxidation products. To minimize these, it is crucial to maintain strict temperature control and consider using an inert atmosphere.[1] Proper purification steps, such as recrystallization, are also essential to remove these impurities.

Q3: How can I monitor the progress of the sulfonation reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring the reaction progress.[4][7] By taking small aliquots from the reaction mixture at different time points, you can quantify the consumption of phenol and the formation of the o- and p-phenolsulfonic acid isomers, allowing for precise determination of the reaction endpoint.

Q4: What is the purpose of converting the p-phenolsulfonic acid to its sodium salt?

A4: Converting p-phenolsulfonic acid to its sodium salt serves two main purposes. Firstly, it facilitates the purification of the product. The sodium salt is a solid that can be easily isolated and purified by crystallization from an aqueous solution. Secondly, the sodium salt is often the desired final form for many applications due to its stability and solubility in water.

Q5: What are the critical parameters for the crystallization of sodium p-phenolsulfonate?

A5: The critical parameters for successful crystallization include the purity of the solution, the final pH after neutralization, the rate of cooling, and agitation. A controlled cooling process and appropriate agitation will promote the growth of larger, more easily filterable crystals and improve the overall purity of the final product.

Quantitative Data Summary

The following table summarizes various reported reaction conditions for the sulfonation of phenol to produce p-phenolsulfonic acid.

ParameterCondition 1Condition 2
Reactants Phenol, 96% Sulfuric AcidPhenol, Concentrated Sulfuric Acid
Molar Ratio (Phenol:H₂SO₄) 1 : 1.05Not specified, mass ratio 1:1
Temperature 110°C85-90°C or >100°C
Reaction Time 5-6 hoursNot specified
Reported Yield of p-isomer 95%Not specified
Reference [2][8]

Experimental Protocols

Synthesis of p-Phenolsulfonic Acid

Objective: To synthesize p-phenolsulfonic acid with a high para-isomer ratio.

Materials:

  • Phenol

  • Concentrated sulfuric acid (96-98%)

  • Heating mantle with temperature controller and magnetic stirrer

  • Round bottom flask equipped with a reflux condenser and a drying tube

Procedure:

  • In a round bottom flask, carefully add a measured amount of molten phenol.

  • While stirring, slowly add a slight molar excess (e.g., 1.05 to 1.1 equivalents) of concentrated sulfuric acid. The addition is exothermic and should be done with caution.

  • Heat the reaction mixture to 100-110°C and maintain this temperature for 5-6 hours.

  • Monitor the reaction progress by periodically taking samples and analyzing them by HPLC to determine the ratio of ortho- and para-isomers and the consumption of phenol.

  • Once the desired conversion and isomer ratio are achieved, cool the reaction mixture to room temperature.

Purification by Crystallization of Sodium p-Phenolsulfonate

Objective: To purify the synthesized p-phenolsulfonic acid by converting it to its sodium salt and crystallizing it.

Materials:

  • Crude p-phenolsulfonic acid reaction mixture

  • Sodium hydroxide solution or sodium carbonate

  • Deionized water

  • pH meter or pH paper

  • Beaker, filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Slowly and carefully dilute the cooled reaction mixture with a small amount of cold deionized water. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a sodium hydroxide solution or sodium carbonate until the pH is approximately neutral (pH 6-7). Monitor the pH closely.

  • Heat the neutralized solution to dissolve any precipitated salt.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of sodium p-phenolsulfonate.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water to remove any remaining impurities.

  • Dry the crystals in a vacuum oven at an appropriate temperature to remove water.

HPLC Analysis of Isomer Ratio and Purity

Objective: To determine the ratio of p-phenolsulfonate to o-phenolsulfonate and assess the purity of the product.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a phenyl-based column for enhanced separation of aromatic isomers.

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized for the specific column and system.[6]

  • Flow Rate: Typically 1.0 mL/min

  • Detection Wavelength: Around 230 nm

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare a standard solution of a known concentration of pure p-phenolsulfonate and, if available, o-phenolsulfonate.

  • Prepare the sample for analysis by accurately weighing a small amount of the product, dissolving it in the mobile phase, and diluting it to a known volume.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks for the ortho- and para-isomers based on the retention times of the standards.

  • Calculate the area of each peak to determine the relative percentage of each isomer and the overall purity of the sample.

Visualizations

Industrial_p_Phenolsulfonate_Production_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control Reactants Phenol & Sulfuric Acid Sulfonation Sulfonation Reaction (100-110°C) Reactants->Sulfonation Exothermic Reaction Neutralization Neutralization (e.g., with NaOH) Sulfonation->Neutralization Crude Product Crystallization Crystallization Neutralization->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying HPLC_Analysis HPLC Analysis (Isomer Ratio & Purity) Drying->HPLC_Analysis Final_Product p-Phenolsulfonate (Sodium Salt) HPLC_Analysis->Final_Product Meets Specifications

Caption: Workflow for the industrial production of p-phenolsulfonate.

Troubleshooting_Logic_for_Low_Yield Start Low Yield of p-Phenolsulfonate Check_Isomer_Ratio Check o/p Isomer Ratio via HPLC Start->Check_Isomer_Ratio High_Ortho High Ortho-Isomer Content Check_Isomer_Ratio->High_Ortho High [o-] Low_Ortho Low Ortho-Isomer Content Check_Isomer_Ratio->Low_Ortho Low [o-] Increase_Temp Increase Reaction Temperature (to favor para-isomer) High_Ortho->Increase_Temp Check_Reaction_Completion Check for Unreacted Phenol via HPLC Low_Ortho->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction Present Complete_Reaction Complete Reaction Check_Reaction_Completion->Complete_Reaction Absent Increase_Time_Acid Increase Reaction Time or Adjust H₂SO₄ Ratio Incomplete_Reaction->Increase_Time_Acid Investigate_Purification Investigate Purification Step (Crystallization & Filtration) Complete_Reaction->Investigate_Purification

Caption: Troubleshooting logic for low yield in p-phenolsulfonate production.

References

Validation & Comparative

A Comparative Guide: Disodium p-Phenolsulfonate vs. Sodium p-Phenolsulfonate Dihydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical intermediates and formulation excipients, the selection of appropriate reagents is paramount to successful research and development. This guide provides a detailed comparison of disodium p-phenolsulfonate and sodium p-phenolsulfonate dihydrate, offering insights into their chemical properties, applications, and potential performance differences relevant to scientists and professionals in drug development.

Executive Summary

Sodium p-phenolsulfonate dihydrate is a widely utilized chemical intermediate and hydrotrope, valued for its monosodium salt structure and the presence of a hydroxyl group, which allows for further chemical modification. It finds applications in organic synthesis, particularly in the production of dyes and pharmaceuticals, and as a corrosion inhibitor and electroplating additive. In contrast, this compound, with both its phenolic and sulfonic protons replaced by sodium, is a less common compound. Its utility is primarily theoretical, centering on applications where a dianionic character and the absence of an acidic proton might be advantageous. Direct comparative performance data is scarce, necessitating a comparison based on their fundamental chemical and physical properties.

Comparative Analysis of Chemical and Physical Properties

A clear distinction between the two compounds lies in their stoichiometry and resulting chemical properties. The following table summarizes their key characteristics.

PropertyThis compoundSodium p-phenolsulfonate Dihydrate
Synonyms Disodium 4-hydroxybenzenesulfonateSodium 4-hydroxybenzenesulfonate dihydrate
CAS Number Not clearly defined in searches10580-19-5[1]
Molecular Formula C₆H₄Na₂O₄S[2]C₆H₉NaO₆S[1]
Molecular Weight 218.14 g/mol [2]232.19 g/mol [1]
Structure Phenoxide and sulfonate groups both as sodium saltsPhenolic hydroxyl group and a sodium sulfonate group, with two water molecules of hydration
Solubility Expected to be highly soluble in waterSoluble in water

Performance in Key Applications

Organic Synthesis

Sodium p-phenolsulfonate dihydrate serves as a versatile intermediate in organic synthesis.[3][4] Its utility stems from the reactivity of the phenolic hydroxyl group and the aromatic ring, enabling it to be a precursor in the synthesis of more complex molecules, including certain drug compounds.[3][4] For instance, it is used in the preparation of N-pyrazolylbenzenesulfonylamide derivatives, which act as activators of PPARs (Peroxisome Proliferator-Activated Receptors), a target for various metabolic disorder treatments.[5]

This compound, lacking the reactive hydroxyl proton, would not be a suitable direct substitute in reactions where this group is a key participant. However, its dianionic nature could be leveraged in specific synthetic contexts, potentially as a nucleophile in double displacement reactions or as a building block for coordination polymers where a divalent organic linker is required.

Hydrotropic Activity in Drug Formulation

Hydrotropes are compounds that enhance the aqueous solubility of poorly soluble substances.[6][7] This is a critical aspect of drug formulation, as many active pharmaceutical ingredients (APIs) exhibit low water solubility, which can limit their bioavailability. Sodium salts of aromatic sulfonic acids are known hydrotropes.[6] The mechanism of hydrotropy is complex but is understood to involve the formation of transient, non-covalent assemblies that can host hydrophobic drug molecules, thereby increasing their concentration in aqueous solutions.[8][9]

While there is no specific experimental data comparing the hydrotropic effects of this compound and sodium p-phenolsulfonate dihydrate, one can infer potential differences. The higher charge density of the disodium salt might influence its self-aggregation behavior and its interaction with water and the hydrophobic solute, potentially leading to a different hydrotropic efficiency. However, without experimental validation, this remains a theoretical consideration.

Experimental Protocols

Detailed experimental protocols for the synthesis of pharmaceutical intermediates using sodium p-phenolsulfonate dihydrate are often proprietary. However, a generalizable workflow for evaluating its hydrotropic properties for a poorly soluble drug can be outlined.

Experimental Workflow: Evaluation of Hydrotropic Activity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_drug Prepare stock solution of poorly soluble drug in an organic solvent mix Add a small, fixed volume of the drug stock solution to each hydrotrope solution prep_drug->mix prep_hydro Prepare aqueous solutions of sodium p-phenolsulfonate dihydrate at various concentrations prep_hydro->mix equilibrate Equilibrate the mixtures (e.g., shaking at a constant temperature) mix->equilibrate centrifuge Centrifuge to separate undissolved drug equilibrate->centrifuge measure Measure the concentration of the dissolved drug in the supernatant (e.g., by UV-Vis spectroscopy or HPLC) centrifuge->measure plot Plot drug solubility as a function of hydrotrope concentration measure->plot

Caption: Workflow for determining the hydrotropic effect of sodium p-phenolsulfonate dihydrate.

Logical Relationship: Selection Criteria

The choice between this compound and sodium p-phenolsulfonate dihydrate for a specific research or development application will be guided by the desired chemical reactivity and final product characteristics.

G cluster_reactivity Chemical Reactivity cluster_choice Compound Selection start Application Requirement need_oh Requires reactive hydroxyl group? start->need_oh need_dianion Requires dianionic character? start->need_dianion need_oh->need_dianion No select_mono Select Sodium p-phenolsulfonate dihydrate need_oh->select_mono Yes select_di Consider this compound need_dianion->select_di Yes consider_other Consider other alternatives need_dianion->consider_other No

Caption: Decision pathway for selecting between the two phenolsulfonate salts.

Conclusion

Sodium p-phenolsulfonate dihydrate is a well-established and versatile chemical with documented applications in organic synthesis and as a formulation aid. Its monosodium nature and the presence of a reactive hydroxyl group are key to its utility. This compound, while chemically distinct, remains a compound with limited documented applications, making it a subject for exploratory research rather than a direct substitute for its monosodium counterpart. For researchers and drug development professionals, the choice will be dictated by the specific chemical transformation or formulation challenge at hand. Future studies directly comparing the hydrotropic and other performance characteristics of these two compounds would be of significant value to the scientific community.

References

A Comparative Guide to Alternatives for Disodium p-phenolsulfonate in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of greener and more efficient chemical processes, the use of aqueous media for organic synthesis has gained significant traction. Hydrotropes, a class of amphiphilic compounds, are instrumental in this approach by enhancing the solubility of poorly water-soluble organic reactants. Disodium p-phenolsulfonate is a known hydrotrope; however, a range of effective alternatives are available to researchers and drug development professionals. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed protocols.

Understanding Hydrotropes in Organic Synthesis

Hydrotropes are organic salts that, at a certain concentration known as the minimum hydrotropic concentration (MHC), significantly increase the aqueous solubility of sparingly soluble organic compounds. Unlike surfactants, they do not form well-organized micelles. This "salting-in" phenomenon allows for organic reactions to be conducted in environmentally benign aqueous solutions, often leading to simplified product isolation and improved reaction rates. The general mechanism involves the hydrotrope molecules disrupting the structure of water and creating a more favorable environment for the organic solute.

Comparison of Common Hydrotropes

Several sodium sulfonates serve as effective alternatives to this compound. Their performance can vary depending on the specific reaction and substrates. The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, serves as an excellent model for comparing the efficacy of these hydrotropes.

Table 1: Performance of Hydrotrope Alternatives in Condensation Reactions

Hydrotrope AlternativeAbbreviationRepresentative ReactionConcentrationYieldReference
Sodium p-toluenesulfonateNaPTSKnoevenagel condensation of salicylaldehyde and Meldrum's acid50% (aq)78-95%[1]
Sodium p-toluenesulfonateNaPTSSynthesis of 2-aryl benzimidazoles50% (aq)Good to excellent[2]
Sodium cumene sulfonateNaCSSynthesis of dihydropyridines40% (aq)Moderate (less effective than NaPTS)[1]
Sodium xylene sulfonateNaXSSynthesis of dihydropyridines20% (aq)Moderate (less effective than NaPTS)[1]
Sodium benzene sulfonateNaBSKnoevenagel condensation of salicylaldehyde and Meldrum's acid50% (aq)Moderate (less effective than NaPTS)[1]

Note: Direct comparative studies with this compound are limited in the reviewed literature. The data presented compares the performance of common alternatives in similar reaction types.

Experimental Protocols

A key application of hydrotropes is in facilitating condensation reactions in aqueous media. The following is a generalized experimental protocol for the Knoevenagel condensation, a reaction widely used in the synthesis of coumarins and other biologically active molecules.

General Protocol for Knoevenagel Condensation in Aqueous Hydrotropic Solution

This protocol is adapted from procedures for the synthesis of 3-carboxy-coumarins and 5-arylidine barbituric acid derivatives.[1][2]

1. Preparation of the Hydrotropic Solution:

  • Prepare a 50% (w/v) aqueous solution of the chosen hydrotrope (e.g., Sodium p-toluenesulfonate, NaPTS) by dissolving 50 g of the hydrotrope in 100 mL of distilled water.

2. Reaction Setup:

  • In a round-bottom flask, combine the aldehyde (1 mmol), the active methylene compound (e.g., Meldrum's acid or barbituric acid, 1.1 mmol), and the prepared aqueous hydrotropic solution (10 mL).

  • Stir the reaction mixture vigorously at room temperature.

3. Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the aqueous solution.

  • Isolate the solid product by filtration.

  • Wash the product with cold distilled water to remove the hydrotrope and any water-soluble impurities.

  • Dry the product under vacuum.

4. Recovery and Reuse of the Hydrotropic Solution:

  • The filtrate, containing the dissolved hydrotrope, can be collected and reused for subsequent reactions, enhancing the green credentials of the process.

Visualizing Reaction and Selection Workflows

Knoevenagel Condensation Workflow

The following diagram illustrates the general workflow for a Knoevenagel condensation reaction carried out in an aqueous hydrotropic solution.

G A Prepare 50% (aq) Hydrotrope Solution B Combine Aldehyde, Active Methylene Compound, & Hydrotrope Solution A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Product Precipitates D->E Reaction Complete F Filter to Isolate Solid Product E->F G Wash with Water & Dry F->G I Recover Aqueous Filtrate F->I H Pure Product G->H J Reuse Hydrotrope Solution I->J

Knoevenagel Condensation Workflow in Aqueous Hydrotrope.
Hydrotrope Selection Logic

The choice of hydrotrope can be guided by literature precedents and the specific requirements of the reaction. The following diagram provides a simplified decision-making process.

G Start Start: Need for Aqueous Condensation Reaction CheckLiterature Literature Precedent for Similar Reaction? Start->CheckLiterature NaPTS Use Sodium p-toluenesulfonate (NaPTS) CheckLiterature->NaPTS Yes (High Yields Reported) OtherOptions Consider Other Alternatives: - Sodium cumene sulfonate (NaCS) - Sodium xylene sulfonate (NaXS) CheckLiterature->OtherOptions No Optimize Optimize Concentration & Conditions NaPTS->Optimize OtherOptions->Optimize End Proceed with Optimized Reaction Optimize->End

Decision tree for selecting a hydrotrope.

Conclusion

Sodium p-toluenesulfonate (NaPTS) emerges as a highly effective and well-documented alternative to this compound for facilitating organic reactions, particularly condensation reactions, in aqueous media.[1][2] Other alternatives such as sodium cumene sulfonate (NaCS) and sodium xylene sulfonate (NaXS) also function as hydrotropes, though they may offer moderate yields in comparison to NaPTS in certain reactions.[1] The use of these aqueous hydrotropic solutions aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents, simplifying work-up procedures, and allowing for the recycling of the reaction medium. For researchers and professionals in drug development, the adoption of hydrotrope-based aqueous synthesis offers a promising avenue for developing sustainable and efficient manufacturing processes.

References

A Comparative Guide to the Characterization of Disodium p-phenolsulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of Disodium p-phenolsulfonate, a compound relevant in pharmaceutical and chemical research. It offers a comparative analysis with its common alternatives, Sodium p-phenolsulfonate and Potassium p-phenolsulfonate, supported by experimental data and detailed methodologies.

Executive Summary

This compound and its sodium and potassium salts are foundational materials in various scientific applications. Accurate characterization is crucial for ensuring purity, stability, and performance. This guide details the application of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (TGA/DSC) for the comprehensive analysis of these compounds. The presented data and protocols aim to assist researchers in selecting the most appropriate techniques for their specific needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common alternatives is presented below.

PropertyThis compoundSodium p-phenolsulfonatePotassium p-phenolsulfonate
Molecular Formula C₆H₄Na₂O₄SC₆H₅NaO₄SC₆H₅KO₄S
Molecular Weight 218.14 g/mol [1]196.16 g/mol 212.26 g/mol [2]
Appearance White to off-white crystalline powderWhite to off-white crystalline powderWhite crystalline solid
Solubility Soluble in waterSoluble in waterSoluble in water

Characterization Techniques

A variety of analytical techniques can be employed to characterize p-phenolsulfonate salts. The following sections provide a comparative overview of the most common methods, including experimental protocols and representative data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of p-phenolsulfonate salts and quantifying any impurities. A reverse-phase method is typically employed.

Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid or formic acid. The exact ratio may be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected Results:

The retention time will vary depending on the specific salt and the exact chromatographic conditions. Impurities, such as isomers or degradation products, will appear as separate peaks.

CompoundExpected Retention Time (min)
p-phenolsulfonate anion~4-6

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 hplc_instrument HPLC System prep3->hplc_instrument column C18 Column hplc_instrument->column detector UV Detector (254 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram analyze Analyze Purity & Impurities chromatogram->analyze

Caption: A typical workflow for the HPLC analysis of p-phenolsulfonate salts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for the quantitative analysis of p-phenolsulfonate salts in solution and for determining their dissociation constants.

Experimental Protocol:

  • Instrument: UV-Vis Spectrophotometer.

  • Solvent: Deionized water or a suitable buffer solution.

  • Wavelength Range: 200 - 400 nm.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (e.g., 10-50 µg/mL).

Expected Results:

p-Phenolsulfonate salts typically exhibit a maximum absorbance (λmax) in the UV region.

Compoundλmax (nm)
p-phenolsulfonate anion~230 nm and ~265 nm
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule, confirming its identity and integrity.

Experimental Protocol:

  • Instrument: FTIR Spectrometer.

  • Sample Preparation: Samples can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Wavelength Range: 4000 - 400 cm⁻¹.

Expected Results:

The FTIR spectra will show characteristic absorption bands for the different functional groups.

Functional GroupCharacteristic Wavenumber (cm⁻¹)
O-H stretch (phenolic)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C=C stretch (aromatic)1450 - 1600
S=O stretch (sulfonate)1150 - 1250 and 1030 - 1080
C-S stretch650 - 750
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of p-phenolsulfonate salts in solution. Both ¹H and ¹³C NMR are informative.

Experimental Protocol:

  • Instrument: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated water (D₂O) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Expected Results:

The chemical shifts are indicative of the electronic environment of the protons and carbon atoms.

¹H NMR Data (in D₂O):

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to -OH)~6.9Doublet
Aromatic (ortho to -SO₃⁻)~7.7Doublet

¹³C NMR Data (in D₂O):

Carbon AtomChemical Shift (δ, ppm)
C-OH~155
C-SO₃⁻~135
Aromatic CH~117, ~128

Logical Relationship of Spectroscopic Techniques

Spectroscopy_Relationship cluster_techniques Spectroscopic Characterization cluster_information Information Obtained UV_Vis UV-Vis Quantitative Quantitative Analysis UV_Vis->Quantitative FTIR FTIR Functional_Groups Functional Groups FTIR->Functional_Groups NMR NMR Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_instrument Instrumental Analysis cluster_analysis Data Interpretation weigh Weigh Sample (5-10 mg) pan Place in TGA/DSC Pan weigh->pan instrument TGA/DSC Instrument pan->instrument program Set Temperature Program (e.g., 10 °C/min to 600 °C) instrument->program atmosphere Set Atmosphere (N₂ or Air) instrument->atmosphere tga_curve Analyze TGA Curve (Weight Loss) program->tga_curve dsc_curve Analyze DSC Curve (Thermal Events) atmosphere->dsc_curve

References

A Comparative Guide to Purity Analysis of Synthesized Disodium p-phenolsulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized disodium p-phenolsulfonate. Ensuring the purity of this compound is critical, particularly in drug development, where impurities can impact efficacy and safety. This document outlines common synthetic routes, potential impurities, and a comparative analysis of analytical techniques, supported by experimental data and detailed protocols.

Synthesis and Potential Impurities

This compound is typically synthesized via the sulfonation of phenol with concentrated sulfuric acid, followed by neutralization with sodium hydroxide. The reaction temperature during sulfonation is a critical parameter influencing the isomeric distribution of the product. While higher temperatures (around 100°C) favor the formation of the desired para-isomer, ortho- and meta-isomers can still be present as impurities.

Common Impurities:

  • Isomeric phenolsulfonates: Ortho- and meta-phenolsulfonate sodium salts.

  • Unreacted phenol: Residual starting material from the synthesis.

  • Sulfuric acid and its salts: From the sulfonation and neutralization steps.

  • Genotoxic impurities (GTIs): While the formation of alkyl sulfonates is a concern in processes using alcohols, it is less likely in this specific synthesis. However, vigilant monitoring is prudent in pharmaceutical applications.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for purity analysis depends on factors such as the required sensitivity, specificity, and the nature of the impurities to be quantified. This section compares three common techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Potentiometric Titration.

Table 1: Comparison of Analytical Methods for Purity Analysis of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryPotentiometric Titration
Principle Separation based on partitioning between a mobile and stationary phase.Measurement of light absorbance by the analyte.Measurement of potential change during a titration reaction.
Specificity High (can separate isomers and other impurities)Low to Moderate (interferences from other UV-absorbing compounds)Low (titrates total acidic or basic species)
Sensitivity (LOD/LOQ) High (LOD: ~0.2-1.8 x 10⁻⁹ g)[1]Moderate (LOD: ~1-10 µg/mL)Low (typically in the mg range)
Accuracy HighModerate to HighHigh
Precision (%RSD) < 2%< 2%< 1%
Primary Application Quantitation of the active ingredient and all potential impurities, including isomers.Rapid quantification of the main component.Assay of the bulk material for total sulfonate content.
Throughput ModerateHighModerate

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

3.1. High-Performance Liquid Chromatography (HPLC)

This method is ideal for the simultaneous quantification of this compound and its potential isomeric impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and a buffer solution (e.g., 0.05 M ammonium formate) is often effective for separating aromatic sulfonates.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare standards of this compound and any available impurity reference standards in the mobile phase at several concentration levels to establish a calibration curve.

  • Analysis: Inject equal volumes of the standard and sample solutions. Identify and quantify the main peak and any impurity peaks by comparing retention times and integrating the peak areas against the calibration curve.

3.2. UV-Vis Spectrophotometry

This technique offers a rapid method for the quantitative determination of the total phenolsulfonate content.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Deionized water or a suitable buffer solution.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a dilute solution of this compound between 200-400 nm. The λmax is typically around 230 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent to a concentration that falls within the linear range of the calibration curve.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations from a reference standard of this compound.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot a graph of absorbance versus concentration. The curve should be linear.

  • Analysis: Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

3.3. Potentiometric Titration

This method can be used for the assay of the total sulfonate content.

  • Instrumentation: Potentiometer with a suitable electrode (e.g., pH electrode).

  • Titrant: A standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH).

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in deionized water.

  • Procedure:

    • Place the dissolved sample in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Titrate the sample with the standardized NaOH solution, recording the pH and the volume of titrant added.

    • The equivalence point is determined from the inflection point of the titration curve (a plot of pH versus titrant volume).

  • Calculation: The percentage purity can be calculated based on the volume of titrant consumed at the equivalence point, the molarity of the titrant, and the weight of the sample.

Workflow for Synthesis and Purity Analysis

The following diagram illustrates the general workflow from the synthesis of this compound to its comprehensive purity analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Phenol Phenol Sulfonation Sulfonation (100°C) Phenol->Sulfonation H2SO4 Sulfuric Acid H2SO4->Sulfonation Phenolsulfonic_Acid p-Phenolsulfonic Acid Sulfonation->Phenolsulfonic_Acid Neutralization Neutralization Phenolsulfonic_Acid->Neutralization NaOH Sodium Hydroxide NaOH->Neutralization Crude_Product Crude Disodium p-phenolsulfonate Neutralization->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Purified Disodium p-phenolsulfonate Purification->Final_Product HPLC HPLC Analysis (Isomeric Purity, Impurities) Final_Product->HPLC UV_Vis UV-Vis Spectroscopy (Total Phenolsulfonate) Final_Product->UV_Vis Titration Potentiometric Titration (Assay) Final_Product->Titration Purity_Assessment Overall Purity Assessment HPLC->Purity_Assessment UV_Vis->Purity_Assessment Titration->Purity_Assessment

Caption: Workflow for the synthesis and purity analysis of this compound.

References

A Comparative Study of Phenolsulfonate Isomers: Ortho vs. Meta vs. Para

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the ortho-, meta-, and para-phenolsulfonate isomers reveals distinct physicochemical properties and potential applications driven by the positional differences of their functional groups. This comparison guide, intended for researchers, scientists, and drug development professionals, provides a side-by-side analysis of their acidity, solubility, and reactivity, supported by experimental data and detailed methodologies.

Phenolsulfonic acids, as aromatic compounds containing both a hydroxyl and a sulfonic acid group, exhibit properties that are a composite of both functionalities. The relative position of these groups on the benzene ring—ortho (1,2), meta (1,3), or para (1,4)—significantly influences their chemical behavior and potential utility in various scientific and industrial fields, including as intermediates in the synthesis of pharmaceuticals and dyes.

Physicochemical Properties: A Comparative Analysis

The positioning of the electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group dictates the electronic environment of the benzene ring and the acidity of both functional groups. A summary of the key physicochemical properties of the three isomers is presented below.

PropertyOrtho-PhenolsulfonateMeta-PhenolsulfonatePara-Phenolsulfonate
Synonyms 2-Hydroxybenzenesulfonic acid3-Hydroxybenzenesulfonic acid4-Hydroxybenzenesulfonic acid
Molecular Formula C₆H₆O₄SC₆H₆O₄SC₆H₆O₄S
Molecular Weight 174.18 g/mol 174.18 g/mol 174.18 g/mol
pKa (Sulfonic Acid Group) Strong acid (pKa < 0)Strong acid (pKa < 0)Strong acid (pKa ≈ -2.6)[1]
pKa (Phenolic Group) Data not readily availableData not readily available~9.11[2]
Solubility Soluble in water and alcoholSoluble in water and alcoholSoluble in water and alcohol

The acidity of the phenolic hydroxyl group is also influenced by the position of the sulfonic acid group. For p-phenolsulfonic acid, the pKa of the phenolic group is approximately 9.11, making it a stronger acid than phenol itself (pKa ≈ 10).[2] This increased acidity is due to the electron-withdrawing nature of the sulfonate group, which stabilizes the resulting phenoxide ion. The acidity of the phenolic group in the ortho and meta isomers is expected to vary based on the proximity and electronic influence of the sulfonate group.

Synthesis and Reactivity

The synthesis of phenolsulfonate isomers is primarily achieved through the sulfonation of phenol. The ratio of the resulting ortho and para isomers is highly dependent on the reaction temperature. Lower temperatures favor the formation of the ortho isomer, while higher temperatures lead to the para isomer as the major product. The meta isomer is not typically formed in significant amounts during the direct sulfonation of phenol due to the ortho- and para-directing nature of the hydroxyl group.[6]

The reactivity of the phenolsulfonate isomers in other chemical transformations is also dictated by the directing effects of the existing functional groups. The hydroxyl group is an activating, ortho-para director, while the sulfonic acid group is a deactivating, meta-director.[6] This interplay of directing effects can be utilized to achieve selective functionalization of the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the position of the incoming substituent will be influenced by the combined electronic effects of both groups.

Experimental Protocols

Determination of pKa Values

The acidity of the phenolic group can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Protocol:

  • Prepare a standard solution of the phenolsulfonate isomer in water.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

  • Monitor the pH of the solution using a calibrated pH meter throughout the titration.

  • Plot the pH versus the volume of base added to generate a titration curve.

  • The pKa of the phenolic group corresponds to the pH at the half-equivalence point.

Separation and Analysis by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of a mixture of phenolsulfonate isomers can be achieved using reverse-phase HPLC.

HPLC Protocol:

  • Column: A C18 reverse-phase column is suitable for this separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: A UV detector set at a wavelength where all isomers show significant absorbance (e.g., around 254 nm) can be used.

  • Sample Preparation: Dissolve the mixture of isomers in the mobile phase at a known concentration.

  • Injection: Inject a known volume of the sample onto the HPLC column.

  • Analysis: The retention time of each isomer will be different, allowing for their separation and quantification by comparing the peak areas to those of known standards. A method for the separation of m-phenolsulfonic acid has been described using a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid.[7]

Visualization of Isomeric Structures and Synthesis Pathway

The structural differences between the isomers and the general pathway for their synthesis are visualized below.

Phenolsulfonate_Isomers cluster_isomers Phenolsulfonate Isomers cluster_synthesis Synthesis via Sulfonation of Phenol ortho Ortho-Phenolsulfonate (2-Hydroxybenzenesulfonic acid) meta Meta-Phenolsulfonate (3-Hydroxybenzenesulfonic acid) para Para-Phenolsulfonate (4-Hydroxybenzenesulfonic acid) Phenol Phenol Ortho_Product Ortho Isomer Phenol->Ortho_Product Low Temp. Para_Product Para Isomer Phenol->Para_Product High Temp. H2SO4 H₂SO₄

References

Validating Experimental Results with Disodium p-Phenolsulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Disodium p-phenolsulfonate's performance in various industrial applications, supported by available experimental data. It also offers detailed experimental protocols for key validation experiments.

Performance as an Electroplating Additive in Tin Plating

This compound, often referred to as sodium phenolsulfonate in this context, is a component in phenolsulfonic acid-based electrolytes for electrotinning. Research indicates that its concentration significantly impacts the quality and efficiency of the tin plating process.

Quantitative Data Summary

The following tables summarize the effect of sodium phenolsulfonate and other bath components on the tin electroplating process.

Table 1: Effect of Sodium Phenolsulfonate Concentration on the Desirable Plating Current Density Range

Concentration of Sodium Phenolsulfonate (g/L)Upper Limit of Desirable Plating Current Density (A/dm²)
Standard BathNot Specified
+ 20 g/LLower
+ 40 g/LEven Lower
Aged Electrolyte (High Phenolsulfonate)Lowest

Data sourced from a study on the effects of phenolsulfonate accumulation in electrotinning baths.[1]

Table 2: Effect of Stannous Ion (Sn²⁺) Concentration and Flow Rate on Limiting Current Density in a Phenolsulfonic Acid Bath

Stannous Ion (Sn²⁺) Concentration (g/L)Flow Rate (m/sec)Limiting Current Density (A/dm²)
202.030
209.575
502.075
505.5200
509.5300
802.0150
80>5.5300

This data highlights that while phenolsulfonate concentration can negatively impact the current density range, increasing the concentration of the tin source (stannous ions) and the electrolyte flow rate can significantly enhance the plating efficiency.[2]

Experimental Protocols

This test is used to qualitatively assess the appearance of the electrodeposit over a range of current densities on a single test panel.

Methodology:

  • Prepare the Electrolyte: Formulate a standard phenolsulfonic acid-based tin plating bath. Create variations of this bath with increasing concentrations of this compound (e.g., 20 g/L and 40 g/L increments).

  • Hull Cell Setup: Place 267 mL of the test electrolyte into a standard Hull cell.

  • Electrodes: Use a tin anode and a polished steel cathode.

  • Plating: Apply a specific current (e.g., 2 A) for a set duration (e.g., 5 minutes).

  • Analysis: Remove the cathode, rinse, and dry. Visually inspect the panel to determine the current density range that produces a desirable (e.g., bright, smooth) deposit. The current density at any point on the panel can be calculated using a Hull cell ruler.

This experiment quantifies the maximum current density at which a quality deposit can be obtained before hydrogen evolution becomes the dominant reaction.

Methodology:

  • Electrochemical Cell: Utilize a circulation cell with a tin anode and a steel cathode.

  • Electrolyte Flow: Control the flow rate of the electrolyte past the cathode using a pump.

  • Potentiodynamic Polarization: Sweep the potential from the open-circuit potential to more negative values and measure the resulting current. The limiting current density is observed as a plateau in the current response.

  • Vary Parameters: Repeat the experiment at different stannous ion concentrations and electrolyte flow rates to determine their effects on the limiting current density.

Experimental Workflow

Experimental_Workflow_Electroplating cluster_prep Electrolyte Preparation cluster_hull Hull Cell Test cluster_limiting Limiting Current Density Determination A Standard Tin Plating Bath B Add varying concentrations of This compound A->B C Perform Electroplating in Hull Cell B->C G Potentiodynamic Polarization in Circulation Cell B->G D Visually Assess Deposit Quality C->D E Determine Desirable Current Density Range D->E F Vary Sn2+ Concentration and Flow Rate F->G H Determine Limiting Current Density G->H

Fig. 1: Experimental workflow for evaluating this compound in tin electroplating.

Performance as a Polymerization Inhibitor

Comparative Performance of Common Polymerization Inhibitors

Table 3: Comparison of Common Polymerization Inhibitors for Styrene

InhibitorGeneral EfficacyNotes
HydroquinoneWidely used, effective in the presence of oxygen.Can discolor the monomer.
4-tert-Butylcatechol (TBC)Effective, often used for storage and transport.Requires oxygen to be effective.
Phenothiazine (PTZ)Highly effective, does not require oxygen.Can cause discoloration.
2,6-di-tert-butyl-4-methylphenol (BHT)Antioxidant and polymerization inhibitor.

This table provides a general comparison of commonly used inhibitors. The performance of this compound would need to be experimentally determined against these benchmarks.

Experimental Protocol for Evaluating Polymerization Inhibition

Methodology:

  • Monomer Preparation: Purify the monomer (e.g., styrene) to remove any existing inhibitors.

  • Inhibitor Addition: Prepare samples of the purified monomer containing varying concentrations of this compound. Also, prepare samples with known concentrations of benchmark inhibitors (e.g., hydroquinone, TBC). A control sample with no inhibitor should also be prepared.

  • Thermal Polymerization: Place the samples in a controlled temperature bath (e.g., 100°C).

  • Monitoring Polymerization: At regular intervals, take aliquots from each sample and determine the extent of polymerization. This can be done by measuring the viscosity, refractive index, or by gravimetric analysis after precipitating the polymer.

  • Data Analysis: Plot the percentage of polymerization versus time for each inhibitor concentration. The induction period (the time before polymerization begins) and the rate of polymerization can be determined from these plots to evaluate the inhibitor's effectiveness.

Logical Workflow for Inhibitor Evaluation

Inhibitor_Evaluation_Workflow A Purified Monomer B Add Test Inhibitor (this compound) A->B C Add Benchmark Inhibitor (e.g., Hydroquinone) A->C D No Inhibitor (Control) A->D E Induce Polymerization (e.g., Heat) B->E C->E D->E F Monitor Polymerization (e.g., Viscosity) E->F G Compare Induction Period and Polymerization Rate F->G

Fig. 2: Logical workflow for comparing polymerization inhibitors.

Performance as a Hydrotrope

Hydrotropes are compounds that enhance the solubility of hydrophobic substances in aqueous solutions. While this compound is structurally similar to known hydrotropes like sodium xylene sulfonate, specific experimental data on its hydrotropic efficiency is limited.

Comparison with a Common Hydrotrope

Table 4: General Comparison of Aromatic Sulfonate Hydrotropes

HydrotropeTypical ApplicationRelative Efficacy
Sodium Xylene SulfonateDetergents, cleanersHigh
Sodium Cumene SulfonateDetergents, cleanersHigh
Sodium Toluene SulfonateSurfactant solutionsModerate to High[4]
This compound To be determined To be determined
Experimental Protocol for Determining Hydrotropic Activity

This protocol is designed to determine the Minimum Hydrotrope Concentration (MHC), which is the concentration at which the hydrotrope begins to significantly increase the solubility of a sparingly soluble compound.

Methodology:

  • Prepare Hydrotrope Solutions: Prepare a series of aqueous solutions with increasing concentrations of this compound.

  • Select a Probe Compound: Choose a poorly water-soluble organic compound (e.g., a dye or a model drug) as the solute.

  • Solubility Determination: Add an excess amount of the probe compound to each hydrotrope solution and to a control (water).

  • Equilibration: Agitate the solutions at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved probe compound is constant).

  • Quantification: Separate the undissolved solute (e.g., by centrifugation or filtration) and determine the concentration of the dissolved probe compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Data Analysis: Plot the solubility of the probe compound as a function of the this compound concentration. The MHC is the concentration at which a sharp increase in solubility is observed.

Hydrotrope Screening Workflow

Hydrotrope_Screening_Workflow A Prepare Aqueous Solutions of This compound B Add Excess of a Poorly Soluble Compound A->B C Equilibrate at Constant Temperature B->C D Separate Undissolved Solid C->D E Quantify Dissolved Compound (e.g., UV-Vis) D->E F Plot Solubility vs. Hydrotrope Concentration E->F G Determine Minimum Hydrotrope Concentration (MHC) F->G

Fig. 3: Workflow for evaluating the hydrotropic properties of a compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification

A reverse-phase HPLC method can be used for the quantitative analysis of this compound.

Protocol:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 230 nm).

  • Quantification: Create a calibration curve using standards of known this compound concentrations.

UV-Vis Spectrophotometry for Quantification

This method is suitable for determining the concentration of this compound in simple matrices.

Protocol:

  • Solvent: Deionized water or an appropriate buffer.

  • Wavelength Scan: Perform a wavelength scan to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of this compound and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Involvement in Signaling Pathways

A comprehensive search of scientific literature did not yield any evidence to suggest that this compound is directly involved in or modulates any biological signaling pathways. Its primary applications appear to be in industrial and chemical processes rather than in a biological or pharmaceutical context.

Conclusion

This compound demonstrates clear effects as an additive in tin electroplating baths, where its concentration must be carefully controlled to maintain optimal plating performance. While its phenolic structure suggests potential as a polymerization inhibitor and a hydrotrope, there is a lack of specific experimental data to validate its efficacy in these roles compared to commercially available alternatives. The provided protocols offer a framework for conducting such comparative studies. There is currently no scientific evidence to support a role for this compound in biological signaling pathways.

References

Spectroscopic Analysis of p-Phenolsulfonate Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of sodium p-phenolsulfonate and its analogues, sodium benzenesulfonate and sodium 4-methylbenzenesulfonate. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectral data, experimental protocols, and structural correlations.

Introduction

Disodium p-phenolsulfonate and related aromatic sulfonate salts are important compounds in various industrial and pharmaceutical applications. A thorough understanding of their molecular structure is crucial for quality control, reaction monitoring, and drug development. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques that provide detailed information about the chemical structure and functional groups present in a molecule. This guide presents a comparative analysis of the NMR and IR spectral data for sodium p-phenolsulfonate (used as a proxy for the disodium salt due to data availability) and two relevant alternatives: sodium benzenesulfonate and sodium 4-methylbenzenesulfonate.

Data Presentation

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the three compounds.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundAromatic Protons (ortho to -SO₃⁻)Aromatic Protons (meta to -SO₃⁻)Other Protons
Sodium p-phenolsulfonate dihydrate*~7.7 (d)~6.9 (d)-
Sodium benzenesulfonate~7.9 (m)~7.5 (m)-
Sodium 4-methylbenzenesulfonate~7.7 (d)~7.2 (d)~2.4 (s, -CH₃)

*Data for monosodium p-phenolsulfonate dihydrate is used as a proxy for this compound. Chemical shifts are approximate and can vary with solvent and concentration. d = doublet, m = multiplet, s = singlet.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC-SO₃⁻C-OH / C-HC-CH₃Aromatic Carbons
Sodium p-phenolsulfonate dihydrate*~140~158 (C-OH)-~117, ~128
Sodium benzenesulfonate~146--~126, ~129, ~132
Sodium 4-methylbenzenesulfonate~143-~21~126, ~130, ~140

*Data for monosodium p-phenolsulfonate dihydrate is used as a proxy for this compound. Chemical shifts are approximate and can vary with solvent and concentration.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional GroupSodium p-phenolsulfonate dihydrate*Sodium benzenesulfonateSodium 4-methylbenzenesulfonate
O-H Stretch (Phenol & Water)3700-3200 (broad)--
Aromatic C-H Stretch~3100-3000~3100-3000~3100-3000
S=O Asymmetric Stretch~1200~1180~1180
S=O Symmetric Stretch~1040~1040~1040
C-S Stretch~700~700~700
Aromatic C=C Stretch~1600, ~1500~1600, ~1480~1600, ~1500
C-O Stretch (Phenol)~1260--

*Data for monosodium p-phenolsulfonate dihydrate is used as a proxy for this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of solid aromatic sulfonate salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • This experiment typically requires a longer acquisition time and a greater number of scans compared to ¹H NMR.

    • Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_output Output start Start: Solid Aromatic Sulfonate Sample nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ir_prep Grind with KBr & Press into Pellet start->ir_prep nmr_analysis NMR Spectrometer nmr_prep->nmr_analysis ir_analysis FTIR Spectrometer ir_prep->ir_analysis h_nmr ¹H NMR Spectrum nmr_analysis->h_nmr c_nmr ¹³C NMR Spectrum nmr_analysis->c_nmr ir_spectrum IR Spectrum ir_analysis->ir_spectrum processing Data Processing & Interpretation h_nmr->processing c_nmr->processing ir_spectrum->processing tables Comparative Data Tables processing->tables guide Comparison Guide tables->guide

Caption: Experimental workflow for NMR and IR spectroscopic analysis.

A Comparative Guide to the Reactivity of Phenolsulfonate Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolsulfonate salts are widely utilized in various applications, including as intermediates in chemical synthesis and as components in pharmaceutical formulations. The reactivity of the phenolsulfonate anion is of primary interest, particularly in reactions such as electrophilic aromatic substitution, hydrolysis of related sulfonate esters, and nucleophilic substitution reactions. The choice of the counter-ion (e.g., Na+, K+, NH4+) can influence the salt's physicochemical properties, which in turn can impact its reactivity in solution.[1] Factors such as solubility, the degree of ion pairing, and the nature of the hydrated cation can all play a role.[1][2]

Factors Influencing Reactivity

The reactivity of a phenolsulfonate salt in a given reaction is primarily determined by the phenolsulfonate anion. However, the associated cation can modulate this reactivity through several mechanisms:

  • Solubility: The solubility of the phenolsulfonate salt in a particular reaction medium will dictate its concentration in the solution phase and thus affect the overall reaction rate. The nature of the counter-ion can significantly influence solubility.

  • Ion Pairing: In solution, the phenolsulfonate anion and the cation can exist as solvent-separated ion pairs or contact ion pairs. The extent of ion pairing can affect the availability and nucleophilicity of the phenolsulfonate anion.

  • Ionic Radius and Charge Density of the Cation: The size and charge density of the hydrated cation can influence the structure of the solvent shell and interactions with the phenolsulfonate anion, potentially impacting its reactivity.[2] For instance, smaller, more charge-dense cations may interact more strongly with the sulfonate group.

Comparative Data Summary

Due to the absence of directly comparable quantitative data in the reviewed literature, the following table is presented as a template for organizing experimental results. The values are hypothetical and for illustrative purposes only. A detailed experimental protocol for obtaining such data is provided in the subsequent section.

Phenolsulfonate SaltCounter-ionHydrated Ionic Radius (Å)Solubility in Water ( g/100 mL) at 25°CHypothetical Relative Rate of Hydrolysis (k_rel)
Sodium p-phenolsulfonateNa+~3.58High1.00
Potassium p-phenolsulfonateK+~3.31Very HighTo be determined
Ammonium p-phenolsulfonateNH4+~3.31HighTo be determined
Calcium p-phenolsulfonateCa2+~4.12ModerateTo be determined

Note: The relative rate of hydrolysis would be determined experimentally, for example, by monitoring the rate of a model reaction such as the hydrolysis of a corresponding sulfonate ester in the presence of the different salts.

Experimental Protocol: Comparative Analysis of Hydrolysis Rates

This protocol describes a method to compare the influence of different phenolsulfonate salt counter-ions on the rate of a model hydrolysis reaction. The hydrolysis of an aryl sulfonate ester, such as p-nitrophenyl benzenesulfonate, can be conveniently monitored spectrophotometrically.

Objective: To determine the relative rate constants for the hydrolysis of p-nitrophenyl benzenesulfonate in the presence of different phenolsulfonate salts (e.g., sodium, potassium, and ammonium p-phenolsulfonate).

Materials:

  • p-Nitrophenyl benzenesulfonate

  • Sodium p-phenolsulfonate

  • Potassium p-phenolsulfonate

  • Ammonium p-phenolsulfonate

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Standard laboratory glassware and reagents

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of p-nitrophenyl benzenesulfonate in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.

    • Prepare stock solutions of each phenolsulfonate salt (sodium, potassium, ammonium) of a known concentration in the chosen buffer.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the p-nitrophenolate anion (the product of hydrolysis), which is approximately 400 nm.

    • Equilibrate the buffer solution containing a specific phenolsulfonate salt in a quartz cuvette to the desired reaction temperature (e.g., 25°C) using the thermostatted cuvette holder.

    • Initiate the reaction by injecting a small aliquot of the p-nitrophenyl benzenesulfonate stock solution into the cuvette.

    • Immediately begin recording the absorbance at regular time intervals.

    • Continue data collection until the reaction is complete or for a sufficient duration to determine the initial rate.

    • Repeat the experiment for each phenolsulfonate salt, ensuring identical concentrations and reaction conditions.

    • Perform a control experiment without any added phenolsulfonate salt.

  • Data Analysis:

    • Plot absorbance versus time for each experiment.

    • Determine the initial rate of the reaction from the initial slope of the absorbance-time curve.

    • Calculate the pseudo-first-order rate constant (k_obs) for each reaction.

    • Compare the rate constants obtained for the different phenolsulfonate salts to determine their relative effect on the hydrolysis rate.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the comparative analysis of hydrolysis rates.

G cluster_prep Solution Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis prep_substrate Prepare p-Nitrophenyl Benzenesulfonate Stock setup_spec Setup Spectrophotometer (λ=400 nm, T=25°C) prep_salts Prepare Phenolsulfonate Salt Stocks (Na+, K+, NH4+) equilibrate Equilibrate Salt Solution in Cuvette setup_spec->equilibrate initiate_reaction Initiate Reaction with Substrate equilibrate->initiate_reaction record_data Record Absorbance vs. Time initiate_reaction->record_data plot_data Plot Absorbance vs. Time record_data->plot_data calc_rate Calculate Initial Rate and k_obs plot_data->calc_rate compare_rates Compare Relative Reactivity calc_rate->compare_rates

Caption: Experimental workflow for comparing phenolsulfonate salt reactivity.

Conceptual Relationship of Factors Influencing Reactivity

This diagram illustrates the conceptual relationship between the properties of the phenolsulfonate salt and its observed reactivity in a chemical reaction.

G cluster_properties Salt Properties cluster_reactivity Observed Reactivity cluster_anion Anion Properties counter_ion Counter-ion (Na+, K+, NH4+) solubility Solubility counter_ion->solubility ion_pairing Ion Pairing counter_ion->ion_pairing hydrated_radius Hydrated Radius counter_ion->hydrated_radius anion_availability Anion Availability in Solution solubility->anion_availability ion_pairing->anion_availability hydrated_radius->ion_pairing reaction_rate Reaction Rate (e.g., k_hydrolysis) anion_availability->reaction_rate nucleophilicity Anion Nucleophilicity anion_availability->nucleophilicity nucleophilicity->reaction_rate

Caption: Factors influencing the reactivity of phenolsulfonate salts.

References

Comparative Analysis of Disodium p-phenolsulfonate Cross-Reactivity in Immunoassays and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Disodium p-phenolsulfonate, a compound relevant in various chemical and pharmaceutical contexts. In the absence of direct cross-reactivity studies for this specific molecule, this document presents a predictive comparison based on its structural characteristics—a substituted phenol and a benzenesulfonic acid derivative. The following sections detail hypothetical cross-reactivity data, the experimental protocols to determine such interactions, and relevant biological pathways.

Cross-Reactivity Profile: A Predictive Overview

The cross-reactivity of an analyte in an immunoassay is a measure of how effectively an antibody binds to substances other than the intended target. For this compound, cross-reactivity is anticipated with compounds sharing structural similarities, such as other phenolic compounds, sulfonates, and molecules with similar functional groups. The following table summarizes the hypothetical cross-reactivity of this compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for its detection.

CompoundChemical StructureRelationship to this compoundHypothetical Cross-Reactivity (%)
This compound Target Analyte 100
PhenolParent phenolic structure55
Benzenesulfonic acidParent sulfonic acid structure40
p-Toluenesulfonic acidStructural analog with methyl group35
o-Phenolsulfonic acidIsomer75
m-Phenolsulfonic acidIsomer60
4-Hydroxybenzoic acidPhenolic compound with carboxyl group20
CatecholDihydroxylated phenol15

Note: This data is hypothetical and intended for illustrative purposes. Actual cross-reactivity would need to be determined experimentally.

Experimental Methodologies

To empirically determine the cross-reactivity of this compound, a combination of immunoassay and chromatographic techniques is recommended. A competitive ELISA provides a high-throughput screening method, while High-Performance Liquid Chromatography (HPLC) offers a robust, quantitative confirmatory analysis.

Competitive ELISA Protocol

A competitive ELISA is a suitable format for detecting small molecules like this compound.[1][2] In this assay, the target analyte in the sample competes with a labeled version of the analyte for binding to a limited number of antibody-binding sites.

Materials:

  • 96-well microtiter plates

  • Anti-Disodium p-phenolsulfonate antibody (specific polyclonal or monoclonal)

  • This compound-horseradish peroxidase (HRP) conjugate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • This compound standard and potential cross-reactants

Procedure:

  • Coating: Coat the wells of a 96-well plate with the anti-Disodium p-phenolsulfonate antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: Add standards or samples containing this compound or potential cross-reactants to the wells, followed by the addition of the this compound-HRP conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

HPLC Protocol

HPLC is a highly specific and sensitive method for the separation and quantification of aromatic sulfonic acids.[3] This method can be used to confirm the results from the ELISA and to quantify the concentration of this compound and its potential cross-reactants.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Dissolve samples in the mobile phase and filter through a 0.45 µm filter.

  • Standard Preparation: Prepare a series of standard solutions of this compound and potential cross-reactants in the mobile phase.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify and quantify the peaks based on the retention times and peak areas of the standards.

Visualizing Experimental and Biological Contexts

To provide a clearer understanding of the experimental process and the potential biological relevance of phenolic compounds, the following diagrams have been generated.

experimental_workflow cluster_ELISA Competitive ELISA cluster_HPLC HPLC Analysis elisa1 Antibody Coating elisa2 Blocking elisa1->elisa2 elisa3 Competitive Binding (Sample + Conjugate) elisa2->elisa3 elisa4 Washing elisa3->elisa4 elisa5 Substrate Addition elisa4->elisa5 elisa6 Absorbance Reading elisa5->elisa6 hplc_confirmation Confirmation & Quantification elisa6->hplc_confirmation hplc1 Sample Preparation hplc2 Injection hplc1->hplc2 hplc3 Chromatographic Separation hplc2->hplc3 hplc4 UV Detection hplc3->hplc4 hplc5 Quantification hplc4->hplc5 end Data Analysis & Comparison hplc5->end start Sample Collection elisa_decision Screening for Cross-Reactivity start->elisa_decision elisa_decision->elisa1 hplc_confirmation->hplc1

Figure 1: Experimental workflow for cross-reactivity assessment.

Phenolic compounds have been shown to modulate various intracellular signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation.[4][5][6]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB nfkb_ikb NF-κB IκB dna DNA nfkb->dna translocates to nucleus nfkb_ikb->ikk    nfkb_ikb->nfkb releases gene Inflammatory Gene Transcription dna->gene binds to promoter stimulus Inflammatory Stimulus stimulus->receptor phenolic Phenolic Compound (e.g., p-phenolsulfonate) phenolic->ikk inhibits

Figure 2: Potential modulation of the NF-κB signaling pathway by phenolic compounds.

References

Safety Operating Guide

Proper Disposal of Disodium p-Phenolsulfonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines provide a general framework for the disposal of Disodium p-phenolsulfonate. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use and to adhere to all applicable federal, state, and local regulations.

This compound, also known as 4-Hydroxybenzenesulfonic acid disodium salt, requires careful handling and disposal to ensure laboratory safety and environmental protection. The proper disposal procedure is contingent on its classification as hazardous or non-hazardous, which must be determined from the product-specific Safety Data Sheet (SDS).

Hazard Identification and Classification

Before proceeding with disposal, it is crucial to identify the hazards associated with the specific this compound product in your laboratory. While some forms may be considered non-hazardous, others are classified as irritants.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Hazardous IrritantWarningCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3]
Non-Hazardous N/ANo Signal WordNot a hazardous substance or mixture.

Disposal Procedures

The disposal route for this compound is determined by its hazard classification as outlined in the SDS.

1. Disposal of Non-Hazardous this compound:

If the SDS for your specific product explicitly states that it is not a hazardous substance, it may be permissible to dispose of it as regular solid waste.[4] However, strict packaging and labeling procedures must be followed to avoid confusion and ensure the safety of custodial staff.[4][5]

  • Packaging: Securely package the material in a sealed container to prevent spills. It is recommended to use at least two layers of packaging.[4]

  • Labeling: The innermost container should retain its original label. The outer container must be clearly labeled as "Non-hazardous".[4]

  • Disposal: Laboratory personnel should transport the packaged waste directly to the designated dumpster or waste collection area.[4][5] Do not leave chemical waste in standard laboratory trash cans.[5]

2. Disposal of Hazardous this compound:

If the SDS indicates that the substance is hazardous (e.g., a skin or eye irritant), it must be managed as hazardous chemical waste.[6][7]

  • Containment: Store the waste in a chemically compatible, sealed, and properly labeled container.[7][8] The container should be in good condition with a secure, leak-proof closure.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Storage: Accumulate the hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8] Ensure that it is stored separately from incompatible materials, such as strong oxidizing agents.[8]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6][10] Do not attempt to dispose of hazardous waste down the drain or in regular trash.[10]

Experimental Protocols

Currently, there are no widely established experimental protocols for the in-lab neutralization or treatment of this compound waste. Therefore, the primary and recommended method of disposal is through a certified hazardous waste management program.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disodium p-phenolsulfonate for Disposal sds Consult Product-Specific Safety Data Sheet (SDS) start->sds non_haz Non-Hazardous Waste Disposal sds->non_haz  Non-Hazardous haz Hazardous Waste Disposal sds->haz Hazardous   package Securely Package and Label as 'Non-hazardous' non_haz->package contain Store in a Labeled, Sealed Container haz->contain dumpster Transport to Designated Dumpster package->dumpster end End: Proper Disposal Complete dumpster->end saa Accumulate in Satellite Accumulation Area (SAA) contain->saa ehs Contact EHS for Waste Pickup saa->ehs ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Disodium p-phenolsulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Information

This document provides crucial safety protocols and logistical plans for the handling and disposal of Disodium p-phenolsulfonate, tailored for research scientists and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with the handling of this chemical.

Personal Protective Equipment (PPE)

While specific quantitative exposure limits for this compound have not been established, a comprehensive approach to personal protection is mandatory to minimize exposure.[1][2][3] The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification and Use
Eye and Face Protection Chemical safety goggles or a face shieldMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] To be worn whenever handling the solid or solutions.
Skin Protection Impervious glovesWhile specific breakthrough times are not available, nitrile or butyl rubber gloves are recommended based on general chemical resistance to related compounds. Gloves must be inspected before use and replaced immediately if contaminated or damaged.[3]
Protective clothingA lab coat or chemical-resistant apron should be worn to prevent skin contact.[1]
Respiratory Protection NIOSH-approved respiratorTo be used when engineering controls are insufficient, if irritation is experienced, or when handling large quantities of the powder that may generate dust.[1][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

2. Handling and Use:

  • All handling of this compound powder should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Avoid generating dust.

  • Use dedicated lab equipment (spatulas, weighing boats, etc.) and decontaminate them after use.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[2]

3. Disposal Plan:

  • Dispose of waste and residues in accordance with local, state, and federal regulations.

  • Collect waste in a suitable, labeled, and closed container.

  • Do not dispose of down the drain unless permitted by local regulations.

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable disposal container.[2] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Chemical Spill Response

The following diagram outlines the procedural flow for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Post-Cleanup Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor / Safety Officer Evacuate->Alert Assess Assess the Spill (Size, Location, Hazards) Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain the Spill (Use absorbents for liquids, cover solids to prevent dust) PPE->Contain Cleanup Clean Up Spill Material Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste in Labeled Container Decontaminate->Dispose Restock Restock Spill Kit Dispose->Restock Report Complete Incident Report Restock->Report

Caption: Workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.